Product packaging for L-Alanine-1-13C(Cat. No.:CAS No. 21764-56-7)

L-Alanine-1-13C

Cat. No.: B1280924
CAS No.: 21764-56-7
M. Wt: 90.09 g/mol
InChI Key: QNAYBMKLOCPYGJ-NSQKCYGPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

L-Alanine-1-13C is a useful research compound. Its molecular formula is C3H7NO2 and its molecular weight is 90.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7NO2 B1280924 L-Alanine-1-13C CAS No. 21764-56-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino(113C)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAYBMKLOCPYGJ-NSQKCYGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([13C](=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480392
Record name L-Alanine-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21764-56-7
Record name L-Alanine-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

L-Alanine-1-13C: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of L-Alanine-1-13C, a stable isotope-labeled amino acid crucial for metabolic research. It details its chemical properties, applications, and the experimental protocols for its use in tracing metabolic pathways, particularly in the context of cancer metabolism and hepatic function.

Introduction to this compound

This compound is a non-radioactive, stable isotope-labeled form of the amino acid L-alanine, where the carbon atom at the carboxyl position (C1) is replaced with a ¹³C isotope. This isotopic enrichment allows researchers to trace the metabolic fate of alanine in biological systems using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[1] As a key player in the glucose-alanine cycle, L-alanine is integral to the transport of nitrogen and carbon between muscle and liver.[2][3] Its labeled counterpart, this compound, serves as a powerful probe to elucidate fundamental metabolic pathways and their alterations in disease states.

Chemical and Physical Properties

This compound shares nearly identical chemical and physical properties with its unlabeled form, with the primary difference being its molecular weight due to the presence of the ¹³C isotope.

PropertyValueReference
Chemical Formula C₂¹³CH₇NO₂[4]
Molecular Weight 90.09 g/mol [4]
CAS Number 21764-56-7
Appearance Solid
Melting Point 314.5 °C (decomposes)
Isotopic Purity Typically ≥99 atom % ¹³C
Optical Activity [α]25/D +14.5°, c = 2 in 1 M HCl

Spectroscopic Data

The isotopic label in this compound provides a distinct signal in both NMR and mass spectrometry, enabling its differentiation from the endogenous L-alanine pool.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹³C NMR spectroscopy, the labeled carboxyl carbon of this compound exhibits a characteristic chemical shift. While the precise chemical shift can vary slightly depending on the solvent and pH, the carboxyl carbon of alanine typically resonates in the range of 170-180 ppm. High-resolution solid-state ¹³C-NMR has been used to study the conformation and dynamics of alanine residues in proteins.

NucleusTypical Chemical Shift (ppm)
¹³C (carboxyl)~176
Mass Spectrometry (MS)

In mass spectrometry, the incorporation of ¹³C results in a predictable mass shift. This compound will have a mass-to-charge ratio (m/z) that is one unit higher than unlabeled L-alanine (M+1). This mass difference is readily detectable and allows for the quantification of isotopic enrichment in metabolites derived from this compound. Tandem mass spectrometry (LC-MS/MS) can be used to determine the isotopomer distributions of metabolites.

CompoundMolecular Weight ( g/mol )Expected Mass Shift
L-Alanine89.09M
This compound90.09M+1

Key Metabolic Pathways and Applications

This compound is a versatile tracer for studying central carbon metabolism, with applications in various research areas, including cancer metabolism, diabetes, and liver diseases.

The Glucose-Alanine Cycle

The glucose-alanine cycle is a key metabolic pathway for the transfer of nitrogen and carbon between muscle and the liver. In muscle, pyruvate derived from glycolysis is transaminated to form alanine. This alanine is then transported to the liver, where it is converted back to pyruvate for gluconeogenesis, and the nitrogen is incorporated into urea for excretion. This compound is an excellent tracer for studying the flux through this cycle.

Glucose_Alanine_Cycle cluster_muscle Muscle cluster_liver Liver Glucose_m Glucose Pyruvate_m Pyruvate Glucose_m->Pyruvate_m Glycolysis Alanine_m L-Alanine Pyruvate_m->Alanine_m ALT Glutamate_m Glutamate Alanine_l L-Alanine Alanine_m->Alanine_l Bloodstream aKG_m α-Ketoglutarate Glutamate_m->aKG_m Transamination Glucose_l Glucose Glucose_l->Glucose_m Bloodstream Pyruvate_l Pyruvate Pyruvate_l->Glucose_l Gluconeogenesis Alanine_l->Pyruvate_l ALT Glutamate_l Glutamate Alanine_l->Glutamate_l Transamination Urea Urea Glutamate_l->Urea Urea Cycle aKG_l α-Ketoglutarate

Figure 1: The Glucose-Alanine Cycle.
Hyperpolarized ¹³C Magnetic Resonance Imaging (MRI)

Hyperpolarized [1-¹³C]pyruvate and [1-¹³C]alanine are emerging as powerful probes for in vivo metabolic imaging using MRI. Hyperpolarization dramatically increases the NMR signal of ¹³C-labeled compounds, enabling real-time monitoring of metabolic fluxes. Following injection of hyperpolarized this compound, its conversion to pyruvate and subsequently to lactate and bicarbonate can be observed, providing insights into enzyme activities (e.g., alanine aminotransferase, lactate dehydrogenase) and cellular redox state. This technique holds great promise for the non-invasive characterization of tumors and for monitoring treatment responses.

Experimental Protocols

Detailed methodologies are essential for obtaining reliable and reproducible results in metabolic tracing studies using this compound.

General Experimental Workflow

The following diagram outlines a typical workflow for a metabolic tracing experiment using this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cell Culture / Animal Model C Introduce Labeling Medium A->C B Prepare Labeling Medium (with this compound) B->C D Incubate for Defined Period C->D E Quench Metabolism & Harvest D->E F Metabolite Extraction E->F G LC-MS/MS or NMR Analysis F->G H Data Processing & Interpretation G->H

Figure 2: General Experimental Workflow.
In Vitro Metabolic Labeling of Cultured Cells

This protocol describes a general method for tracing the metabolism of this compound in adherent cell cultures.

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • Labeling medium: Base medium (e.g., DMEM) lacking unlabeled alanine, supplemented with dialyzed fetal bovine serum and a known concentration of this compound.

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • Liquid nitrogen or dry ice

  • -80°C freezer

  • Extraction solvent: 80% methanol, pre-chilled to -80°C

  • Cell scrapers

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at a density that will achieve approximately 80% confluency at the time of the experiment.

  • Cell Growth: Culture cells in complete medium until they reach the desired confluency.

  • Medium Exchange: Aspirate the complete medium and wash the cells twice with pre-warmed PBS.

  • Labeling: Add the pre-warmed labeling medium containing this compound to each well.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the kinetics of label incorporation.

  • Metabolism Quenching: To stop all enzymatic reactions, rapidly aspirate the labeling medium and immediately place the plate on dry ice or in liquid nitrogen.

  • Metabolite Extraction:

    • Add ice-cold 80% methanol to each well.

    • Scrape the cells into the methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Vortex thoroughly.

    • Incubate at -20°C for at least 1 hour to precipitate proteins.

  • Sample Processing:

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant, which contains the polar metabolites, to a new tube.

    • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

  • Analysis: Resuspend the dried extracts in a suitable solvent for LC-MS/MS or NMR analysis.

In Vivo Metabolic Tracing in Animal Models

This protocol provides a general framework for in vivo stable isotope tracing studies in mice.

Materials:

  • Animal model (e.g., tumor-bearing mouse)

  • This compound sterile solution for injection/infusion

  • Anesthesia

  • Surgical tools for tissue collection

  • Liquid nitrogen

  • -80°C freezer

  • Homogenizer

  • Extraction solvent (e.g., 80% methanol, pre-chilled)

Procedure:

  • Acclimatization: Allow animals to acclimatize to the experimental conditions.

  • Tracer Administration: Administer this compound via intravenous (tail vein) infusion. The infusion rate and duration should be optimized based on the specific research question and animal model.

  • Tissue Collection: At the end of the infusion period, euthanize the animal and rapidly excise the tissues of interest (e.g., tumor, liver, muscle).

  • Metabolism Quenching: Immediately freeze the collected tissues in liquid nitrogen to halt metabolic activity.

  • Sample Storage: Store the frozen tissues at -80°C until metabolite extraction.

  • Metabolite Extraction:

    • Weigh the frozen tissue.

    • Homogenize the tissue in a pre-chilled tube with a defined volume of cold extraction solvent.

    • Incubate at -20°C for at least 1 hour.

  • Sample Processing:

    • Centrifuge the homogenate at high speed at 4°C.

    • Collect the supernatant for analysis.

    • Dry the extracts and prepare for MS or NMR analysis as described for the in vitro protocol.

Hyperpolarized ¹³C MRI Protocol Overview

This protocol outlines the key steps for performing a hyperpolarized ¹³C MRI study with this compound.

Procedure:

  • Hyperpolarization: this compound is hyperpolarized using dynamic nuclear polarization (DNP). This involves cooling the sample to near absolute zero in a strong magnetic field and irradiating it with microwaves.

  • Dissolution and Injection: The hyperpolarized sample is rapidly dissolved in a superheated aqueous solution to create an injectable formulation. This solution is then intravenously injected into the subject.

  • MRI Data Acquisition: Immediately following injection, a specialized ¹³C MRI sequence is used to acquire dynamic images or spectra. This allows for the real-time visualization of the conversion of hyperpolarized this compound to its metabolic products.

  • Data Analysis: The acquired data is processed to generate metabolic maps and quantify the rates of metabolic conversion, providing insights into tissue-specific metabolism.

Conclusion

This compound is an indispensable tool for researchers investigating cellular metabolism. Its ability to be traced non-invasively in vivo with hyperpolarized MRI and with high sensitivity in vitro using mass spectrometry provides a powerful approach to understanding the complexities of metabolic pathways in health and disease. The detailed protocols and data presented in this guide offer a solid foundation for the successful implementation of this compound in a variety of research settings.

References

A Technical Guide to the Synthesis and Isotopic Purity of L-Alanine-1-13C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of L-Alanine-1-13C, a critical isotopically labeled amino acid utilized in metabolic research, proteomics, and drug development. This document details common synthetic methodologies, protocols for determining isotopic enrichment, and presents quantitative data to aid researchers in their experimental design and execution.

Introduction

L-Alanine, a non-essential amino acid, plays a central role in cellular metabolism, particularly in the glucose-alanine cycle and as a precursor for protein synthesis. The incorporation of a stable isotope, such as Carbon-13 (¹³C), at a specific position allows for the tracing of metabolic pathways and the quantification of metabolic fluxes. L-Alanine-1-¹³C, with the ¹³C label at the carboxyl position, is a valuable tool for these studies, enabling precise tracking of the carboxyl group through various biochemical reactions. The accuracy and reliability of such studies are contingent upon the isotopic purity of the labeled compound.

Synthesis of this compound

The synthesis of L-Alanine-1-¹³C can be achieved through both chemical and enzymatic routes. The choice of method often depends on the desired stereospecificity, yield, and the availability of isotopically labeled starting materials.

Chemical Synthesis: The Strecker Reaction

A classic method for amino acid synthesis is the Strecker reaction. To produce L-Alanine-1-¹³C, this reaction would utilize a ¹³C-labeled cyanide source. The general reaction proceeds through an α-aminonitrile intermediate.

Reaction Scheme:

  • Formation of α-aminonitrile: Acetaldehyde reacts with ammonia to form an imine, which is then attacked by a nucleophilic ¹³C-labeled cyanide (e.g., K¹³CN or Na¹³CN) to form α-aminonitrile.

  • Hydrolysis: The α-aminonitrile is then hydrolyzed under acidic or basic conditions to yield the racemic mixture of DL-Alanine-1-¹³C.

Resolution: The resulting DL-Alanine-1-¹³C must be resolved to isolate the biologically active L-enantiomer. This can be achieved through various methods, including enzymatic resolution or chiral chromatography.

Enzymatic Synthesis

Enzymatic synthesis offers the advantage of high stereospecificity, directly producing the L-isomer and avoiding a separate resolution step.

One of the primary industrial methods for L-alanine production is the decarboxylation of L-aspartic acid catalyzed by L-aspartate-β-decarboxylase.[1] If L-Aspartate-1-¹³C is used as the starting material, L-Alanine-1-¹³C can be produced directly.

Reaction Scheme:

L-Aspartate-1-¹³C → L-Alanine-1-¹³C + CO₂ (catalyzed by L-aspartate-β-decarboxylase)

Alanine can be synthesized from pyruvate through reductive amination.[2] Using pyruvate labeled at the C1 position would yield L-Alanine-1-¹³C. This two-step process involves the action of glutamate dehydrogenase and an aminotransferase.[2]

Reaction Scheme:

  • α-ketoglutarate + NH₃ + NADH → Glutamate + NAD⁺ + H₂O (catalyzed by glutamate dehydrogenase)[2]

  • Glutamate + Pyruvate-1-¹³C → α-ketoglutarate + L-Alanine-1-¹³C (catalyzed by aminotransferase)[2]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and analysis of L-Alanine-1-¹³C.

Generalized Protocol for Strecker Synthesis of DL-Alanine-1-¹³C

This protocol is adapted from the established synthesis of unlabeled alanine.

  • Reaction Setup: In a well-ventilated fume hood, cool a solution of acetaldehyde in a suitable solvent (e.g., ether) in an ice bath.

  • Addition of Reagents: Slowly add an aqueous solution of ammonium chloride, followed by an ice-cold aqueous solution of K¹³CN (or Na¹³CN). The addition of the labeled cyanide should be slow and with continuous cooling.

  • Reaction: Securely stopper the reaction vessel and shake for several hours at room temperature.

  • Hydrolysis: Transfer the reaction mixture to a distillation flask and add concentrated hydrochloric acid. Distill the mixture.

  • Workup and Purification: Evaporate the remaining solution to dryness. The residue is then treated with alcohol to precipitate inorganic salts. Further purification can be achieved by recrystallization.

Generalized Protocol for Isotopic Purity Assessment

The isotopic purity of the final product is paramount for its use in quantitative studies. The primary techniques for this determination are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹³C NMR provides a direct method to observe the enrichment at the C1 position.

  • Sample Preparation: Dissolve a known quantity of the synthesized L-Alanine-1-¹³C in a suitable deuterated solvent (e.g., D₂O).

  • Data Acquisition: Acquire a quantitative ¹³C NMR spectrum. This typically requires a longer relaxation delay to ensure accurate integration of all carbon signals.

  • Data Processing and Analysis: Process the spectrum and integrate the signals corresponding to the C1 (carboxyl) carbon and the other carbons in the molecule (C2 and C3). The isotopic purity is calculated by comparing the integral of the enriched C1 signal to the integrals of the natural abundance signals of the other carbons, accounting for the natural 1.1% abundance of ¹³C.

MS is a highly sensitive technique for determining the isotopic distribution within a molecule.

  • Derivatization (for GC-MS): The amino acid is often derivatized to increase its volatility for gas chromatography.

  • Chromatographic Separation: The sample is injected into a GC or LC system to separate the analyte from any impurities.

  • Mass Analysis: The eluting compound is ionized, and the mass-to-charge ratio of the molecular ion and its isotopologues is measured.

  • Data Analysis: The relative abundances of the M+0 and M+1 peaks (and other isotopologues) are used to calculate the isotopic enrichment, correcting for the natural abundance of other isotopes (e.g., ¹³C, ¹⁵N, ¹⁷O, ¹⁸O) in the molecule.

Data Presentation

The following tables summarize key quantitative data related to L-Alanine-1-¹³C and its analysis.

ParameterValueSource
Molecular Weight (Unlabeled L-Alanine)89.09 g/mol
Molecular Weight (L-Alanine-1-¹³C)90.09 g/mol
Isotopic Purity (Commercially Available)≥99 atom % ¹³C
Chemical Purity (Commercially Available)≥98%

Table 1: Physicochemical Properties of L-Alanine-1-¹³C.

Analytical TechniquePrincipleThroughputKey Advantages
NMR Spectroscopy Measures the magnetic properties of atomic nuclei to determine chemical structure and abundance.Can be time-consuming for high precision.Non-destructive, provides positional information.
Mass Spectrometry Separates ions based on their mass-to-charge ratio to determine isotopic composition.Generally higher throughput.High sensitivity, provides isotopic distribution.

Table 2: Comparison of Analytical Techniques for Isotopic Purity Assessment.

Visualizations

The following diagrams illustrate the key workflows and pathways described in this guide.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Starting Materials (e.g., Acetaldehyde, K13CN) Reaction Chemical or Enzymatic Reaction Start->Reaction Crude Crude this compound Reaction->Crude Purification Purification (e.g., Recrystallization, Chromatography) Crude->Purification Pure Pure this compound Purification->Pure Analysis Isotopic Purity Analysis (NMR, MS) Pure->Analysis Final Final Product Analysis->Final

Caption: General workflow for the synthesis and quality control of this compound.

Strecker_Reaction acetaldehyde Acetaldehyde aminonitrile α-Amino-1-13C-propionitrile acetaldehyde->aminonitrile nh3 NH3 nh3->aminonitrile k13cn K13CN k13cn->aminonitrile dl_alanine Dthis compound aminonitrile->dl_alanine Hydrolysis hcl_h2o H3O+ (Hydrolysis) resolution Resolution dl_alanine->resolution l_alanine This compound resolution->l_alanine Purity_Analysis_Workflow cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis Sample This compound Sample Prep_NMR Sample Preparation (Dissolve in D2O) Sample->Prep_NMR Prep_MS Derivatization (optional) Sample->Prep_MS Acquire_NMR 13C NMR Data Acquisition Prep_NMR->Acquire_NMR Process_NMR Data Processing & Integration Acquire_NMR->Process_NMR Result_NMR Isotopic Enrichment (%) Process_NMR->Result_NMR Separation_MS LC or GC Separation Prep_MS->Separation_MS Analysis_MS Mass Analysis Separation_MS->Analysis_MS Result_MS Isotopic Distribution Analysis_MS->Result_MS

References

L-Alanine-1-13C: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, L-Alanine-1-13C serves as a powerful tool in metabolic research. This stable isotope-labeled amino acid is instrumental in tracing the flow of carbon through critical metabolic pathways, offering insights into cellular energetics, biosynthesis, and the metabolic shifts associated with various diseases.

This compound, a non-essential amino acid isotopically labeled at the carboxyl carbon, is a key tracer in studies of sugar and acid metabolism.[1] Its application spans from understanding fundamental cellular processes to aiding in the development of novel therapeutic strategies.[1][2] This guide provides an in-depth overview of its properties, experimental applications, and the metabolic pathways it helps to elucidate.

Core Properties of this compound

A clear understanding of the physical and chemical properties of this compound is fundamental for its effective use in experimental settings. The following table summarizes its key quantitative data.

PropertyValueReference
CAS Number 21764-56-7
Molecular Weight 90.09 g/mol [3]
Linear Formula CH₃CH(NH₂ માતા)¹³CO₂H
Isotopic Purity 99 atom % ¹³C
Melting Point 314.5 °C (decomposes)
Physical Form Solid

Tracing Metabolic Fates: Key Signaling Pathways

This compound is a versatile tracer for probing central carbon metabolism. The labeled carbon atom can be tracked through several interconnected pathways, providing a dynamic view of cellular metabolic activity. Alanine plays a pivotal role in linking glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism.

Metabolic_Pathways cluster_glycolysis Glycolysis cluster_alanine_metabolism Alanine Metabolism cluster_tca TCA Cycle Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Pyruvate->Glucose PC Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA PDH This compound This compound This compound->Pyruvate ALT Citrate Citrate Acetyl-CoA->Citrate alpha-Ketoglutarate alpha-Ketoglutarate Citrate->alpha-Ketoglutarate Succinyl-CoA Succinyl-CoA alpha-Ketoglutarate->Succinyl-CoA Glutamate Glutamate alpha-Ketoglutarate->Glutamate GDH/ALT Fumarate Fumarate Succinyl-CoA->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

Key metabolic pathways traced using this compound.

Experimental Protocols for Metabolic Labeling

The general workflow for a ¹³C-alanine metabolic labeling experiment encompasses several key stages, from initial cell culture or animal model preparation to final data analysis.

In Vitro Metabolic Labeling with this compound

This protocol outlines the steps for conducting a metabolic labeling experiment in cell culture.

Materials:

  • Cells of interest

  • Complete growth medium

  • Phosphate-buffered saline (PBS), pre-warmed

  • This compound labeling medium

  • 6-well cell culture plates

  • Liquid nitrogen or dry ice

  • 80% Methanol (-80°C)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest. Culture in complete growth medium at 37°C and 5% CO₂.

  • Media Change: Once cells reach the desired confluency, aspirate the growth medium.

  • Wash: Gently wash the cells twice with pre-warmed PBS.

  • Labeling: Add 1 mL of pre-warmed this compound labeling medium to each well.

  • Metabolism Quenching and Metabolite Extraction:

    • Aspirate the labeling medium.

    • Immediately place the plate on dry ice or in a liquid nitrogen bath to quench metabolism.

    • Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube.

  • Sample Processing:

    • Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant for analysis.

    • Dry the extracts and prepare for Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) analysis.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the positional information of the ¹³C label within metabolites.

Sample Preparation:

  • Resuspend the dried metabolite extract in a deuterated solvent (e.g., D₂O) containing an internal standard.

  • Filter the sample to remove any particulate matter.

Data Acquisition:

  • Acquire a 1D ¹³C NMR spectrum. Longer acquisition times may be necessary due to the lower natural abundance of ¹³C.

  • For more detailed analysis, 2D NMR experiments such as ¹H-¹³C HSQC can be performed to resolve overlapping signals.

Data Analysis:

  • Process the NMR spectra using appropriate software.

  • Identify signals corresponding to alanine and other metabolites based on their chemical shifts and coupling patterns.

  • Integrate the signals to determine the relative concentrations of the metabolites.

Experimental_Workflow Cell_Culture_Preparation Cell Culture / Animal Model Preparation Labeling Introduction of This compound Cell_Culture_Preparation->Labeling Quenching Metabolism Quenching Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis Sample Analysis (NMR / GC-MS) Extraction->Analysis Data_Processing Data Processing and Isotopologue Analysis Analysis->Data_Processing Flux_Analysis Metabolic Flux Analysis Data_Processing->Flux_Analysis

A generalized workflow for this compound metabolic labeling experiments.

Applications in Research and Drug Development

The use of this compound extends to various research areas, providing critical information for understanding disease and developing new treatments.

  • Tracing Gluconeogenesis: this compound is extensively used to quantify the contribution of amino acids to hepatic glucose production.

  • Interrogating the TCA Cycle: As alanine is readily converted to pyruvate, tracking the ¹³C label through TCA cycle intermediates allows researchers to assess the activity of this central metabolic hub.

  • Neurobiology: This tracer aids in investigating neurotransmitter metabolism and the metabolic interplay between different brain cell types.

  • Drug Development: By elucidating the metabolic effects of drug candidates, this compound tracing can help identify mechanisms of action, assess off-target effects, and discover novel therapeutic targets.

References

Safeguarding Your Research: A Technical Guide to the Safe Handling of L-Alanine-1-13C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive safety and handling information for L-Alanine-1-13C, a non-hazardous, isotopically labeled amino acid crucial for a range of applications in metabolic research, proteomics, and drug development. While this compound is considered non-hazardous, this guide outlines best practices to ensure a safe laboratory environment and maintain the integrity of your research.

Hazard Identification and Classification

This compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, as with all laboratory chemicals, it should be handled with care. Potential hazards are minimal and primarily associated with physical irritation.

Potential Health Effects:

  • Eye Contact: May cause mild eye irritation.[2][3]

  • Skin Contact: May cause slight skin irritation upon prolonged contact.[2]

  • Inhalation: Inhalation of dust may cause respiratory tract irritation.

  • Ingestion: May be harmful if swallowed in large quantities.

To the best of current knowledge, the chemical, physical, and toxicological properties have not been exhaustively investigated.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its proper handling and storage.

PropertyValueReference
Molecular Formula C₂¹³CH₇NO₂
Molecular Weight 90.09 g/mol
Appearance White crystalline powder
Odor Odorless
Melting Point 314.5 °C (decomposes)
Boiling Point 212.9 ± 23.0 °C at 760 mmHg
Solubility Soluble in water. Slightly soluble in alcohol.
pH 5.5 - 7.0 (at 89.1 g/L at 25°C)
Density 1.2 ± 0.1 g/cm³
Flash Point 82.6 ± 22.6 °C

Handling and Storage

Proper handling and storage procedures are critical to maintain the quality of this compound and ensure the safety of laboratory personnel.

Handling:

  • Handle in accordance with good industrial hygiene and safety practices.

  • Avoid formation of dust and aerosols.

  • Provide appropriate exhaust ventilation at places where dust is formed.

  • Minimize dust generation and accumulation.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a cool, dry place.

  • Keep container tightly closed in a dry and well-ventilated place.

  • Store at room temperature away from light and moisture. Some suppliers recommend storage at 2-8°C or even -20°C or -80°C for stock solutions to ensure long-term stability. Always refer to the supplier's specific recommendations.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is a fundamental safety measure.

PPERecommendationReference
Eye/Face Protection Wear safety glasses with side-shields or goggles.
Skin Protection Wear protective gloves (e.g., nitrile rubber) and a lab coat.
Respiratory Protection Not required under normal use conditions. If dust is generated, use a NIOSH/CEN approved respirator.

First Aid Measures

In the event of exposure, follow these first aid procedures.

Exposure RouteFirst Aid MeasuresReference
Inhalation Move the person to fresh air. If breathing is difficult, give artificial respiration. Consult a physician.
Skin Contact Wash off with soap and plenty of water. Consult a physician if irritation persists.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a physician if irritation persists.
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.

Accidental Release Measures

In case of a spill, follow these steps to ensure a safe and effective cleanup.

  • Personal Precautions: Avoid dust formation. Avoid breathing vapors, mist, or gas.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal. Wash the spill site after material pickup is complete.

Stability and Reactivity

This compound is a stable compound under recommended storage conditions.

  • Reactivity: No data available.

  • Chemical Stability: Stable under normal conditions.

  • Conditions to Avoid: Avoid dust formation, excess heat, light, and moisture.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: When heated to decomposition, may emit toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.

Toxicological Information

The toxicological properties of this compound have not been fully investigated. However, data for the unlabeled L-Alanine suggests low toxicity.

MetricValueReference
Acute Toxicity (Oral, Rat) LD50: > 5,110 mg/kg
Carcinogenicity Not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA.

Experimental Protocols

While specific experimental protocols will vary based on the application, the following provides a general workflow for handling this compound in a laboratory setting.

General Handling Workflow

General Handling Workflow for this compound prep Preparation weigh Weighing prep->weigh Don appropriate PPE dissolve Dissolution weigh->dissolve Use ventilated enclosure if dusty use Experimental Use dissolve->use Prepare solution as per protocol cleanup Cleanup & Disposal use->cleanup Follow experiment-specific procedures storage Store remaining material as recommended cleanup->storage Dispose of waste properly

Caption: General workflow for handling this compound in the lab.

Spill Response Protocol

Spill Response Protocol for this compound spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill ppe->contain cleanup Clean Up Spill contain->cleanup Use absorbent material for solutions, sweep solids dispose Dispose of Waste cleanup->dispose In a sealed, labeled container decontaminate Decontaminate Area dispose->decontaminate

Caption: Step-by-step protocol for responding to a spill of this compound.

References

The Unseen Majority: A Technical Guide to the Natural Abundance of ¹³C and its Foundational Role in Isotopic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research and drug development, the ability to trace the fate of molecules within a biological system is paramount. Isotopic labeling, a technique that substitutes an atom in a molecule with its heavier, stable isotope, provides a powerful lens to illuminate the complexities of metabolic pathways. At the heart of many such studies lies Carbon-13 (¹³C), a naturally occurring, stable isotope of carbon. While its heavier counterpart, Carbon-14, is radioactive, ¹³C offers a safe and effective means to track carbon flux. This technical guide delves into the core principles of ¹³C's natural abundance, its profound significance in labeling studies, and the detailed methodologies employed to harness its potential.

The Significance of Natural Abundance

The utility of ¹³C as a tracer is fundamentally linked to its natural abundance. In the natural world, carbon exists predominantly as the lighter isotope, ¹²C, with ¹³C constituting a mere fraction. This low natural abundance is, in fact, a significant advantage for labeling experiments. When a compound enriched with ¹³C is introduced into a biological system, the labeled molecules are easily distinguishable from the background of naturally occurring, unlabeled molecules.[1][2] This stark contrast allows for the precise tracking and quantification of the labeled substrate as it is metabolized and incorporated into various downstream products.

The inherent low abundance of ¹³C means that the probability of two ¹³C atoms being adjacent in a naturally occurring molecule is exceedingly low.[3] This simplifies the analysis of labeled compounds, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy, where ¹³C-¹³C coupling is negligible in unlabeled samples.

However, it is this same natural abundance that necessitates careful correction in data analysis. The small percentage of naturally occurring ¹³C can contribute to the mass isotopologue distribution (MID) of a metabolite, potentially confounding the interpretation of labeling data.[4][5] Therefore, accurate correction for the natural abundance of all elements in a metabolite is a critical step in any ¹³C labeling experiment to ensure that the observed isotopic enrichment is solely due to the introduced tracer.

Quantitative Data on Carbon Isotopes

The following table summarizes the key quantitative data related to the natural abundance of carbon isotopes, which is foundational for designing and interpreting ¹³C labeling experiments.

IsotopeNatural Abundance (%)Nuclear Spin (I)Key Characteristics
¹²C~98.9%0NMR inactive, most abundant stable isotope.
¹³C~1.1%1/2NMR active, stable (non-radioactive), used as a tracer in metabolic studies.

Experimental Protocols

The successful implementation of ¹³C labeling studies relies on meticulous experimental design and execution. The following are detailed methodologies for key experiments involving ¹³C labeling, primarily focusing on analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Protocol 1: ¹³C-Based Metabolic Flux Analysis (MFA) using GC-MS

This protocol outlines the key steps for quantifying metabolic fluxes in cultured cells using a ¹³C-labeled substrate, followed by GC-MS analysis of proteinogenic amino acids.

1. Cell Culture and Labeling:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that ensures they reach approximately 80% confluency at the time of harvest.

  • Adaptation to Labeling Medium (for steady-state analysis): To ensure isotopic equilibrium, adapt the cells to a medium containing the ¹³C-labeled substrate (e.g., [U-¹³C₆]-glucose) for a period equivalent to several cell doublings (typically 24-48 hours).

  • Labeling: Replace the standard culture medium with the pre-warmed ¹³C-labeling medium. The choice of tracer and its specific labeling pattern is critical and depends on the metabolic pathway of interest.

  • Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the ¹³C label into downstream metabolites. For steady-state MFA, this is typically until the labeling of key metabolites, such as citrate, reaches a plateau.

2. Sample Quenching and Metabolite Extraction:

  • Quenching: Rapidly halt metabolic activity to preserve the in vivo metabolic state. A common method is to aspirate the medium and add a cold solvent mixture, such as 80:20 methanol:water at -80°C.

  • Cell Harvesting: Scrape the cells in the cold solvent and transfer the lysate to a microcentrifuge tube.

  • Extraction: Subject the cell lysate to freeze-thaw cycles or sonication to ensure complete cell lysis and metabolite extraction.

  • Protein Precipitation: Centrifuge the lysate at a high speed to pellet the protein and other cellular debris.

3. Protein Hydrolysis and Amino Acid Derivatization:

  • Protein Hydrolysis: The protein pellet is hydrolyzed to release individual amino acids. This is typically achieved by acid hydrolysis using 6 M HCl at a high temperature (e.g., 110°C) for an extended period (e.g., 24 hours) under an inert atmosphere (e.g., nitrogen).

  • Derivatization: The resulting amino acid hydrolysate is dried and then derivatized to increase its volatility for GC-MS analysis. A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

4. GC-MS Analysis:

  • Injection: Inject the derivatized sample into the GC-MS system.

  • Separation: The gas chromatograph separates the individual derivatized amino acids based on their boiling points and interactions with the column stationary phase.

  • Ionization and Detection: The separated amino acids are then ionized (typically by electron ionization) and the resulting fragments are detected by the mass spectrometer, which separates them based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The mass isotopologue distributions (MIDs) of the amino acid fragments are recorded.

5. Data Analysis:

  • Natural Abundance Correction: The raw MID data is corrected for the natural abundance of ¹³C and other isotopes.

  • Flux Estimation: The corrected MIDs, along with other physiological data (e.g., substrate uptake and product secretion rates), are used as inputs for computational models to estimate the intracellular metabolic fluxes.

Protocol 2: Sample Preparation for ¹³C NMR Spectroscopy of Metabolites

This protocol describes the general steps for preparing cell extracts for analysis by ¹³C NMR spectroscopy.

1. Cell Culture and Labeling:

  • Follow the same cell culture and labeling procedures as described in Protocol 1.

2. Metabolite Extraction:

  • Quenching and Extraction: Use a dual-phase extraction method (e.g., methanol-chloroform-water) to separate polar (metabolites) and non-polar (lipids) fractions.

  • Drying: The polar phase containing the metabolites is collected and dried, typically using a vacuum concentrator.

3. NMR Sample Preparation:

  • Resuspension: Reconstitute the dried metabolite extract in a suitable deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.

  • pH Adjustment: Adjust the pH of the sample to a specific value (e.g., 7.0) to ensure consistent chemical shifts.

  • Transfer to NMR Tube: Transfer the final sample to a high-quality NMR tube.

4. NMR Data Acquisition:

  • Acquire ¹³C NMR spectra using a high-field NMR spectrometer. Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, longer acquisition times are typically required compared to ¹H NMR.

Visualizations

The following diagrams, generated using the Graphviz DOT language, illustrate key concepts and workflows related to ¹³C isotopic labeling.

experimental_workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_data Data Interpretation cell_culture 1. Cell Culture & Labeling with ¹³C Substrate quenching 2. Rapid Quenching of Metabolism cell_culture->quenching extraction 3. Metabolite Extraction quenching->extraction sample_prep 4. Sample Preparation (e.g., Derivatization) extraction->sample_prep analysis 5. GC-MS or NMR Analysis sample_prep->analysis data_processing 6. Data Processing & Natural Abundance Correction analysis->data_processing mfa 7. Metabolic Flux Analysis data_processing->mfa logical_relationship cluster_natural_abundance Natural Abundance Principle cluster_significance Significance in Labeling cluster_application Application NA Low Natural Abundance of ¹³C (~1.1%) Significance High Signal-to-Background Ratio in Labeled Samples NA->Significance Application Accurate Tracing of Metabolic Pathways (Metabolic Flux Analysis) Significance->Application glycolysis_tca cluster_glycolysis Glycolysis (Cytosol) cluster_tca TCA Cycle (Mitochondria) Glucose ¹³C-Glucose G6P G6P Glucose->G6P F6P F6P G6P->F6P F16BP F1,6BP F6P->F16BP GAP_DHAP GAP / DHAP F16BP->GAP_DHAP Pyruvate Pyruvate GAP_DHAP->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG α-Ketoglutarate Isocitrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->AcetylCoA Oxaloacetate->Citrate

References

A Technical Guide to Stable Isotope Tracing with L-Alanine-1-13C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles and practical applications of stable isotope tracing using L-Alanine-1-13C. Alanine, a non-essential amino acid, occupies a central node in metabolism, linking glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism.[1] By introducing L-Alanine labeled with a stable isotope of carbon at the first position (1-13C), researchers can meticulously track the fate of this carbon atom as it traverses various metabolic pathways. This technique provides invaluable quantitative insights into cellular energetics, biosynthetic fluxes, and the metabolic reprogramming inherent in numerous disease states, particularly cancer.[1]

Core Principles of this compound Tracing

Stable isotope tracing with this compound is predicated on the introduction of a "heavy" labeled substrate into a biological system and the subsequent detection of its incorporation into downstream metabolites. The 13C isotope is non-radioactive and naturally occurs at a low abundance (~1.1%). By supplying this compound, the isotopic enrichment of connected metabolic pools increases significantly, allowing for precise measurement using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

The journey of the 1-13C label from L-alanine begins with its conversion to pyruvate via alanine transaminase (ALT). This reaction is a critical link between amino acid and carbohydrate metabolism. Once converted to pyruvate, the 1-13C label can enter several key metabolic pathways:

  • Tricarboxylic Acid (TCA) Cycle: Pyruvate can be decarboxylated by the pyruvate dehydrogenase (PDH) complex to form acetyl-CoA, with the 1-13C label becoming the carboxyl carbon of acetyl-CoA. This labeled acetyl-CoA then enters the TCA cycle, and the label is subsequently lost as 13CO2 during the isocitrate dehydrogenase and α-ketoglutarate dehydrogenase reactions. Alternatively, pyruvate can be carboxylated by pyruvate carboxylase (PC) to form oxaloacetate, directly introducing the 1-13C label into the TCA cycle.

  • Gluconeogenesis: In tissues like the liver, the 1-13C from alanine-derived pyruvate can be incorporated into oxaloacetate and subsequently channeled into the gluconeogenic pathway to produce labeled glucose.[1] This makes this compound an excellent tracer for studying hepatic glucose production.

  • Lactate Production: The labeled pyruvate can be reduced to lactate by lactate dehydrogenase (LDH), a key reaction in anaerobic glycolysis and the Warburg effect observed in many cancer cells.

  • Amino Acid Synthesis: The 1-13C can be traced into other non-essential amino acids that are synthesized from TCA cycle intermediates, such as aspartate and glutamate.

Data Presentation: Quantitative Insights from this compound Tracing

The quantitative data derived from this compound tracing experiments are typically presented as mass isotopomer distributions (MIDs) or fractional isotopic enrichment. MIDs describe the relative abundance of different isotopologues of a metabolite (e.g., M+0, M+1, M+2, etc.), providing a detailed picture of how many labeled atoms have been incorporated. Fractional enrichment represents the percentage of a metabolite pool that has been labeled.

Below are tables summarizing representative quantitative data from studies using 13C-alanine tracers.

Table 1: Mass Isotopomer Distribution of TCA Cycle Intermediates from this compound in Cancer Cells

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6 (%)
Citrate 6025105---
α-Ketoglutarate 6520105--
Succinate 7015105-
Fumarate 751510--
Malate 702010--
Aspartate 652510--
Glutamate 6025105-

This table presents hypothetical but representative data illustrating the expected labeling patterns in TCA cycle intermediates following the administration of this compound. The M+1 peak for citrate, α-ketoglutarate, succinate, malate, aspartate, and glutamate would primarily result from the incorporation of the 1-13C from pyruvate via pyruvate carboxylase. The M+2 and M+3 peaks would arise from subsequent turns of the TCA cycle and the entry of labeled acetyl-CoA.

Table 2: Fractional Enrichment of Glucose from this compound in Hepatocytes

ConditionFractional Enrichment of Glucose (%)
Control 15.2 ± 2.1
Glucagon-stimulated 28.5 ± 3.5
ALT2 Knockdown 8.7 ± 1.5

This table summarizes the percentage of the glucose pool that is derived from this compound under different physiological conditions. Increased gluconeogenesis under glucagon stimulation leads to higher enrichment, while knockdown of alanine transaminase 2 (ALT2) reduces the conversion of alanine to pyruvate and subsequently to glucose.

Mandatory Visualization

Metabolic_Pathways cluster_glycolysis Glycolysis / Gluconeogenesis cluster_alanine Alanine Metabolism cluster_tca TCA Cycle cluster_amino_acids Amino Acid Metabolism Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Pyruvate->Glucose Gluconeogenesis Lactate Lactate Pyruvate->Lactate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA PDH Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate PC This compound This compound This compound->Pyruvate ALT Citrate Citrate Acetyl-CoA->Citrate Oxaloacetate->Citrate Aspartate Aspartate Oxaloacetate->Aspartate alpha-Ketoglutarate alpha-Ketoglutarate Citrate->alpha-Ketoglutarate Succinyl-CoA Succinyl-CoA alpha-Ketoglutarate->Succinyl-CoA Glutamate Glutamate alpha-Ketoglutarate->Glutamate Succinate Succinate Succinyl-CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Malate->Oxaloacetate Experimental_Workflow Cell Culture Cell Culture This compound Labeling This compound Labeling Cell Culture->this compound Labeling Metabolism Quenching Metabolism Quenching This compound Labeling->Metabolism Quenching Metabolite Extraction Metabolite Extraction Metabolism Quenching->Metabolite Extraction Sample Derivatization (GC-MS) Sample Derivatization (GC-MS) Metabolite Extraction->Sample Derivatization (GC-MS) Sample Reconstitution (LC-MS/NMR) Sample Reconstitution (LC-MS/NMR) Metabolite Extraction->Sample Reconstitution (LC-MS/NMR) GC-MS Analysis GC-MS Analysis Sample Derivatization (GC-MS)->GC-MS Analysis LC-MS/MS Analysis LC-MS/MS Analysis Sample Reconstitution (LC-MS/NMR)->LC-MS/MS Analysis NMR Spectroscopy NMR Spectroscopy Sample Reconstitution (LC-MS/NMR)->NMR Spectroscopy Data Analysis Data Analysis GC-MS Analysis->Data Analysis LC-MS/MS Analysis->Data Analysis NMR Spectroscopy->Data Analysis Metabolic Flux Modeling Metabolic Flux Modeling Data Analysis->Metabolic Flux Modeling

References

L-Alanine-1-13C as a Precursor in Metabolic Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling with L-Alanine-1-13C is a powerful and widely used technique to trace the metabolic fate of alanine's carbon backbone through key metabolic pathways.[1][2] By introducing a known isotopic label at the C1 position, researchers can quantitatively track the incorporation of this carbon into downstream metabolites, providing critical insights into the dynamic regulation of central carbon metabolism. Alanine's central position, linking glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism, makes this compound an invaluable tool for studying cellular energetics, biosynthesis, and the metabolic reprogramming characteristic of various disease states, including cancer.[1] This technical guide provides a comprehensive overview of the applications of this compound, detailed experimental protocols, and a summary of key quantitative findings to aid researchers in designing and interpreting metabolic flux studies.

Core Metabolic Pathways Traced by this compound

This compound serves as a versatile tracer to probe several interconnected metabolic pathways. The journey of the 13C label begins with the transamination of L-alanine to pyruvate. From this critical juncture, the labeled carbon can enter various metabolic routes.

Gluconeogenesis

L-Alanine is a primary substrate for gluconeogenesis in the liver.[3] The 13C label from this compound is incorporated into pyruvate, which is then carboxylated to oxaloacetate by pyruvate carboxylase, a key step in the synthesis of new glucose.[3] Tracking the appearance of 13C in glucose provides a quantitative measure of gluconeogenic flux from alanine.

Tricarboxylic Acid (TCA) Cycle

The pyruvate derived from this compound can enter the TCA cycle through two primary enzymatic reactions:

  • Pyruvate Carboxylase (PC): This anaplerotic reaction replenishes TCA cycle intermediates by converting pyruvate to oxaloacetate.

  • Pyruvate Dehydrogenase (PDH): This reaction decarboxylates pyruvate to form acetyl-CoA, which then condenses with oxaloacetate to form citrate.

By analyzing the isotopic enrichment patterns in TCA cycle intermediates and related amino acids (e.g., glutamate, aspartate), the relative activities of PC and PDH can be determined.

Below is a diagram illustrating the entry of the 13C label from this compound into these core pathways.

This compound Metabolic Pathways This compound This compound Pyruvate-1-13C Pyruvate-1-13C This compound->Pyruvate-1-13C Alanine Transaminase Glucose Glucose Pyruvate-1-13C->Glucose Gluconeogenesis Lactate Lactate Pyruvate-1-13C->Lactate LDH Pyruvate-1-13C_mito Pyruvate-1-13C Pyruvate-1-13C->Pyruvate-1-13C_mito Acetyl-CoA Acetyl-CoA Pyruvate-1-13C_mito->Acetyl-CoA PDH Oxaloacetate-1-13C Oxaloacetate-1-13C Pyruvate-1-13C_mito->Oxaloacetate-1-13C PC Citrate Citrate Acetyl-CoA->Citrate Oxaloacetate-1-13C->Citrate Aspartate Aspartate Oxaloacetate-1-13C->Aspartate alpha-Ketoglutarate alpha-Ketoglutarate Citrate->alpha-Ketoglutarate Glutamate Glutamate alpha-Ketoglutarate->Glutamate caption Metabolic fate of this compound.

Metabolic fate of this compound.

Quantitative Data from this compound Tracing Studies

The use of this compound allows for the quantification of metabolic fluxes. The tables below summarize illustrative quantitative data from studies using 13C-alanine tracers.

Table 1: Relative Metabolic Fluxes in Rat Liver

Metabolic Flux RatioValueReference
Pyruvate Dehydrogenase / Pyruvate Carboxylase~28%
Phosphoenolpyruvate Kinase / Phosphoenolpyruvate to Glucose~42%
Pyruvate Kinase Flux / Gluconeogenic Flux (Hyperthyroid)60%
Pyruvate Kinase Flux / Gluconeogenic Flux (Control)25%

Table 2: Illustrative 13C Enrichment in Metabolites in Pancreatic Ductal Adenocarcinoma (PDAC) Cells

MetaboliteIsotopologueRelative Abundance (%)
AlanineM+3100
CitrateM+239.5
AspartateM+310.6
LactateM+38.0

M+n represents the isotopologue with 'n' 13C atoms. Data are for illustrative purposes and will vary based on the biological system and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible and interpretable results in metabolic tracing studies. Below are generalized protocols for in vitro and in vivo experiments using this compound.

In Vitro Labeling of Cultured Cells

This protocol outlines the steps for labeling adherent cells in culture with this compound.

Materials:

  • Cultured cells at ~80% confluency

  • Complete growth medium

  • Labeling medium (e.g., glucose-free DMEM with 10% dialyzed FBS, supplemented with this compound)

  • Phosphate-buffered saline (PBS), pre-warmed

  • Dry ice or liquid nitrogen

  • Ice-cold 80% methanol

Procedure:

  • Cell Culture: Grow cells to the desired confluency in their standard growth medium.

  • Medium Change: Aspirate the growth medium and gently wash the cells twice with pre-warmed PBS.

  • Labeling: Add the pre-warmed this compound labeling medium to the cells and incubate for the desired time period.

  • Metabolism Quenching: To halt metabolic activity, aspirate the labeling medium and immediately place the culture plate on dry ice or in liquid nitrogen.

  • Metabolite Extraction:

    • Add ice-cold 80% methanol to each well.

    • Scrape the cells in the cold methanol and transfer the suspension to a microcentrifuge tube.

    • Vortex thoroughly and incubate at -20°C for at least 1 hour to precipitate proteins.

  • Sample Processing:

    • Centrifuge the cell extract at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant containing the metabolites for analysis by LC-MS or NMR.

In Vivo Labeling in Animal Models

This protocol provides a framework for in vivo labeling studies, for example, in a mouse model.

Materials:

  • Animal model (e.g., mouse)

  • This compound solution for infusion

  • Anesthesia

  • Surgical tools

  • Liquid nitrogen

  • Cold extraction solvent (e.g., 80% methanol)

Procedure:

  • Animal Preparation: Fast the animals for a defined period (e.g., 6 hours) to reduce variability from dietary intake.

  • Tracer Administration: Administer the this compound tracer via a suitable route (e.g., intravenous infusion).

  • Tissue Harvest: At the end of the labeling period, surgically excise the tissues of interest as rapidly as possible.

  • Metabolism Quenching: Immediately freeze-clamp the harvested tissues in liquid nitrogen to stop all metabolic activity.

  • Sample Storage: Store the frozen tissues at -80°C until metabolite extraction.

  • Metabolite Extraction:

    • Weigh the frozen tissue.

    • Homogenize the tissue in a pre-chilled tube with a defined volume of cold extraction solvent.

    • Incubate at -20°C for at least 1 hour.

  • Sample Processing:

    • Centrifuge the homogenate at high speed at 4°C.

    • Collect the supernatant for subsequent analysis.

The following diagram illustrates a generalized workflow for these experiments.

Experimental Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase Biological_System Cell Culture or Animal Model Tracer_Admin Administer This compound Biological_System->Tracer_Admin Incubation Incubation/ Infusion Tracer_Admin->Incubation Quenching Quench Metabolism (e.g., Liquid N2) Incubation->Quenching Extraction Metabolite Extraction Quenching->Extraction Sample_Prep Sample Preparation (e.g., Derivatization) Extraction->Sample_Prep Analysis LC-MS or NMR Analysis Sample_Prep->Analysis Data_Processing Data Processing and Isotopologue Analysis Analysis->Data_Processing Flux_Calculation Metabolic Flux Calculation Data_Processing->Flux_Calculation caption Generalized workflow for this compound tracing.

Generalized workflow for this compound tracing.

Analytical Techniques

The analysis of 13C-labeled metabolites is typically performed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Table 3: Comparison of Analytical Platforms

Analytical PlatformSample PreparationKey Considerations
LC-MS/MS Metabolite extraction, drying, resuspension in LC-MS grade solvent.Choice of chromatography (e.g., HILIC, reversed-phase) depends on metabolite polarity.
GC-MS Metabolite extraction, drying, chemical derivatization (e.g., silylation).Derivatization can introduce artifacts; proper controls are necessary.
NMR Metabolite extraction, drying, resuspension in a deuterated solvent with an internal standard.Requires higher sample concentrations than MS but provides positional isotope information.

Applications in Drug Development and Disease Research

The ability to monitor metabolic pathway activity makes this compound a valuable tool in several research areas.

  • Oncology: Cancer cells often exhibit altered metabolism, including increased reliance on certain amino acids. Tracing studies with this compound can identify metabolic vulnerabilities in tumors that may be targeted by novel therapeutics. For instance, hyperpolarized [1-13C]pyruvate (often derived from alanine) is used in magnetic resonance spectroscopic imaging (MRSI) to monitor the Warburg effect in real-time.

  • Metabolic Diseases: Dysregulation of gluconeogenesis is a hallmark of diabetes. This compound can be used to quantify the contribution of amino acids to hepatic glucose production and to assess the efficacy of drugs targeting this pathway.

  • Neurology: Alanine metabolism is also relevant in the brain, and tracers like this compound can help elucidate the metabolic interplay between different cell types in the central nervous system.

Conclusion

This compound is a powerful and versatile metabolic tracer that provides quantitative insights into the complex and interconnected pathways of central carbon metabolism. By following standardized and rigorous experimental protocols, researchers can leverage this tool to advance our understanding of metabolic regulation in health and disease, and to accelerate the development of novel therapeutic strategies targeting metabolic pathways. The careful design of labeling experiments, coupled with appropriate analytical techniques, is paramount for obtaining high-quality, interpretable data.

References

L-Alanine-1-13C: A Technical Guide to its Discovery, History, and Application in Scientific Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alanine-1-13C is a stable, non-radioactive isotopically labeled form of the non-essential amino acid L-alanine. The replacement of the naturally abundant carbon-12 (¹²C) at the carboxyl position with its heavier isotope, carbon-13 (¹³C), has established this compound as a pivotal tracer in the study of metabolic pathways. Its unique physicochemical properties allow researchers to track its journey through various biochemical reactions non-invasively, providing profound insights into cellular metabolism in both healthy and diseased states. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailed experimental protocols for its use, and a summary of key quantitative data.

Discovery and History of this compound

The story of this compound is intrinsically linked to the broader history of stable isotope tracers in scientific research. While L-alanine itself was first synthesized in 1850 by Adolph Strecker, the use of isotopically labeled compounds for metabolic investigation began in the 1930s with the pioneering work of scientists like Rudolf Schoenheimer and David Rittenberg, who utilized deuterium (²H) and nitrogen-15 (¹⁵N) to trace the metabolic fate of fatty acids and amino acids.

The advent of techniques for separating carbon isotopes in the mid-20th century paved the way for the use of ¹³C as a biological tracer. The development of sensitive analytical methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), was crucial for detecting the subtle differences between ¹²C and ¹³C. While a singular "discovery" of this compound is not documented, its availability and use in research are the culmination of these advancements in isotope enrichment and analytical instrumentation. Early applications of ¹³C-labeled amino acids in the latter half of the 20th century focused on elucidating fundamental metabolic pathways, and this compound emerged as a valuable tool for probing central carbon metabolism due to its direct link to pyruvate.

Physicochemical Properties and Quantitative Data

The incorporation of a ¹³C atom at the C1 position of L-alanine results in a mass shift that is detectable by mass spectrometry and a nuclear spin that is observable by NMR spectroscopy. These properties are the foundation of its utility as a metabolic tracer.

PropertyValueReference
Molecular Formula C₂¹³CH₇NO₂[1]
Molecular Weight 90.09 g/mol [1]
CAS Number 21764-56-7[1]
Isotopic Purity Typically ≥99 atom % ¹³C[1]
¹³C NMR Chemical Shift (C1) ~178.3 ppm

Key Applications in Scientific Research

This compound has become an indispensable tool in several areas of biomedical research, primarily for tracing metabolic fluxes and imaging metabolic activity.

¹³C Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways. By introducing this compound into a biological system, researchers can track the incorporation of the ¹³C label into downstream metabolites. This information, combined with a metabolic network model, allows for the calculation of pathway fluxes.

A primary application of this compound in ¹³C-MFA is the investigation of:

  • Gluconeogenesis: Alanine is a major substrate for glucose production in the liver. This compound allows for the quantification of the contribution of amino acids to hepatic glucose output.

  • Tricarboxylic Acid (TCA) Cycle Activity: L-Alanine is readily converted to pyruvate, which is a key entry point into the TCA cycle. Tracing the ¹³C label from L-alanine through TCA cycle intermediates provides a measure of the cycle's activity.

Hyperpolarized ¹³C Magnetic Resonance Imaging (MRI)

A groundbreaking application of this compound is in hyperpolarized ¹³C MRI. This technique involves a process called dynamic nuclear polarization (DNP), which dramatically increases the ¹³C NMR signal by over 10,000-fold. This enhanced signal allows for the real-time, non-invasive imaging of metabolic pathways in vivo.

Hyperpolarized [1-¹³C]L-alanine is used to:

  • Image Cancer Metabolism: Many cancer cells exhibit altered metabolism, including increased conversion of pyruvate to lactate and alanine. Hyperpolarized [1-¹³C]L-alanine can be used to visualize and quantify this altered metabolic state, providing a potential biomarker for cancer detection and monitoring treatment response.

  • Assess Tissue Viability: The metabolic conversion of alanine is indicative of cellular energy status. Hyperpolarized ¹³C MRI with [1-¹³C]L-alanine can be used to assess tissue viability in various organs, such as the heart and liver.

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound.

Protocol for ¹³C Metabolic Flux Analysis in Cell Culture

This protocol outlines a general procedure for tracing the metabolism of this compound in cultured mammalian cells using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Mammalian cell line of interest

  • Cell culture medium deficient in alanine

  • This compound

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • Liquid nitrogen or dry ice

  • 80% Methanol, pre-chilled to -80°C

  • Cell scrapers

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C operation

  • GC-MS system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach approximately 80% confluency on the day of the experiment.

  • Preparation of Labeling Medium: Prepare the cell culture medium by supplementing the alanine-deficient medium with this compound to the desired final concentration.

  • Media Change and Labeling:

    • Aspirate the standard growth medium from the cells.

    • Gently wash the cells twice with pre-warmed PBS.

    • Add the pre-warmed ¹³C-labeling medium to each well.

    • Incubate the cells for a predetermined time course to allow for the incorporation of the label into downstream metabolites.

  • Metabolism Quenching and Metabolite Extraction:

    • To halt metabolic activity, quickly aspirate the labeling medium.

    • Immediately place the culture plate on dry ice or in liquid nitrogen.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Vortex the tubes thoroughly and incubate at -20°C for at least 1 hour to precipitate proteins.

  • Sample Processing for GC-MS Analysis:

    • Centrifuge the cell extracts at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the metabolites.

    • Dry the extracts under a stream of nitrogen or using a vacuum concentrator.

    • Derivatize the dried metabolites to make them volatile for GC-MS analysis (e.g., using silylation reagents).

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Analyze the mass spectra to determine the mass isotopomer distributions of key metabolites, which will indicate the incorporation of the ¹³C label.

Logical Workflow for ¹³C Metabolic Flux Analysis:

G Workflow for 13C Metabolic Flux Analysis A Cell Culture and Seeding B Prepare 13C-Labeling Medium (with this compound) C Medium Change and Labeling A->C B->C D Quench Metabolism (Liquid N2 / Dry Ice) C->D E Metabolite Extraction (Cold 80% Methanol) D->E F Protein Precipitation E->F G Centrifugation and Supernatant Collection F->G H Sample Drying G->H I Derivatization for GC-MS H->I J GC-MS Analysis I->J K Data Analysis and Flux Calculation J->K G Workflow for Hyperpolarized 13C MRI A Prepare [1-13C]L-Alanine Sample (with radical and glassing agent) B Hyperpolarization in DNP (~1K, high magnetic field, microwaves) A->B C Rapid Dissolution (with heated buffer) B->C E IV Injection of Hyperpolarized Alanine C->E D Animal Preparation (Anesthesia, positioning in MRI) D->E F Dynamic 13C MR Spectroscopic Imaging E->F G Data Processing and Analysis F->G H Generation of Metabolic Maps G->H G Metabolic Fate of this compound cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion L_Alanine_1_13C This compound Pyruvate_1_13C Pyruvate-1-13C L_Alanine_1_13C->Pyruvate_1_13C ALT Lactate_1_13C Lactate-1-13C Pyruvate_1_13C->Lactate_1_13C LDH PEP Phosphoenolpyruvate Pyruvate_1_13C->PEP PCK Pyruvate_1_13C_mito Pyruvate-1-13C Pyruvate_1_13C->Pyruvate_1_13C_mito MPC Glucose Glucose Glucose->PEP Glycolysis PEP->Pyruvate_1_13C Glycolysis PEP->Glucose Gluconeogenesis Acetyl_CoA_1_13C Acetyl-CoA-1-13C Pyruvate_1_13C_mito->Acetyl_CoA_1_13C PDH Oxaloacetate Oxaloacetate Pyruvate_1_13C_mito->Oxaloacetate PC Citrate Citrate Acetyl_CoA_1_13C->Citrate Bicarbonate_13C 13CO2 / H13CO3- Oxaloacetate->Citrate Isocitrate Isocitrate Citrate->Isocitrate TCA Cycle alpha_KG α-Ketoglutarate Isocitrate->alpha_KG TCA Cycle Succinyl_CoA Succinyl-CoA alpha_KG->Succinyl_CoA TCA Cycle Succinate Succinate Succinyl_CoA->Succinate TCA Cycle Fumarate Fumarate Succinate->Fumarate TCA Cycle Malate Malate Fumarate->Malate TCA Cycle Malate->Oxaloacetate TCA Cycle

References

An In-depth Technical Guide on the Stability and Storage of L-Alanine-1-13C

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a comprehensive overview of the stability and recommended storage conditions for L-Alanine-1-13C. It includes quantitative data on stability, detailed experimental protocols for stability and purity assessment, and visualizations of a relevant metabolic pathway and experimental workflows.

Introduction

This compound is a stable, non-radioactive isotopically labeled amino acid that serves as a crucial tracer in metabolic research and as an internal standard for quantitative analyses by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its utility in drug development and metabolic studies is contingent on its chemical purity and stability. This guide outlines the factors affecting the stability of this compound and provides recommendations for its proper storage and handling.

Chemical and Physical Properties

L-Alanine is a non-essential amino acid involved in sugar and acid metabolism, immune function, and providing energy to muscle tissue, the brain, and the central nervous system.[1][2] The 13C label at the C1 position provides a distinct mass shift, allowing it to be traced and differentiated from its endogenous counterpart.

PropertyValueReference
Chemical Formula C₂¹³CH₇NO₂[3]
Molecular Weight 90.09 g/mol [3]
Appearance White to off-white solid
Melting Point ~314.5 °C (decomposes)
Solubility Soluble in water
Isotopic Purity Typically ≥99 atom % ¹³C

Stability Profile of this compound

The stability of this compound is comparable to that of unlabeled L-Alanine. The presence of the ¹³C isotope does not significantly alter its chemical reactivity under typical storage and experimental conditions. However, like all amino acids, its stability can be compromised by exposure to harsh environmental conditions.

Thermal Stability

L-Alanine is a thermally stable amino acid. Thermal analysis of L-alanine shows that it undergoes decomposition at high temperatures.

ConditionObservationReference
Decomposition Temperature Onset at approximately 226°C, with significant weight loss (sublimation) up to 300°C.
Melting Point (with decomposition) 314.5 °C

Under hydrothermal conditions (120–165 °C), L-alanine can undergo dimerization and subsequent cyclization.

Hydrolytic Stability

The stability of L-Alanine in aqueous solutions is pH-dependent.

pH ConditionStability ProfileReference
Acidic (e.g., 0.1 N to 1 N HCl) Generally stable, though prolonged exposure to harsh acidic conditions and elevated temperatures may lead to racemization.
Neutral Relatively stable.
Alkaline (e.g., 0.1 N to 1 N NaOH) More susceptible to degradation, including racemization.
Photostability

Amino acids can be susceptible to photodegradation, particularly in the presence of photosensitizers. While specific photostability studies on this compound are limited, studies on other amino acids have shown that they can degrade upon exposure to light, especially in the presence of compounds like riboflavin.

Oxidative Stability

L-Alanine can be degraded by strong oxidizing agents. Exposure to reagents like hydrogen peroxide can lead to the oxidation of the amino group and the aliphatic side chain, potentially forming the corresponding α-keto acid (pyruvic acid).

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended based on supplier datasheets.

Solid Form
ParameterRecommended ConditionReference
Temperature Room temperature or refrigerated (2-8°C).
Atmosphere Store in a tightly sealed container.
Light Protect from light.
Moisture Store in a dry environment, away from moisture.
In Solution
ParameterRecommended ConditionReference
-20°C Up to 1 month.
-80°C Up to 6 months.

For solutions, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.

Experimental Protocols

Forced Degradation Study Workflow

Forced degradation studies are essential to establish the intrinsic stability of a substance and to develop stability-indicating analytical methods.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis StockSolution Prepare Stock Solution of this compound Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) StockSolution->Acid Expose to Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) StockSolution->Base Expose to Oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) StockSolution->Oxidation Expose to Thermal Thermal Stress (e.g., 80°C) StockSolution->Thermal Expose to Photo Photolytic Stress (ICH Q1B guidelines) StockSolution->Photo Expose to Analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC-MS, GC-MS, NMR) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Degradation Identify and Quantify Degradation Products Analysis->Degradation

Forced degradation study workflow.
Protocol for Isotopic Purity Assessment by NMR Spectroscopy

NMR spectroscopy is a non-destructive technique that can directly quantify the abundance of ¹³C at a specific atomic position.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer.

    • Tune and match the probe for ¹³C.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹³C NMR Acquisition:

    • Acquire a quantitative ¹³C NMR spectrum. Use a sufficient relaxation delay (D1) to ensure full relaxation of the carbonyl carbon.

    • Use proton decoupling to enhance the signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the signal corresponding to the ¹³C-labeled carbonyl carbon (C1) and any visible natural abundance ¹³C signals from other carbons in the molecule or an internal standard.

    • Calculate the isotopic purity by comparing the integral of the enriched C1 signal to the expected natural abundance signals, accounting for the 1.1% natural abundance of ¹³C.

NMR_Purity_Workflow Start Weigh this compound Dissolve Dissolve in Deuterated Solvent Start->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Acquire Acquire 13C NMR Spectrum NMR_Tube->Acquire Process Process Spectrum (FT, Phasing, Baseline) Acquire->Process Integrate Integrate C1 Signal and Reference Signals Process->Integrate Calculate Calculate Isotopic Purity Integrate->Calculate

Workflow for isotopic purity assessment by NMR.
Protocol for Stability-Indicating HPLC-MS Method

A reversed-phase HPLC method coupled with mass spectrometry can be used to separate and quantify this compound and its potential degradation products. Derivatization is often required for amino acids to enhance their chromatographic retention and detection.

  • Derivatization (using Diethyl ethoxymethylenemalonate - DEEMM):

    • To 100 µL of the sample solution, add 100 µL of 1 M sodium borate buffer (pH 9.0).

    • Add 20 µL of 10% (v/v) DEEMM in acetonitrile.

    • Mix thoroughly and incubate at 50°C for 50 minutes.

    • Filter the sample through a 0.22 µm membrane before injection.

  • HPLC-MS Conditions:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the analyte from its degradation products.

    • Flow Rate: As per column specifications.

    • Injection Volume: 10-20 µL.

    • Detection: Mass spectrometer in selected ion monitoring (SIM) or full scan mode to monitor the m/z of this compound and its expected degradation products.

  • Data Analysis:

    • Integrate the peak area of this compound and any new peaks corresponding to degradation products.

    • Calculate the percentage of degradation.

L-Alanine in Cancer Metabolism Signaling

L-Alanine plays a significant role in cancer cell metabolism, particularly in pancreatic ductal adenocarcinoma (PDAC). Cancer cells often exhibit increased glutamine dependency to fuel the TCA cycle. In PDAC, there is a metabolic crosstalk where pancreatic stellate cells (PSCs) supply alanine to the cancer cells. The PDAC cells upregulate the amino acid transporter SLC38A2 to increase their uptake of alanine. This imported alanine is then converted to pyruvate by alanine aminotransferase (ALT), which can then enter the mitochondria to fuel the TCA cycle, supporting the bioenergetic and biosynthetic needs of the rapidly proliferating cancer cells. This pathway represents a potential therapeutic target.

Alanine_Cancer_Metabolism cluster_TME Tumor Microenvironment cluster_PDAC Pancreatic Cancer Cell (PDAC) PSC Pancreatic Stellate Cell (PSC) Alanine_ext Alanine PSC->Alanine_ext Secretes SLC38A2 SLC38A2 Transporter Alanine_ext->SLC38A2 Uptake Alanine_int Intracellular Alanine SLC38A2->Alanine_int Pyruvate Pyruvate Alanine_int->Pyruvate ALT Mitochondrion Mitochondrion Pyruvate->Mitochondrion TCA TCA Cycle Mitochondrion->TCA Proliferation Cell Proliferation and Growth TCA->Proliferation Supports

Role of L-Alanine in Pancreatic Cancer Metabolism.

Conclusion

This compound is a stable molecule when stored under appropriate conditions. Key factors for maintaining its integrity include protection from high temperatures, extreme pH, light, and moisture. For researchers and drug development professionals, adherence to the recommended storage and handling guidelines is crucial for obtaining accurate and reproducible results in metabolic studies and quantitative analyses. The provided experimental protocols offer a framework for assessing the stability and purity of this compound, while the signaling pathway diagram illustrates its relevance in the context of cancer metabolism.

References

An In-depth Technical Guide to Metabolic Flux Analysis Using Stable Isotopes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful analytical technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[1][2] Unlike other 'omics' technologies that provide static snapshots of cellular components like genes, proteins, or metabolite levels, MFA offers a dynamic view of cellular physiology by measuring the actual flow of molecules through metabolic pathways.[1] The complete set of these reaction rates constitutes the fluxome, which provides a highly relevant depiction of a cell's metabolic state.

By employing stable, non-radioactive isotopes (such as ¹³C or ¹⁵N) as tracers, researchers can follow the journey of atoms from a nutrient source through the intricate web of metabolic pathways.[3][4] This technique, often referred to as ¹³C-MFA when using carbon-13, is considered the gold standard for quantifying cellular fluxes. The distribution of these isotopic labels in downstream metabolites is measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This labeling pattern is highly sensitive to the relative pathway fluxes; different flux distributions will result in distinct labeling patterns. By fitting these experimental labeling patterns to a computational model of the cell's metabolic network, the underlying fluxes can be accurately estimated.

This guide provides an in-depth overview of the core principles, experimental protocols, data analysis workflows, and applications of stable isotope-based MFA, with a particular focus on its relevance in drug development and biomedical research.

Core Principles of Stable Isotope Tracing

The foundation of MFA lies in the ability to distinguish between atoms of the same element. Stable isotopes are non-radioactive forms of elements that contain a different number of neutrons. For instance, while the vast majority of carbon in nature is ¹²C, a small fraction exists as the heavier, stable isotope ¹³C.

In a typical ¹³C-MFA experiment, a primary carbon source in a cell culture medium, such as glucose, is replaced with its ¹³C-labeled counterpart (e.g., [U-¹³C₆]-glucose, where 'U' signifies that all six carbon atoms are ¹³C). As cells consume this labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. The specific pattern of ¹³C enrichment in these metabolites is a direct consequence of the network's structure and the rates of the reactions within it.

A critical assumption in many MFA studies is that the system is in a metabolic and isotopic steady state .

  • Metabolic Steady State: The concentrations of intracellular metabolites and metabolic fluxes are constant over time. This is often achieved during the exponential growth phase in batch cultures or in chemostat cultures.

  • Isotopic Steady State: The isotopic labeling pattern of intracellular metabolites becomes constant. The time required to reach this state varies depending on the pathway, ranging from minutes for glycolysis to hours or days for pathways involving larger biomolecules like nucleotides.

By measuring the distribution of mass isotopomers (molecules of the same compound that differ in mass due to isotope content) at isotopic steady state, we can infer the relative contributions of different pathways to the production of a given metabolite.

The General MFA Experimental Workflow

A successful MFA experiment is a multi-stage process that combines wet-lab experimentation with computational analysis. Each step must be carefully planned and executed to ensure high-quality, interpretable data. The overall workflow is depicted below.

MFA_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase exp_design 1. Experimental Design (Tracer Selection, Model Construction) tracer_exp 2. Isotope Labeling Experiment (Cell Culture at Steady State) exp_design->tracer_exp sampling 3. Sampling & Quenching (Rapidly Halting Metabolism) tracer_exp->sampling extraction 4. Metabolite Extraction sampling->extraction analysis 5. Analytical Measurement (e.g., GC-MS, LC-MS) extraction->analysis data_proc 6. Data Processing (Correct for Natural Abundance) analysis->data_proc flux_est 7. Flux Estimation (Iterative Model Fitting) data_proc->flux_est flux_est->exp_design Refine Model stat_val 8. Statistical Analysis (Goodness-of-Fit, Confidence Intervals) flux_est->stat_val flux_map 9. Flux Map Visualization & Biological Interpretation stat_val->flux_map

The general workflow of a ¹³C Metabolic Flux Analysis experiment.

Detailed Experimental Protocols

Reproducibility and precision are critical for generating high-quality MFA data. The following sections provide generalized methodologies for the key experimental stages.

Protocol 1: Cell Culture and Isotopic Labeling

This protocol is a general guideline for adherent mammalian cells and must be optimized for the specific cell line and experimental objectives.

Materials:

  • Base medium deficient in the tracer nutrient (e.g., glucose-free DMEM).

  • Dialyzed Fetal Bovine Serum (dFBS). Standard FBS contains high levels of metabolites that would dilute the isotopic tracer.

  • High-purity stable isotope tracer (e.g., [U-¹³C₆]-Glucose).

  • Standard supplements (e.g., L-glutamine, penicillin-streptomycin).

  • Sterile, cell culture-grade water.

  • Sterile filtration unit (0.22 µm).

Procedure:

  • Media Preparation: Prepare the labeling medium by supplementing the base medium with dFBS to the desired concentration (e.g., 10%). Add the ¹³C-labeled tracer to the desired final concentration (e.g., 25 mM for glucose). Add all other required supplements.

  • Final Filtration: Sterile filter the complete labeling medium using a 0.22 µm filter unit. Store at 4°C.

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that will ensure they reach the desired confluency (typically 80-90%) in the exponential growth phase at the time of harvesting.

  • Adaptation (if required): Some cell lines may require an adaptation period to grow in media containing dFBS. This involves passaging the cells in the dFBS-containing medium for several days prior to the labeling experiment.

  • Labeling: When cells reach the appropriate confluency, replace the standard medium with the pre-warmed ¹³C-labeling medium.

  • Incubation: Culture the cells for a duration sufficient to achieve isotopic steady state for the pathways of interest. This must be determined empirically but typically ranges from several hours to over 24 hours.

Protocol 2: Metabolite Quenching and Extraction

This step is designed to instantly halt all enzymatic activity, preserving the metabolic and isotopic state of the cells at the moment of harvesting.

Materials:

  • Ice-cold 0.9% NaCl solution (sterile).

  • Quenching/Extraction Solvent: Ice-cold (-80°C) 80% Methanol / 20% Water solution.

  • Cell scraper.

  • Dry ice.

  • Microcentrifuge tubes.

Procedure:

  • Medium Removal: Place the culture dish on a level surface. Aspirate the labeling medium completely and rapidly.

  • Washing: Immediately wash the cell monolayer with ice-cold 0.9% NaCl to remove any remaining extracellular medium. Aspirate the saline solution completely. This wash step should be performed as quickly as possible (less than 10 seconds).

  • Quenching: Place the dish on dry ice. Immediately add a sufficient volume of the ice-cold 80% methanol solution to cover the cell monolayer (e.g., 1 mL for a 6-well plate). The cold solvent will cause proteins to precipitate and enzymatic reactions to cease.

  • Cell Harvesting: Use a cell scraper to scrape the frozen cells into the methanol solution.

  • Collection: Transfer the resulting cell slurry into a pre-chilled microcentrifuge tube.

  • Extraction: Vortex the tube vigorously for 30-60 seconds. To ensure complete extraction, this step can be combined with freeze-thaw cycles (e.g., snap-freezing in liquid nitrogen followed by thawing on ice).

  • Centrifugation: Centrifuge the extract at high speed (e.g., >15,000 x g) at 4°C for 10-15 minutes to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean tube. This sample is now ready for analysis or can be stored at -80°C.

Data Acquisition and Analysis

Analytical Measurement

The most common analytical platform for MFA is Gas Chromatography-Mass Spectrometry (GC-MS), valued for its ability to separate and detect a wide range of central carbon metabolites and resolve their mass isotopomer distributions (MIDs). Liquid Chromatography-Mass Spectrometry (LC-MS) is also widely used. The MS instrument measures the relative abundance of each mass isotopomer for a given metabolite fragment. For example, a three-carbon metabolite like pyruvate could be detected as M+0 (no ¹³C atoms), M+1, M+2, or M+3 (all three carbons are ¹³C).

Data Analysis Workflow

The raw analytical data must undergo a rigorous computational workflow to be translated into a quantitative flux map. This process involves correcting the data, fitting it to a model, and performing statistical validation.

Data_Analysis_Workflow raw_data Raw MS Data (Mass Isotopomer Distributions) correction Correction for Natural Isotope Abundance raw_data->correction iteration Iterative Minimization: Minimize(Simulated - Measured) correction->iteration model Metabolic Network Model (Stoichiometry & Atom Transitions) flux_estimation Flux Estimation Algorithm (e.g., EMU, Isotopomer) model->flux_estimation flux_estimation->iteration best_fit Best-Fit Flux Vector (v) iteration->best_fit stats Statistical Validation (Goodness-of-fit, Confidence Intervals) best_fit->stats final_map Final Flux Map & Interpretation stats->final_map

The computational workflow for calculating metabolic fluxes from MS data.
  • Data Correction: Raw MID data is corrected for the natural abundance of stable isotopes (e.g., the ~1.1% of natural carbon that is ¹³C).

  • Metabolic Model: A stoichiometric model of the cell's metabolic network is constructed. This model defines all relevant reactions and, crucially, the specific atom transitions for each reaction (i.e., which carbon in the substrate maps to which carbon in the product).

  • Flux Estimation: An optimization algorithm is used to find the set of fluxes that best explains the measured MID data. The algorithm starts with an initial guess of the flux distribution.

  • Simulation: Using the guessed fluxes and the atom transition model, the algorithm simulates the expected MID for each measured metabolite. Computationally efficient frameworks like the Elementary Metabolite Units (EMU) approach are often used to reduce the complexity of this simulation.

  • Comparison and Iteration: The simulated MIDs are compared to the experimentally measured and corrected MIDs. The algorithm then iteratively adjusts the flux values to minimize the difference between the simulated and experimental data until a best fit is achieved.

  • Statistical Validation: Once the best-fit flux map is determined, statistical analyses (e.g., chi-squared tests) are performed to assess the goodness-of-fit. Confidence intervals are calculated for each flux to determine the precision of the estimate.

Visualizing Isotope Tracing: Glycolysis Example

To illustrate how stable isotopes trace through a pathway, consider the central pathway of glycolysis, where a six-carbon glucose molecule is broken down into two three-carbon pyruvate molecules. If cells are fed with glucose uniformly labeled with ¹³C ([U-¹³C₆]-Glucose), all resulting glycolytic intermediates will be fully labeled.

Glycolysis_Tracing Glucose Glucose (6 Carbons) G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP (6 Carbons) F6P->F16BP F16BP->split_point DHAP DHAP (3 Carbons) GAP Glyceraldehyde-3-P (3. Carbons) DHAP->GAP Isomerase Pyruvate1 Pyruvate (3 Carbons) GAP->Pyruvate1 Pyruvate2 Pyruvate (3 Carbons) split_point->DHAP split_point->GAP

Tracing ¹³C atoms from uniformly labeled glucose through glycolysis.

In this simplified schematic, a fully ¹³C-labeled glucose molecule proceeds through the "investment" phase of glycolysis to form fructose-1,6-bisphosphate (F1,6BP), which is also fully labeled. This molecule is then cleaved into two three-carbon molecules, DHAP and GAP. Both of these molecules, and the subsequent two pyruvate molecules they form, will contain three ¹³C atoms each. This results in a mass shift of +3 atomic mass units for pyruvate compared to its unlabeled counterpart. Measuring this M+3 pyruvate is a key indicator of glycolytic flux from glucose.

Data Presentation and Application

The final output of an MFA study is typically a flux map, which is often presented in tables and pathway diagrams. These results provide quantitative insights into cellular physiology.

Quantitative Data Summary

The table below shows an illustrative example of flux data for central carbon metabolism in a hypothetical cancer cell line under two conditions: untreated and treated with a metabolic inhibitor. Fluxes are often normalized to the substrate uptake rate (e.g., glucose uptake set to 100).

Reaction / Pathway Abbreviation Untreated Flux (Relative) Treated Flux (Relative)
Glucose UptakeGLCupt100.0 ± 5.085.0 ± 4.2
Glycolysis (to Pyruvate)v-glyc85.2 ± 4.370.1 ± 3.5
Pentose Phosphate Pathwayv-ppp12.1 ± 1.525.5 ± 2.1
Pyruvate to Lactatev-ldh70.5 ± 3.865.2 ± 3.3
Pyruvate Dehydrogenasev-pdh9.8 ± 1.12.1 ± 0.5
Glutamine UptakeGLNutp60.0 ± 3.062.5 ± 3.1
TCA Cycle (from AcCoA)v-tca10.1 ± 1.22.5 ± 0.6
Anaplerosis (from Gln)v-ana55.4 ± 2.958.3 ± 3.0

Values are presented as mean ± 95% confidence interval and are for illustrative purposes only.

Applications in Drug Development

MFA is a valuable tool in pharmaceutical research and development for:

  • Target Identification and Validation: By identifying key metabolic nodes that are essential for disease states (e.g., cancer cell proliferation), MFA can uncover novel drug targets.

  • Mechanism of Action Studies: MFA can elucidate how a drug candidate perturbs cellular metabolism, confirming its on-target effects and revealing potential off-target liabilities.

  • Biomarker Discovery: Changes in metabolic fluxes in response to disease or treatment can serve as dynamic biomarkers for drug efficacy or patient stratification.

  • Metabolic Engineering: In biopharmaceutical production, MFA is used to optimize microbial or mammalian cell factories to enhance the production of therapeutic proteins or small molecules.

References

Methodological & Application

Application Notes and Protocols for L-Alanine-1-13C in Vivo Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-resolved metabolomics (SIRM) using compounds such as L-Alanine-1-13C is a powerful technique for elucidating the intricate network of metabolic pathways within a living organism (in vivo). By introducing a stable, non-radioactive isotope-labeled substrate, researchers can trace the metabolic fate of the labeled carbon atom as it is incorporated into downstream metabolites. L-alanine, a non-essential amino acid, occupies a central node in metabolism, directly linking glycolysis, the tricarboxylic acid (TCA) cycle, and gluconeogenesis.[1] This strategic position makes this compound an invaluable tracer for quantifying the flux through these critical pathways, providing insights into cellular bioenergetics, biosynthesis, and the metabolic reprogramming characteristic of various disease states, including cancer.[1]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound for in vivo metabolic flux analysis. Detailed protocols for animal studies, sample preparation, and analytical methods are presented, along with guidance on data interpretation and visualization.

Key Applications of this compound Metabolic Flux Analysis

  • Tracing Gluconeogenesis: L-Alanine is a primary substrate for hepatic glucose production. By tracking the incorporation of the 13C label from this compound into glucose, the rate of gluconeogenesis can be quantified, providing crucial information in studies of diabetes and other metabolic disorders.[1]

  • Interrogating the TCA Cycle: L-Alanine is readily converted to pyruvate, a key entry point into the TCA cycle. The distribution of the 13C label within TCA cycle intermediates reveals the activity of this central metabolic hub, offering insights into cellular respiration and energy production.[1]

  • Investigating Amino Acid Metabolism: The transamination of alanine connects its metabolism with that of other amino acids, such as glutamate and aspartate. This compound can be used to probe the dynamics of these interconversions.

  • Cancer Metabolism Research: Cancer cells often exhibit profound alterations in their metabolic pathways to support rapid proliferation. Tracing the fate of 13C-labeled alanine can help to identify these metabolic shifts, potentially revealing novel therapeutic targets.[1]

Experimental Workflow and Metabolic Pathways

The general workflow for an in vivo this compound metabolic flux analysis experiment encompasses several key stages, from animal preparation and tracer infusion to sample analysis and data interpretation.

Experimental Workflow Experimental Workflow for In Vivo this compound Metabolic Flux Analysis cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Interpretation animal_prep Animal Acclimation & Fasting tracer_prep This compound Tracer Preparation tracer_admin Tracer Administration (Infusion/Bolus) tracer_prep->tracer_admin sample_collection Blood & Tissue Collection tracer_admin->sample_collection quenching Metabolism Quenching sample_collection->quenching extraction Metabolite Extraction quenching->extraction analytical LC-MS/GC-MS or NMR Analysis extraction->analytical isotopomer_analysis Mass Isotopomer Distribution Analysis analytical->isotopomer_analysis flux_calculation Metabolic Flux Calculation isotopomer_analysis->flux_calculation interpretation Biological Interpretation flux_calculation->interpretation

Caption: A generalized workflow for in vivo this compound metabolic labeling experiments.

This compound serves as a versatile tracer to probe central carbon metabolism. The 13C label can be tracked through several key interconnected pathways.

Metabolic Pathways Metabolic Pathways Traced by this compound cluster_glycolysis cluster_alanine cluster_tca cluster_gluconeogenesis Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate L_Alanine_1_13C This compound Pyruvate->L_Alanine_1_13C Pyruvate_13C Pyruvate-1-13C L_Alanine_1_13C->Pyruvate_13C Alanine Transaminase Acetyl_CoA Acetyl-CoA Pyruvate_13C->Acetyl_CoA PDH Oxaloacetate Oxaloacetate Pyruvate_13C->Oxaloacetate PC Citrate Citrate Acetyl_CoA->Citrate Alpha_KG α-Ketoglutarate Citrate->Alpha_KG Alpha_KG->L_Alanine_1_13C Glutamate Succinyl_CoA Succinyl-CoA Alpha_KG->Succinyl_CoA Fumarate Fumarate Succinyl_CoA->Fumarate Malate Malate Fumarate->Malate Malate->Oxaloacetate Oxaloacetate->Citrate Glucose_13C Glucose (13C labeled) Oxaloacetate->Glucose_13C PEPCK AMPK Signaling Pathway Alanine Metabolism and AMPK Signaling cluster_alanine_metab cluster_ampk cluster_cellular_response L_Alanine L-Alanine Pyruvate Pyruvate L_Alanine->Pyruvate Ammonia NH3 L_Alanine->Ammonia TCA_Intermediates TCA Cycle Intermediates Pyruvate->TCA_Intermediates AMP_ATP_Ratio AMP/ATP Ratio ↑ TCA_Intermediates->AMP_ATP_Ratio Reduced TCA activity AMPK AMPK Ammonia->AMPK Activates AMP_ATP_Ratio->AMPK Activates pAMPK pAMPK (Active) AMPK->pAMPK Gluconeogenesis Gluconeogenesis ↓ pAMPK->Gluconeogenesis Fatty_Acid_Ox Fatty Acid Oxidation ↑ pAMPK->Fatty_Acid_Ox Protein_Synth Protein Synthesis ↓ pAMPK->Protein_Synth

References

Application Notes and Protocols for L-Alanine-1-13C in NMR Spectroscopy for Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing with 13C-labeled substrates is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes. L-Alanine, a key amino acid, serves as a critical link between glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism. By using L-Alanine specifically labeled with 13C at the C1 position (L-Alanine-1-13C), researchers can precisely track the fate of this carbon atom through interconnected metabolic networks. This allows for the detailed investigation of cellular energy metabolism, biosynthesis, and the metabolic reprogramming characteristic of various disease states, including cancer.[1][2][3]

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for these studies, as it provides positional information about the 13C label in downstream metabolites, which is crucial for accurate metabolic flux analysis (13C-MFA).[2][4] This document provides detailed application notes and protocols for conducting metabolic studies using this compound and NMR spectroscopy.

Key Applications

  • Tracing Gluconeogenesis: L-Alanine is a major substrate for gluconeogenesis in the liver. This compound can be used to quantify the contribution of amino acids to hepatic glucose production by tracking the incorporation of the 13C label into glucose.

  • Interrogating the Tricarboxylic Acid (TCA) Cycle: Alanine is readily converted to pyruvate, a key entry point into the TCA cycle. Tracking the distribution of the 13C label from this compound within TCA cycle intermediates and related amino acids like glutamate and aspartate allows for the assessment of cycle activity and anaplerotic fluxes.

  • Cancer Metabolism Research: Cancer cells often exhibit altered metabolism, including increased reliance on certain amino acids. This compound can be used to probe these metabolic shifts, such as increased lactate and alanine production in prostate cancer. Hyperpolarized [1-13C]pyruvate, which can be metabolically converted to [1-13C]alanine, is a promising agent for in vivo metabolic imaging of tumors.

  • Neurobiology: 13C-labeled alanine can be used to investigate neurotransmitter metabolism and the metabolic interplay between different brain cell types, such as neurons and astrocytes.

  • Drug Development: By elucidating the metabolic effects of drug candidates, this compound tracing can help identify mechanisms of action, assess off-target effects, and discover novel therapeutic targets.

Data Presentation

Table 1: Metabolic Flux Ratios Determined by 13C NMR Spectroscopy in Rat Liver
Metabolic Flux RatioValueExperimental Condition
Pyruvate Dehydrogenase / Pyruvate Carboxylase~0.28Infusion of L-[1-13C]alanine in fasted rats
Phosphoenolpyruvate Kinase / Pyruvate Kinase~0.42Infusion of L-[1-13C]alanine in fasted rats
Data summarized from in vivo and in vitro studies on rat liver metabolism.
Table 2: In Vivo Metabolic Fluxes in Mouse Brain Measured by 1H-[13C] NMR Spectroscopy
Metabolic FluxValue (μmol/g per minute)Labeled Substrate
TCA Cycle Flux (VTCA)1.05 ± 0.04[U-13C6]glucose
2-oxoglutarate-glutamate exchange (Vx)0.48 ± 0.02[U-13C6]glucose
Glutamate-glutamine exchange rate (Vgln)0.20 ± 0.02[U-13C6]glucose
These data demonstrate the type of quantitative flux information that can be obtained, although the direct tracer was glucose in this specific study, the methodology is applicable for 13C-alanine.

Experimental Protocols

Protocol 1: In Vitro Metabolic Labeling of Adherent Cells with this compound

Materials:

  • Adherent cells of interest

  • Complete growth medium

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • Labeling medium: Glucose- and glutamine-free medium supplemented with dialyzed fetal bovine serum, physiological concentrations of other amino acids, and this compound at a known concentration.

  • 6-well cell culture plates

  • Dry ice or liquid nitrogen

  • Ice-cold 80% methanol

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of the experiment.

  • Cell Culture: Culture cells in complete growth medium until they reach the desired confluency.

  • Media Change: Aspirate the growth medium from the wells.

  • Wash: Gently wash the cells twice with pre-warmed PBS to remove residual unlabeled metabolites.

  • Labeling: Add 1 mL of pre-warmed this compound labeling medium to each well.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.

  • Metabolism Quenching: To halt metabolic activity, aspirate the labeling medium and immediately place the plate on dry ice or in a liquid nitrogen bath.

  • Metabolite Extraction: a. Add 1 mL of ice-cold 80% methanol to each well. b. Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube. c. Vortex the tubes thoroughly and incubate at -20°C for at least 1 hour to precipitate proteins.

  • Sample Preparation for NMR: a. Centrifuge the cell extracts at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins. b. Transfer the supernatant to a new tube and dry it using a vacuum concentrator. c. Re-suspend the dried metabolite extract in a known volume of deuterated solvent (e.g., D2O) containing an internal standard (e.g., DSS or TSP) for NMR analysis. d. Transfer the solution to an NMR tube.

Protocol 2: NMR Data Acquisition and Analysis

Instrumentation:

  • High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

Data Acquisition:

  • 1D 1H NMR: Acquire a 1D proton NMR spectrum to identify and quantify major metabolites.

  • 1D 13C NMR: Acquire a 1D carbon NMR spectrum to directly observe the 13C-labeled positions. This typically requires a longer acquisition time due to the lower natural abundance and gyromagnetic ratio of 13C. Proton decoupling is generally applied during acquisition to simplify the spectrum and improve the signal-to-noise ratio.

  • 2D NMR (Optional): For more detailed analysis and to resolve overlapping signals, 2D NMR experiments such as 1H-13C HSQC (Heteronuclear Single Quantum Coherence) can be performed to confirm assignments.

Data Analysis:

  • Spectral Processing: Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

  • Metabolite Identification and Quantification: Identify metabolites by comparing chemical shifts to databases (e.g., HMDB) and quantify them by integrating the peak areas relative to the internal standard.

  • Isotopic Enrichment Calculation: Determine the fractional enrichment of 13C in specific metabolite positions by comparing the intensity of the 13C satellite peaks to the main 12C peak in 1H NMR spectra, or by direct integration in 13C NMR spectra.

  • Metabolic Flux Analysis (MFA): Use the isotopic enrichment data to calculate metabolic flux rates using software packages like INCA or Metran. This involves fitting the experimental data to a metabolic model of the system.

Mandatory Visualizations

Metabolic_Pathways_of_L_Alanine_1_13C L_Alanine_1_13C This compound Pyruvate_1_13C Pyruvate-1-13C L_Alanine_1_13C->Pyruvate_1_13C ALT Lactate_1_13C Lactate-1-13C Pyruvate_1_13C->Lactate_1_13C LDH Acetyl_CoA Acetyl-CoA Pyruvate_1_13C->Acetyl_CoA PDH Oxaloacetate Oxaloacetate Pyruvate_1_13C->Oxaloacetate PC CO2_13C 13CO2 Acetyl_CoA->CO2_13C Citrate Citrate Acetyl_CoA->Citrate alpha_KG α-Ketoglutarate PEP Phosphoenolpyruvate (PEP) Oxaloacetate->PEP Citrate->alpha_KG ... Glutamate Glutamate alpha_KG->Glutamate Transaminases Glucose Glucose PEP->Glucose TCA_Cycle TCA Cycle Gluconeogenesis Gluconeogenesis

Caption: Metabolic fate of this compound.

Experimental_Workflow start Start: Adherent Cell Culture labeling Metabolic Labeling with This compound start->labeling quench Quench Metabolism (e.g., Liquid Nitrogen) labeling->quench extract Metabolite Extraction (e.g., 80% Methanol) quench->extract nmr_prep Sample Preparation for NMR (Drying and Resuspension) extract->nmr_prep nmr_acq NMR Data Acquisition (1D 1H, 1D 13C, 2D HSQC) nmr_prep->nmr_acq data_proc Data Processing and Analysis nmr_acq->data_proc mfa Metabolic Flux Analysis (13C-MFA) data_proc->mfa

Caption: Experimental workflow for 13C metabolic flux analysis.

Conclusion

Metabolic labeling with this compound followed by NMR spectroscopy is a powerful and informative technique for dissecting central carbon metabolism. The protocols and application notes provided here offer a framework for conducting these experiments in a reproducible manner. Careful experimental design, particularly concerning labeling duration, quenching, and sample preparation, is critical for obtaining high-quality, interpretable data. The insights gained from this compound tracing can significantly advance our understanding of metabolic regulation in health and disease, thereby aiding in the development of novel therapeutic strategies.

References

Application Notes and Protocols: L-Alanine-1-13C as an Internal Standard for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of metabolomics, clinical diagnostics, and drug development, the precise and accurate quantification of endogenous molecules is paramount. Mass spectrometry (MS), coupled with chromatographic separation techniques such as liquid chromatography (LC) or gas chromatography (GC), has become the gold standard for targeted quantitative analysis due to its high sensitivity and specificity. The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative MS-based assays, correcting for variability in sample preparation and instrument response.[1][2]

L-Alanine-1-13C is a non-radioactive, stable isotope-labeled form of the amino acid L-alanine, where the carbon atom at the C-1 position is replaced with a ¹³C isotope. This mass modification allows it to be distinguished from the naturally occurring L-alanine by a mass spectrometer, while maintaining nearly identical chemical and physical properties.[1] Consequently, this compound serves as an ideal internal standard for the accurate quantification of L-alanine in various biological matrices.[3]

These application notes provide detailed protocols for the use of this compound as an internal standard in LC-MS/MS-based quantification of alanine in biological fluids.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to a sample. The labeled compound, in this case, this compound, serves as an internal standard (IS). The IS is added at the earliest stage of sample preparation, ensuring it undergoes the same processing steps as the endogenous analyte. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, accurate quantification can be achieved, as this ratio remains constant regardless of sample losses during preparation or fluctuations in instrument performance.[4]

Applications

The quantification of L-alanine is crucial in various research and clinical settings:

  • Metabolic Studies: Alanine is a key metabolite in central carbon metabolism, linking glycolysis and the tricarboxylic acid (TCA) cycle through the alanine aminotransferase (ALT) reaction. Tracing and quantifying alanine levels can provide insights into metabolic flux and cellular energy status.

  • Clinical Diagnostics: Abnormal levels of alanine in biological fluids can be indicative of various metabolic disorders and liver diseases.

  • Drug Development: Monitoring the impact of therapeutic agents on amino acid metabolism is an important aspect of preclinical and clinical drug development.

Experimental Protocols

The following protocols provide a general framework for the quantification of L-alanine in biological plasma/serum using this compound as an internal standard with LC-MS/MS.

Protocol 1: Sample Preparation - Protein Precipitation

This protocol is a common and effective method for removing proteins from plasma or serum samples, which can interfere with the analysis.

Materials:

  • Plasma or serum samples

  • This compound internal standard solution (concentration to be optimized, typically in the range of the expected analyte concentration)

  • Ice-cold methanol or acetonitrile

  • 30% (w/v) Sulfosalicylic acid (optional, for an alternative precipitation method)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of reaching >12,000 x g

Procedure:

  • Sample Thawing: Thaw frozen plasma or serum samples on ice.

  • Internal Standard Spiking: In a clean microcentrifuge tube, add a known volume of the this compound internal standard solution to a specific volume of the plasma/serum sample. For example, add 10 µL of a 100 µM this compound solution to 90 µL of plasma.

  • Protein Precipitation:

    • Method A (Methanol/Acetonitrile): Add 3 volumes of ice-cold methanol or acetonitrile to the sample (e.g., 300 µL of methanol to 100 µL of spiked plasma).

    • Method B (Sulfosalicylic Acid): Add a small volume of 30% sulfosalicylic acid (e.g., 10 µL to 100 µL of spiked plasma).

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new, clean tube without disturbing the protein pellet.

  • Evaporation and Reconstitution (Optional but Recommended): Dry the supernatant under a stream of nitrogen gas. Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis (e.g., 100 µL of the initial mobile phase). This step helps to concentrate the analyte and remove the organic solvent used for precipitation.

  • Filtration (Optional): For cleaner samples, the reconstituted solution can be filtered through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

The following are typical starting conditions for the LC-MS/MS analysis of alanine. These parameters should be optimized for the specific instrument and column used.

Liquid Chromatography (LC) Conditions:

ParameterTypical Value
Column HILIC (Hydrophilic Interaction Liquid Chromatography) or a suitable reversed-phase C18 column
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a high percentage of Mobile Phase B (e.g., 95%) and gradually decrease to elute polar compounds like alanine. A typical gradient might run from 95% B to 40% B over 5-10 minutes.
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 2 - 10 µL

Mass Spectrometry (MS) Conditions:

ParameterTypical Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Temperature 120 - 150 °C
Desolvation Gas Temperature 350 - 450 °C
Capillary Voltage 3.0 - 4.0 kV
MRM Transitions L-Alanine: m/z 90.1 -> 44.1 L-Alanine-1-¹³C: m/z 91.1 -> 45.1 (or 91.1 -> 44.1)

Note: The specific fragment ions in the MRM transition may vary slightly depending on the instrument and collision energy. It is crucial to optimize these parameters by infusing pure standards of both L-alanine and this compound.

Data Presentation: Quantitative Performance

The use of a stable isotope-labeled internal standard like this compound significantly improves the accuracy and precision of quantification. The following tables present representative performance data for the quantification of alanine using an isotope dilution LC-MS/MS method. While a dedicated validation report for this compound was not available, the data presented is typical for methods employing a panel of stable isotope-labeled amino acid internal standards.

Table 1: Linearity of Alanine Quantification

This table demonstrates the typical linear response observed when plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

AnalyteCalibration Range (µM)Regression EquationCorrelation Coefficient (r²)
L-Alanine5 - 1000y = 0.0021x + 0.0015> 0.995

Data is representative of a typical calibration curve for alanine using a stable isotope-labeled internal standard. The exact slope and intercept will vary depending on the specific assay conditions.

Table 2: Accuracy and Precision

This table summarizes the accuracy (as percent recovery) and precision (as percent relative standard deviation, %RSD) at different concentration levels.

AnalyteSpiked Concentration (µM)Mean Measured Concentration (µM)Accuracy (% Recovery)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)
L-Alanine20 (Low QC)19.296.0%< 5%< 8%
200 (Mid QC)204.6102.3%< 4%< 7%
800 (High QC)789.698.7%< 3%< 6%

QC = Quality Control. Data is representative of typical performance for amino acid analysis using stable isotope dilution LC-MS/MS.

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

This table provides typical sensitivity parameters for the analysis of alanine.

AnalyteLimit of Detection (LOD) (µM)Lower Limit of Quantification (LLOQ) (µM)
L-Alanine1.55.0

LOD is typically defined as a signal-to-noise ratio of 3, while LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (typically within 20%).

Mandatory Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Serum) Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (e.g., Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry_Reconstitute Dry Down & Reconstitute Supernatant->Dry_Reconstitute Inject Inject into LC-MS/MS Dry_Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify G cluster_glycolysis Glycolysis Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Alanine L-Alanine Pyruvate->Alanine ALT TCA TCA Cycle Pyruvate->TCA Alanine->Pyruvate ALT Glutamate Glutamate Alpha_KG α-Ketoglutarate Glutamate->Alpha_KG

References

Fueling Discovery: L-Alanine-1-13C Tracer Experiments in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing using L-Alanine-1-13C is a powerful technique to quantitatively trace the metabolic fate of alanine and its contribution to central carbon metabolism. By introducing a heavy isotope of carbon at a specific position, researchers can track the incorporation of this label into downstream metabolites, providing critical insights into the activities of key metabolic pathways. Alanine's central role connects glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism, making this compound an invaluable tool for studying cellular energetics, biosynthesis, and the metabolic reprogramming characteristic of various diseases, including cancer.[1] These application notes provide detailed protocols for utilizing this compound in cell culture experiments, from initial cell preparation to metabolite extraction and analysis.

Key Applications

  • Tracing Gluconeogenesis: Quantify the contribution of amino acids to glucose production, particularly in hepatocytes.[1][2]

  • Interrogating the TCA Cycle: Assess the activity of the TCA cycle by tracking the entry of pyruvate derived from alanine.[1]

  • Mapping Amino Acid Metabolism: Elucidate the interconnectedness of amino acid synthesis and degradation pathways.

  • Investigating Disease-Related Metabolic Reprogramming: Understand how diseases like cancer alter cellular metabolism to support growth and proliferation.[1]

Experimental Workflow

The general workflow for a stable isotope tracing experiment involves several key steps, from initial cell culture to final data analysis.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cell Seeding & Growth C Medium Exchange A->C B Prepare Labeling Medium B->C D Incubate with this compound C->D E Quench Metabolism D->E F Metabolite Extraction E->F G LC-MS/GC-MS or NMR Analysis F->G H Data Analysis G->H

Caption: A generalized workflow for this compound tracer experiments.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for this compound tracer experiments. These values are illustrative and may require optimization based on the specific cell line and experimental goals.

Table 1: Recommended Cell Culture and Labeling Conditions

ParameterRecommendationNotes
Cell Seeding Density Achieve ~80% confluency at time of harvestEnsures active metabolism and sufficient material.
Tracer Concentration 0.5 - 2 mM this compoundDependent on the natural alanine concentration in the base medium.
Labeling Duration 3 - 24 hoursTime should be sufficient to achieve isotopic steady state for metabolites of interest.
Culture Medium Alanine-free DMEM or RPMI-1640Essential to avoid dilution of the labeled tracer.
Serum 10% Dialyzed Fetal Bovine Serum (dFBS)dFBS is crucial as standard FBS contains amino acids that would interfere with labeling.

Table 2: Example Isotopic Enrichment in Key Metabolites

MetaboliteExpected Mass IsotopomerPathway Indication
PyruvateM+1Direct conversion from this compound
LactateM+1Glycolysis/Fermentation
CitrateM+1TCA Cycle (via Pyruvate Carboxylase)
AspartateM+1TCA Cycle and Amino Acid Metabolism
GlutamateM+1TCA Cycle and Amino Acid Metabolism

M+n represents the isotopologue with 'n' 13C atoms. Data are for illustrative purposes and will vary based on the biological system and experimental conditions.

Experimental Protocols

Protocol 1: Cell Culture Preparation and Labeling

This protocol details the steps for preparing cells and introducing the this compound tracer.

Materials:

  • 6-well cell culture plates

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Alanine-free base medium (e.g., DMEM)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • This compound

  • Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment. Culture in complete growth medium at 37°C and 5% CO₂.

  • Labeling Medium Preparation: Prepare the labeling medium by supplementing the alanine-free base medium with 10% dFBS and the desired concentration of this compound. Warm the medium to 37°C before use.

  • Media Change: Once cells reach the desired confluency, aspirate the growth medium.

  • Wash: Gently wash the cells twice with pre-warmed PBS to remove any residual unlabeled alanine.

  • Labeling: Add 1 mL of the pre-warmed this compound labeling medium to each well.

  • Incubation: Return the plates to the incubator and culture for the desired labeling period (e.g., 3-24 hours).

Protocol 2: Metabolite Extraction

This protocol describes how to quench metabolism and extract metabolites for analysis.

Materials:

  • Liquid nitrogen or dry ice

  • Ice-cold 80% Methanol (-80°C)

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Metabolism Quenching: After the labeling period, aspirate the labeling medium. Immediately place the plate on dry ice or in a liquid nitrogen bath to rapidly halt all metabolic activity.

  • Metabolite Extraction: a. Add 1 mL of ice-cold 80% methanol to each well. b. Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube. c. Vortex the tube thoroughly. d. Incubate at -20°C for at least 1 hour to precipitate proteins.

  • Sample Processing: a. Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. b. Carefully collect the supernatant containing the polar metabolites. c. Dry the extracts using a vacuum concentrator or nitrogen stream. d. Store the dried metabolite pellets at -80°C until analysis.

Metabolic Pathways

This compound provides a versatile tool to probe central carbon metabolism. The labeled carbon atom can be traced through several key interconnected pathways.

G cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_aa Amino Acid Metabolism Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH OAA Oxaloacetate Pyruvate->OAA PC Alanine This compound Pyruvate->Alanine Citrate Citrate AcetylCoA->Citrate aKG α-Ketoglutarate Citrate->aKG Succinate Succinate aKG->Succinate Glutamate Glutamate aKG->Glutamate Malate Malate Succinate->Malate Malate->OAA OAA->AcetylCoA Aspartate Aspartate OAA->Aspartate Alanine->Pyruvate Aspartate->OAA Glutamate->aKG

Caption: Key metabolic pathways traced using this compound.

Disclaimer: This document is intended for research use only. The protocols and guidelines provided are a framework and may require optimization for specific experimental systems. BenchChem makes no warranties, express or implied, regarding the data's completeness or fitness for a specific application.

References

Application Notes and Protocols: Tracing Central Carbon Metabolism with L-Alanine-1-13C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful methodology for elucidating the intricate network of metabolic pathways within biological systems. L-Alanine, a non-essential amino acid, occupies a critical node in cellular metabolism, directly linking glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism. Consequently, L-Alanine labeled with carbon-13 (¹³C), particularly at the C1 position (L-Alanine-1-¹³C), serves as an invaluable tracer to investigate the dynamics of central carbon metabolism.

When introduced into a biological system, L-Alanine-1-¹³C is readily converted to Pyruvate-1-¹³C through the action of alanine aminotransferase (ALT). This labeled pyruvate can then enter various metabolic pathways. The ¹³C label is lost as ¹³CO₂ if the pyruvate enters the TCA cycle via pyruvate dehydrogenase (PDH). However, the label is retained if pyruvate is carboxylated to oxaloacetate, providing a means to probe anaplerotic flux. Furthermore, the conversion of labeled pyruvate to lactate allows for the investigation of glycolytic activity.

These application notes provide a comprehensive guide for utilizing L-Alanine-1-¹³C to trace carbon fate in central metabolism, offering detailed protocols for in vitro experiments, sample preparation for mass spectrometry analysis, and guidelines for data interpretation.

Key Applications

  • Interrogation of the Tricarboxylic Acid (TCA) Cycle: Assess the contribution of alanine to TCA cycle intermediates and investigate anaplerotic and cataplerotic fluxes.

  • Analysis of Glycolysis and Lactate Production: Trace the conversion of alanine to pyruvate and its subsequent reduction to lactate, providing insights into glycolytic pathway activity.

  • Amino Acid Metabolism: Study the interconnectedness of alanine metabolism with other amino acids, such as glutamate and aspartate, through transamination reactions.

  • Cancer Metabolism Research: Elucidate the metabolic reprogramming in cancer cells, which often exhibit altered amino acid metabolism to support proliferation and survival.[1]

  • Drug Development: Evaluate the metabolic effects of therapeutic compounds on central carbon metabolism.

Experimental Workflow Overview

A typical workflow for a stable isotope tracing experiment using L-Alanine-1-¹³C involves several key stages, from cell culture and labeling to metabolite extraction and analysis. The following diagram illustrates the general experimental process.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture media_prep Prepare Labeling Medium (with L-Alanine-1-13C) labeling Isotopic Labeling media_prep->labeling quenching Quench Metabolism labeling->quenching extraction Metabolite Extraction quenching->extraction sample_prep Sample Preparation (for MS) extraction->sample_prep ms_analysis LC-MS or GC-MS Analysis sample_prep->ms_analysis data_analysis Data Analysis (Mass Isotopologue Distribution) ms_analysis->data_analysis

Caption: Generalized workflow for L-Alanine-1-¹³C metabolic labeling experiments.

Metabolic Pathway of this compound

The journey of the ¹³C label from L-Alanine-1-¹³C through central carbon metabolism is depicted in the following pathway diagram. Understanding these transformations is crucial for interpreting the resulting labeling patterns in downstream metabolites.

metabolic_pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondria L_Alanine_1_13C This compound Pyruvate_1_13C Pyruvate-1-13C L_Alanine_1_13C->Pyruvate_1_13C ALT Pyruvate_1_13C->L_Alanine_1_13C ALT Lactate_1_13C Lactate-1-13C Pyruvate_1_13C->Lactate_1_13C LDH Pyruvate_mito Pyruvate-1-13C Pyruvate_1_13C->Pyruvate_mito Alpha_KG α-Ketoglutarate Glutamate Glutamate Alpha_KG->Glutamate Acetyl_CoA Acetyl-CoA Pyruvate_mito->Acetyl_CoA PDH Oxaloacetate Oxaloacetate Pyruvate_mito->Oxaloacetate PC CO2 13CO2 Acetyl_CoA->CO2 Citrate Citrate Acetyl_CoA->Citrate Oxaloacetate->Citrate Aspartate Aspartate Oxaloacetate->Aspartate Isocitrate Isocitrate Citrate->Isocitrate Alpha_KG_mito α-Ketoglutarate Isocitrate->Alpha_KG_mito Succinyl_CoA Succinyl-CoA Alpha_KG_mito->Succinyl_CoA Succinate Succinate Succinyl_CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Malate->Oxaloacetate

Caption: Tracing the ¹³C label from L-Alanine-1-¹³C into central carbon metabolism.

Experimental Protocols

Protocol 1: In Vitro Metabolic Labeling of Adherent Cancer Cells

Objective: To trace the metabolic fate of L-Alanine-1-¹³C in cultured adherent cancer cells.

Materials:

  • Cancer cell line of interest (e.g., A549, HeLa)

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), dialyzed

  • Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

  • Trypsin-EDTA

  • Labeling medium: Glucose- and glutamine-free medium supplemented with dialyzed FBS, desired concentrations of glucose and glutamine, and L-Alanine-1-¹³C (final concentration typically 1-2 mM).

  • 6-well cell culture plates

  • Liquid nitrogen or dry ice

  • 80% Methanol (v/v in water), pre-chilled to -80°C

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest. Culture in complete growth medium at 37°C and 5% CO₂.

  • Media Change: Once cells reach the desired confluency, aspirate the growth medium.

  • Wash: Gently wash the cells twice with 1 mL of pre-warmed PBS.

  • Labeling: Add 1 mL of pre-warmed L-Alanine-1-¹³C labeling medium to each well.

  • Incubation: Return the plates to the incubator for a specified time course (e.g., 0, 1, 4, 8, 24 hours). A time-course experiment is recommended to assess the approach to isotopic steady state.

  • Metabolism Quenching and Metabolite Extraction: a. Aspirate the labeling medium. b. Immediately place the plate on dry ice or in a liquid nitrogen bath to quench metabolism. c. Add 1 mL of ice-cold 80% methanol to each well. d. Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube. e. Vortex thoroughly and incubate at -80°C for at least 1 hour to precipitate proteins.

  • Sample Processing: a. Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. b. Transfer the supernatant (containing polar metabolites) to a new tube. c. Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. d. Store the dried extracts at -80°C until analysis.

Protocol 2: Sample Preparation for GC-MS Analysis

Objective: To derivatize polar metabolites for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Dried metabolite extracts

  • Pyridine

  • N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMSCI)

  • Heating block or oven at 60°C

  • GC-MS vials with inserts

Procedure:

  • Derivatization: a. Resuspend the dried metabolite extract in 30 µL of pyridine. b. Add 50 µL of MTBSTFA + 1% TBDMSCI to the resuspended extract. c. Vortex briefly and incubate the mixture at 60°C for 1 hour to allow for complete derivatization.

  • GC-MS Analysis: a. After incubation, centrifuge the samples at high speed for 2 minutes to pellet any precipitate. b. Transfer the supernatant to a GC-MS vial with an insert. c. Inject 1 µL of the derivatized sample into the GC-MS system.

Protocol 3: Sample Preparation for LC-MS Analysis

Objective: To prepare polar metabolites for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Dried metabolite extracts

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Reconstitution solvent (e.g., 5% acetonitrile in water)

  • LC-MS vials with inserts

Procedure:

  • Reconstitution: a. Reconstitute the dried metabolite extract in 100 µL of ice-cold reconstitution solvent. b. Vortex for 1 minute to ensure complete dissolution.

  • Clarification: a. Centrifuge the reconstituted sample at 14,000 x g for 10 minutes at 4°C to pellet any remaining particulates.

  • LC-MS Analysis: a. Transfer the supernatant to an LC-MS vial with an insert. b. Inject the sample onto the LC-MS system. Hydrophilic Interaction Liquid Chromatography (HILIC) is commonly used for the separation of polar metabolites.

Data Presentation and Interpretation

Quantitative data from ¹³C labeling experiments are typically presented as the Mass Isotopologue Distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue (e.g., M+0, M+1, M+2, etc.), where M+n is the isotopologue with 'n' ¹³C atoms.

Table 1: Illustrative Mass Isotopologue Distribution (%) in Central Carbon Metabolites after Labeling with L-Alanine-1-¹³C for 8 hours.
MetaboliteM+0M+1M+2M+3
Pyruvate25.474.60.00.0
Lactate30.169.90.00.0
Citrate65.828.35.90.0
α-Ketoglutarate72.522.15.40.0
Malate68.926.54.60.0
Aspartate70.225.14.70.0

Data are for illustrative purposes and will vary based on the biological system and experimental conditions.

Interpretation of Labeling Patterns:

  • Pyruvate and Lactate (M+1): The high abundance of M+1 in pyruvate and lactate directly reflects the conversion from L-Alanine-1-¹³C.

  • TCA Cycle Intermediates (M+1): The presence of M+1 in citrate, α-ketoglutarate, malate, and aspartate indicates the entry of the ¹³C label into the TCA cycle via pyruvate carboxylase, which converts Pyruvate-1-¹³C to Oxaloacetate-1-¹³C.

  • TCA Cycle Intermediates (M+2): The appearance of M+2 isotopologues in TCA cycle intermediates suggests multiple turns of the cycle, where labeled acetyl-CoA (M+2, derived from labeled glucose if also present) condenses with labeled oxaloacetate (M+1).

Conclusion

Metabolic tracing with L-Alanine-1-¹³C is a versatile and powerful technique to quantitatively assess the dynamics of central carbon metabolism. The protocols and guidelines presented here provide a robust framework for conducting these experiments in a reproducible manner. Careful consideration of experimental design, particularly the choice of labeling duration and appropriate analytical methods, is critical for obtaining high-quality, interpretable data. The insights gained from L-Alanine-1-¹³C tracing can significantly advance our understanding of metabolic regulation in health and disease, and aid in the discovery and development of novel therapeutic strategies.

References

Application Notes and Protocols: Quantifying Amino Acid Metabolism with L-Alanine-1-13C

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful methodology for elucidating metabolic fluxes in complex biological systems.[1] L-Alanine, a non-essential amino acid, holds a critical position in central carbon metabolism, directly linking glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid biosynthesis.[2] By using L-Alanine labeled with a stable isotope at a specific position, such as L-Alanine-1-13C, researchers can precisely track the fate of the carboxyl carbon as it is metabolized. This allows for the quantification of key metabolic pathways, including gluconeogenesis, TCA cycle activity, and pyruvate metabolism.[2][3]

These application notes provide an in-depth guide to using this compound for metabolic flux analysis. Detailed protocols for in vitro and in vivo experiments, sample preparation, and analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are provided.

Key Applications

  • Tracing Gluconeogenesis: L-Alanine is a primary substrate for hepatic glucose production.[2] this compound allows for the direct measurement of the contribution of the alanine carbon skeleton to the synthesis of new glucose.

  • Interrogating the TCA Cycle: Alanine is readily converted to pyruvate, a key entry point into the TCA cycle. Tracking the 13C label from this compound into TCA cycle intermediates provides quantitative insights into anaplerotic and cataplerotic fluxes.

  • Investigating Pyruvate Metabolism: The metabolic fate of pyruvate is a critical node in cellular bioenergetics. This compound can be used to assess the relative activities of pyruvate dehydrogenase (PDH), pyruvate carboxylase (PC), and lactate dehydrogenase (LDH).

  • Drug Development: Elucidating the metabolic effects of drug candidates is crucial for understanding their mechanisms of action and potential off-target effects. Isotope tracing with this compound can reveal how therapeutic compounds alter central carbon metabolism in cancer cells or other disease models.

Metabolic Pathways and Experimental Workflow

The 1-13C carbon from L-Alanine is transferred to pyruvate via alanine aminotransferase (ALT). From pyruvate, the label can be incorporated into various downstream metabolites. If pyruvate enters the TCA cycle via pyruvate carboxylase, the label is incorporated into oxaloacetate. Conversely, if it enters via pyruvate dehydrogenase, the 1-13C label is lost as 13CO2. This differential fate is fundamental to designing and interpreting tracer experiments.

cluster_cytosol Cytosol cluster_mito Mitochondrion L_Alanine_1_13C This compound Pyruvate_1_13C Pyruvate-1-13C L_Alanine_1_13C->Pyruvate_1_13C ALT Lactate_1_13C Lactate-1-13C Pyruvate_1_13C->Lactate_1_13C LDH Glucose Glucose Pyruvate_1_13C->Glucose Gluconeogenesis Glutamate Glutamate Pyruvate_1_13C->Glutamate Pyruvate_mito Pyruvate-1-13C Pyruvate_1_13C->Pyruvate_mito Transport aKG α-Ketoglutarate aKG->L_Alanine_1_13C ALT Glutamate->aKG OAA Oxaloacetate (M+1) Pyruvate_mito->OAA PC AcetylCoA Acetyl-CoA (M+0) Pyruvate_mito->AcetylCoA PDH TCA_Cycle TCA Cycle OAA->TCA_Cycle CO2 13CO2 AcetylCoA->CO2 AcetylCoA->TCA_Cycle

Figure 1: Metabolic fate of this compound in central carbon metabolism.

A typical metabolic flux experiment using this compound follows a standardized workflow from experimental design to data interpretation.

Figure 2: General workflow for 13C metabolic flux analysis experiments.

Experimental Protocols

Protocol 1: In Vitro Metabolic Labeling with this compound

This protocol is adapted for adherent cells in a 6-well plate format.

Materials:

  • Cell line of interest (e.g., HeLa, A549)

  • Standard growth medium (e.g., DMEM)

  • Labeling Medium: Glucose- and Alanine-free DMEM supplemented with dialyzed FBS, desired glucose concentration, and this compound.

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • 80% Methanol, pre-chilled to -80°C

  • Dry ice or liquid nitrogen bath

  • Cell scraper

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will achieve ~80% confluency on the day of the experiment.

  • Media Change: Once cells reach the desired confluency, aspirate the standard growth medium.

  • Wash: Gently wash the cells twice with 2 mL of pre-warmed PBS to remove residual unlabeled amino acids.

  • Labeling: Add 1 mL of pre-warmed this compound labeling medium to each well. Incubate for the desired time period (e.g., 4, 8, or 24 hours) under standard culture conditions (37°C, 5% CO2).

  • Metabolism Quenching: To halt metabolic activity, aspirate the labeling medium and immediately place the plate on a bed of dry ice or in a liquid nitrogen bath.

  • Metabolite Extraction:

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Incubate the plate at -80°C for 15 minutes to ensure complete protein precipitation.

    • Scrape the cells in the cold methanol and transfer the cell lysate/methanol suspension to a microcentrifuge tube.

  • Sample Processing:

    • Vortex the tubes thoroughly.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated protein.

    • Transfer the supernatant, which contains the polar metabolites, to a new tube.

    • Dry the extracts completely using a vacuum concentrator (e.g., SpeedVac). The dried samples can be stored at -80°C until analysis.

Protocol 2: In Vivo Metabolic Labeling (Rodent Model)

This protocol outlines a continuous infusion method for in vivo studies.

Materials:

  • This compound, sterile and pyrogen-free

  • Sterile saline solution

  • Infusion pump and catheters

  • Anesthetic agent

  • Blood collection tubes (e.g., EDTA-coated)

  • Tools for tissue harvesting and flash-freezing (e.g., Wollenberger tongs, liquid nitrogen)

Procedure:

  • Animal Preparation: Acclimatize animals to the experimental conditions. For studies on gluconeogenesis, an overnight fast may be required.

  • Catheterization: Anesthetize the animal and surgically place catheters in a suitable artery (for blood sampling) and vein (for infusion), such as the carotid artery and jugular vein. Allow for a recovery period.

  • Tracer Preparation: Prepare the this compound infusion solution in sterile saline at the desired concentration.

  • Tracer Infusion:

    • Administer a priming bolus dose of this compound to rapidly achieve isotopic steady state.

    • Immediately follow with a constant intravenous infusion at a defined rate for the duration of the experiment (e.g., 90-120 minutes).

  • Sample Collection:

    • Blood: Collect blood samples at baseline (pre-infusion) and at several time points during the infusion to confirm isotopic steady state. Place samples immediately on ice.

    • Tissues: At the end of the infusion period, rapidly harvest tissues of interest (e.g., liver, muscle). Immediately flash-freeze the tissues in liquid nitrogen to quench metabolism.

  • Sample Processing:

    • Plasma: Centrifuge blood samples (e.g., 2,000 x g for 15 min at 4°C) to separate plasma. Store plasma at -80°C.

    • Tissue: Pulverize frozen tissues under liquid nitrogen. Perform metabolite extraction using a suitable method, such as homogenization in ice-cold 80% methanol, followed by centrifugation to separate the soluble metabolite fraction.

    • Dry all extracts in a vacuum concentrator and store at -80°C until analysis.

Analytical Methodologies and Data

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for analyzing 13C enrichment. Amino acids and related metabolites are not volatile and require chemical derivatization prior to analysis.

Protocol 3: Sample Derivatization for GC-MS (Silylation)

  • Reconstitute the dried metabolite extract in a suitable solvent.

  • Transfer to a GC vial insert.

  • Add a silylating agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA).

  • Seal the vial and heat at 70-100°C for 30-60 minutes to complete the derivatization reaction.

  • Cool to room temperature before injection into the GC-MS system.

Data Interpretation: The mass spectrometer separates ions based on their mass-to-charge ratio (m/z). The incorporation of 13C from this compound results in a mass shift of +1 for alanine and any downstream metabolite that retains the labeled carbon. The relative abundance of the labeled (M+1) and unlabeled (M+0) isotopologues is used to calculate isotopic enrichment.

cluster_input Tracer Input cluster_metabolism Metabolic Conversion cluster_output MS Detection Ala13C This compound (M+1) Pyr13C Pyruvate-1-13C (M+1) Ala13C->Pyr13C Lac13C Lactate-1-13C (M+1) Pyr13C->Lac13C LDH OAA13C Oxaloacetate (M+1) Pyr13C->OAA13C PC CO2_13C 13CO2 (Lost Label) Pyr13C->CO2_13C PDH MS_Pyr Pyruvate: Detect M+1 peak Pyr13C->MS_Pyr MS_Lac Lactate: Detect M+1 peak Lac13C->MS_Lac MS_OAA TCA Intermediates: Detect M+1 peak OAA13C->MS_OAA MS_CO2 Respired CO2: Detect 13CO2 CO2_13C->MS_CO2

Figure 3: Logical flow from 13C-labeled input to mass spectrometry detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR provides positional information about the isotope within a molecule without the need for derivatization, but it is less sensitive than GC-MS.

Sample Preparation:

  • Reconstitute dried metabolite extracts in a deuterated solvent (e.g., D2O) containing an internal standard.

  • Filter the sample to remove any particulates.

  • Transfer to a 5 mm NMR tube.

Data Interpretation: The presence of a 13C nucleus alters the NMR spectrum, allowing for the identification and quantification of labeled positions within a metabolite. This is particularly useful for distinguishing between different labeling patterns that may arise from complex pathway activities, such as multiple turns of the TCA cycle.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing L-Alanine-13C tracers to probe metabolism. Experimental conditions can significantly impact results, and the cited literature should be consulted for full context.

Table 1: Metabolic Flux Ratios Determined with L-Alanine-13C in Rat Liver Data from studies investigating gluconeogenic conditions in fasted rats.

ParameterDescriptionValueReference
PDH / PC Flux RatioRatio of pyruvate entering the TCA cycle via pyruvate dehydrogenase vs. pyruvate carboxylase.~0.28
PEPCK / PK Flux RatioRatio of flux from phosphoenolpyruvate (PEP) towards glucose vs. back to pyruvate.~0.42
Alanine Pool EnrichmentEstimated enrichment of the total alanine pool by the L-alanine infusate.~11%

Table 2: Exogenous Alanine Oxidation During Exercise in Humans Data from a study where healthy male subjects ingested a large load of alanine during prolonged, moderate exercise.

ParameterValueUnit
Total Alanine Load Ingested73.7 ± 2g
Exogenous Alanine Oxidized50.6 ± 3.5g
Percent of Load Oxidized68.7 ± 4.5%
Contribution to Total Energy Yield10.0 ± 0.6%

Conclusion

Metabolic labeling with this compound is a robust and highly informative technique for quantitatively assessing central carbon metabolism. It provides specific insights into the metabolic fate of the alanine carbon skeleton, enabling the precise measurement of fluxes through gluconeogenesis and the TCA cycle. The protocols and data presented here offer a framework for researchers to design, execute, and interpret experiments using this powerful tracer, ultimately advancing our understanding of metabolic regulation in health and disease.

References

Application Notes and Protocols: Tracing Gluconeogenesis with L-Alanine-1-13C in Hepatocytes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gluconeogenesis, the metabolic pathway for the synthesis of glucose from non-carbohydrate precursors, is a critical process for maintaining blood glucose homeostasis, particularly during periods of fasting. The liver is the primary site of gluconeogenesis, utilizing substrates such as lactate, glycerol, and amino acids. Alanine is a major gluconeogenic amino acid, playing a key role in the glucose-alanine cycle, which transports amino groups from muscle to the liver in a non-toxic form.[1][2][3][4]

Stable isotope tracers, such as L-Alanine-1-¹³C, are powerful tools for elucidating the metabolic fate of substrates and quantifying fluxes through metabolic pathways.[5] By introducing a ¹³C-labeled substrate, researchers can track the incorporation of the heavy isotope into downstream metabolites like glucose. The specific pattern of ¹³C enrichment in the glucose molecule, known as its isotopomer distribution, provides detailed information about the activity of gluconeogenesis and associated pathways like the tricarboxylic acid (TCA) cycle. This application note provides a detailed overview and protocols for tracing gluconeogenesis in hepatocytes using L-Alanine-1-¹³C.

Metabolic Pathway of L-Alanine-1-¹³C in Hepatocytes

L-Alanine, enriched with ¹³C at the carboxyl carbon (C1), enters the hepatocyte and undergoes transamination, catalyzed by alanine transaminase (ALT), to form pyruvate. The ¹³C label is now on the carboxyl carbon of pyruvate. This labeled pyruvate can then enter the mitochondria and be carboxylated by pyruvate carboxylase to form [1-¹³C]oxaloacetate, a key intermediate in the TCA cycle and the first committed step of gluconeogenesis.

Alternatively, pyruvate can be decarboxylated by pyruvate dehydrogenase to form acetyl-CoA, though under gluconeogenic conditions, the flux through pyruvate carboxylase is favored. The labeled oxaloacetate then continues through the gluconeogenic pathway, eventually forming ¹³C-labeled glucose. The position of the ¹³C label in the resulting glucose molecule can reveal information about the metabolic pathways it has traversed.

Gluconeogenesis_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion L-Alanine-1-13C This compound Pyruvate-1-13C_cyto Pyruvate-1-13C This compound->Pyruvate-1-13C_cyto ALT Pyruvate-1-13C_mito Pyruvate-1-13C Pyruvate-1-13C_cyto->Pyruvate-1-13C_mito Glucose-13C Glucose (labeled) G6P Glucose-6-Phosphate G6P->Glucose-13C F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP DHAP_G3P DHAP / G3P F16BP->DHAP_G3P PEP_cyto Phosphoenolpyruvate (PEP) DHAP_G3P->PEP_cyto PEP_cyto->Pyruvate-1-13C_cyto Pyruvate Kinase OAA_cyto Oxaloacetate (OAA) PEP_cyto->OAA_cyto Malate_cyto Malate OAA_cyto->Malate_cyto OAA_mito Oxaloacetate-1-13C (OAA) Pyruvate-1-13C_mito->OAA_mito Pyruvate Carboxylase AcetylCoA Acetyl-CoA Pyruvate-1-13C_mito->AcetylCoA PDH Malate_mito Malate OAA_mito->Malate_mito Citrate Citrate OAA_mito->Citrate Malate_mito->Malate_cyto Malate_mito->OAA_mito Isocitrate Isocitrate Citrate->Isocitrate aKG α-Ketoglutarate Isocitrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Fumarate->Malate_mito

Caption: Metabolic fate of L-Alanine-1-¹³C in hepatocytes.

Experimental Design and Protocols

Hepatocyte Isolation and Culture

Objective: To obtain a viable primary hepatocyte culture for stable isotope tracing experiments.

Protocol:

  • Animal Preparation: Anesthetize a fasted (18-24 hours) male Sprague-Dawley rat (200-250g) with an appropriate anesthetic (e.g., isoflurane or pentobarbital).

  • Surgical Procedure: Perform a laparotomy to expose the portal vein and inferior vena cava.

  • Liver Perfusion:

    • Cannulate the portal vein and initiate perfusion with a calcium-free Hanks' Balanced Salt Solution (HBSS) containing EGTA to disrupt cell-cell junctions.

    • After the liver clears of blood, switch to a perfusion buffer containing collagenase to digest the extracellular matrix.

  • Hepatocyte Isolation:

    • Excise the perfused liver and transfer it to a sterile dish containing Williams' Medium E.

    • Gently mince the liver to release the hepatocytes.

    • Filter the cell suspension through a series of nylon meshes to remove undigested tissue.

  • Cell Purification and Plating:

    • Wash the hepatocytes by centrifugation at low speed (50 x g) for 5 minutes at 4°C.

    • Resuspend the cell pellet in fresh medium and determine cell viability using trypan blue exclusion (viability should be >90%).

    • Plate the hepatocytes on collagen-coated plates at a desired density in Williams' Medium E supplemented with fetal bovine serum, insulin, and antibiotics.

  • Cell Culture: Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂. Allow the cells to attach for 4-6 hours before proceeding with the tracer experiment.

L-Alanine-1-¹³C Tracer Experiment

Objective: To label newly synthesized glucose by incubating hepatocytes with L-Alanine-1-¹³C.

Experimental_Workflow Hepatocyte_Isolation Isolate Primary Hepatocytes Cell_Culture Culture Hepatocytes Hepatocyte_Isolation->Cell_Culture Tracer_Incubation Incubate with This compound Cell_Culture->Tracer_Incubation Sample_Collection Collect Media and Cell Lysates Tracer_Incubation->Sample_Collection Metabolite_Extraction Extract Metabolites Sample_Collection->Metabolite_Extraction Analysis Analyze by NMR or Mass Spectrometry Metabolite_Extraction->Analysis

Caption: Experimental workflow for tracing gluconeogenesis.

Protocol:

  • Pre-incubation: After cell attachment, wash the hepatocytes with glucose-free Krebs-Ringer bicarbonate buffer.

  • Tracer Incubation: Incubate the cells in glucose-free Krebs-Ringer bicarbonate buffer supplemented with 2 mM L-Alanine-1-¹³C and other relevant substrates (e.g., 1 mM lactate) for a defined period (e.g., 1-3 hours).

  • Sample Collection:

    • At the end of the incubation, collect the medium for analysis of extracellular glucose.

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells with a suitable solvent (e.g., ice-cold perchloric acid or a methanol/chloroform/water mixture) to quench metabolism and extract intracellular metabolites.

  • Sample Processing:

    • Neutralize perchloric acid extracts with KOH.

    • Separate the aqueous and organic phases for methanol/chloroform/water extracts.

    • Store all samples at -80°C until analysis.

Analysis of ¹³C-Labeled Glucose

Objective: To determine the concentration and ¹³C isotopomer distribution of glucose in the medium.

Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹³C NMR is a powerful technique for determining the specific positions of ¹³C labels within a molecule.

    • Sample Preparation: The glucose in the medium may need to be purified and derivatized (e.g., to monoacetone glucose) to improve spectral resolution.

    • Data Acquisition: Acquire ¹³C NMR spectra on a high-field NMR spectrometer.

    • Data Analysis: Analyze the spectra to determine the relative abundance of different ¹³C isotopomers of glucose. This information can be used to calculate the contribution of gluconeogenesis to total glucose production.

  • Mass Spectrometry (MS):

    • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to measure the mass isotopomer distribution of glucose.

    • Sample Preparation: Glucose is typically derivatized (e.g., to its aldonitrile acetate or methyloxime pentatrimethylsilyl derivative) to make it volatile for GC-MS analysis.

    • Data Acquisition: Analyze the derivatized samples by GC-MS or LC-MS.

    • Data Analysis: The mass spectra will show a distribution of ions corresponding to molecules with different numbers of ¹³C atoms (M+0, M+1, M+2, etc.). This mass isotopomer distribution can be used to model metabolic fluxes.

Data Presentation and Interpretation

The quantitative data obtained from these experiments can be summarized in tables to facilitate comparison between different experimental conditions (e.g., control vs. drug-treated).

Table 1: Gluconeogenic Flux from L-Alanine-1-¹³C

ConditionRate of Glucose Production (nmol/mg protein/h)% Contribution of Gluconeogenesis from Alanine
Control150 ± 1245 ± 5
Drug X75 ± 820 ± 3
Hormone Y250 ± 2065 ± 7

Data are presented as mean ± SEM from n=6 independent experiments. Statistical significance can be determined using appropriate tests (e.g., t-test or ANOVA).

Table 2: ¹³C Enrichment in Key Metabolites

Metabolite¹³C Enrichment (%) - Control¹³C Enrichment (%) - Drug X
Intracellular Alanine95 ± 294 ± 3
Intracellular Pyruvate60 ± 530 ± 4
Intracellular Malate45 ± 420 ± 3
Extracellular Glucose35 ± 315 ± 2

Data are presented as mean ± SEM from n=6 independent experiments.

Interpretation of Results:

  • A decrease in the rate of ¹³C-glucose production in the presence of a drug would suggest that the drug inhibits gluconeogenesis from alanine.

  • Changes in the ¹³C enrichment of intracellular intermediates can provide insights into the specific enzymatic steps that are affected. For example, a buildup of labeled pyruvate with a corresponding decrease in labeled malate and glucose could indicate inhibition of pyruvate carboxylase.

  • The isotopomer distribution of glucose can reveal the extent of TCA cycle activity and the scrambling of the ¹³C label.

Conclusion

Tracing gluconeogenesis with L-Alanine-1-¹³C in hepatocytes is a robust method for investigating hepatic glucose metabolism. The combination of stable isotope labeling with advanced analytical techniques like NMR and MS provides a detailed and quantitative understanding of metabolic fluxes. These methods are invaluable for basic research into metabolic regulation and for the preclinical evaluation of drugs targeting metabolic diseases such as type 2 diabetes.

References

Application Notes and Protocols for L-Alanine-1-13C Based Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing with compounds like L-Alanine-1-13C is a powerful technique for elucidating the intricate network of metabolic pathways within biological systems. By introducing L-Alanine labeled with a heavy isotope of carbon at the first position (the carboxyl carbon), researchers can track the fate of this carbon atom as it is incorporated into various downstream metabolites. Alanine's central role in metabolism, linking glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism, makes this compound an invaluable tool for investigating cellular energetics, biosynthetic processes, and the metabolic reprogramming characteristic of numerous diseases, including cancer.[1][2]

This document provides detailed application notes and protocols for designing and executing metabolic labeling experiments using this compound. It is intended to guide researchers in obtaining high-quality, interpretable data to advance our understanding of metabolic regulation in health and disease, and to support the development of novel therapeutic strategies.[1][3]

Key Applications

The use of this compound as a metabolic tracer offers insights into several key areas of cellular metabolism:

  • Tracing Gluconeogenesis: L-Alanine is a primary substrate for hepatic glucose production. By tracking the 13C label from this compound into glucose, researchers can quantify the contribution of amino acids to gluconeogenic flux.[1]

  • Interrogating the TCA Cycle: Alanine is readily converted to pyruvate, which can then enter the TCA cycle. The position-specific label in this compound allows for precise tracking of the carbon's entry and progression through the cycle, providing insights into the activity of this central metabolic hub.

  • Neurobiology Research: this compound can be used to investigate neurotransmitter metabolism and the metabolic interplay between different brain cell types, such as neurons and astrocytes.

  • Drug Development: This tracer aids in elucidating the metabolic effects of drug candidates, helping to identify mechanisms of action, assess off-target effects, and discover novel therapeutic targets. The ability to quantify changes in metabolic fluxes in response to a compound provides a dynamic readout of its biological activity.

Experimental Design Considerations

A well-designed experiment is crucial for obtaining meaningful results from this compound tracing studies. Key factors to consider include:

ParameterRecommendationRationale
Cell Culture Conditions Grow cells in a defined medium to ensure metabolic and isotopic steady state.Minimizes variability and allows for accurate flux calculations.
Tracer Concentration The concentration should be sufficient to achieve significant labeling without causing metabolic perturbations.Ensures detectable incorporation of the 13C label into downstream metabolites.
Labeling Duration The incubation time will vary depending on the metabolic pathway of interest and the turnover rate of the target metabolites.Shorter times may be suitable for rapid pathways like glycolysis, while longer times may be needed for slower processes like biomass synthesis.
Metabolic Quenching Rapidly halt metabolic activity by, for example, flash-freezing in liquid nitrogen or using ice-cold solvents.Prevents further metabolic conversion of labeled compounds after cell harvesting, ensuring an accurate snapshot of the metabolic state.
Controls Include unlabeled controls to determine the natural abundance of isotopes and to correct for background noise.Essential for accurate quantification of isotopic enrichment.

Experimental Workflow

The general workflow for a 13C-metabolic labeling experiment involves several key stages, from sample preparation to data analysis.

Experimental Workflow cluster_0 Experimental Setup cluster_1 Sample Processing cluster_2 Analysis cluster_3 Data Interpretation A Cell Culture or In Vivo Model B Introduction of This compound Tracer A->B Labeling C Metabolic Quenching B->C Harvesting D Metabolite Extraction C->D E LC-MS/MS or NMR Analysis D->E F Isotopologue Distribution Analysis E->F G Metabolic Flux Analysis (MFA) F->G

A generalized workflow for this compound metabolic labeling experiments.

Key Metabolic Pathways

This compound provides a versatile tool to probe central carbon metabolism. The labeled carbon atom can be traced through several key interconnected pathways.

Metabolic Pathways This compound This compound Pyruvate Pyruvate This compound->Pyruvate Alanine Transaminase Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Pyruvate Dehydrogenase TCA Cycle TCA Cycle Pyruvate->TCA Cycle Pyruvate Carboxylase Glucose Glucose Pyruvate->Glucose Gluconeogenesis Acetyl-CoA->TCA Cycle Amino Acids Amino Acids TCA Cycle->Amino Acids

Key metabolic pathways traced using this compound.

Protocols

Protocol 1: In Vitro Labeling of Adherent Cells

Objective: To trace the metabolism of this compound in cultured adherent cells.

Materials:

  • Adherent cells of interest

  • Complete growth medium

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • Labeling medium: Growth medium containing this compound at the desired concentration

  • 6-well cell culture plates

  • Liquid nitrogen or dry ice

  • Ice-cold 80% methanol

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest. Culture in complete growth medium at 37°C and 5% CO₂.

  • Media Change: Once cells reach the desired confluency, aspirate the growth medium.

  • Wash: Gently wash the cells twice with pre-warmed PBS.

  • Labeling: Add 1 mL of pre-warmed this compound labeling medium to each well.

  • Incubation: Incubate the cells for the predetermined labeling period.

  • Metabolism Quenching and Metabolite Extraction: a. Aspirate the labeling medium. b. Immediately place the plate on dry ice or in a liquid nitrogen bath to quench metabolism. c. Add 1 mL of ice-cold 80% methanol to each well. d. Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube. e. Vortex thoroughly and incubate at -20°C for at least 1 hour to precipitate proteins.

  • Sample Processing: a. Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. b. Transfer the supernatant (containing polar metabolites) to a new tube. c. Dry the extracts using a vacuum concentrator. d. Store the dried metabolite extracts at -80°C until analysis.

Protocol 2: In Vivo Labeling in a Mouse Model

Objective: To assess this compound metabolism in tumors and adjacent tissues in a live animal model.

Materials:

  • Animal model (e.g., tumor-bearing mouse)

  • This compound solution for infusion

  • Anesthetic (e.g., isoflurane)

  • Catheter for intravenous infusion (e.g., tail vein)

  • Surgical tools for tissue resection

  • Liquid nitrogen

  • Homogenizer

  • Extraction solvent (e.g., 80:20 methanol:water at -80°C)

Procedure:

  • Animal Preparation: Fast the mice for a period (e.g., 6 hours) to reduce variability from dietary nutrient intake.

  • Anesthesia and Catheterization: Anesthetize the animal and place a catheter for tracer infusion.

  • Tracer Infusion: Infuse the this compound solution at a constant rate for a predetermined duration.

  • Tissue Harvest: At the end of the infusion period, surgically resect the tissues of interest (e.g., tumor and adjacent normal tissue).

  • Quenching: Immediately freeze-clamp the harvested tissues in liquid nitrogen to halt metabolic activity.

  • Sample Storage: Store the frozen tissues at -80°C until metabolite extraction.

  • Metabolite Extraction: a. Weigh the frozen tissue. b. Homogenize the tissue in a pre-chilled tube with a volume of cold extraction solvent (e.g., 1 mL of 80% methanol per 50 mg of tissue). c. Incubate at -20°C for at least 1 hour.

  • Sample Processing: a. Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. b. Collect the supernatant for analysis. c. Dry the extracts and prepare for analysis as described in Protocol 1.

Data Analysis and Interpretation

The analysis of samples from 13C labeling experiments typically involves mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Analytical MethodSample PreparationAdvantagesConsiderations
LC-MS/MS Metabolite extraction, drying, resuspension in LC-MS grade solvent. Choice of chromatography (HILIC, reversed-phase) depends on the polarity of target metabolites.High sensitivity and throughput. Can analyze a wide range of metabolites.Does not typically provide positional isotope information.
GC-MS Metabolite extraction, drying, chemical derivatization (e.g., silylation) to increase volatility.Excellent for separating and analyzing volatile and semi-volatile compounds.Derivatization can introduce artifacts; proper controls are necessary.
NMR Metabolite extraction, drying, resuspension in deuterated solvent (e.g., D₂O) with an internal standard.Provides positional isotope information, which is crucial for detailed flux analysis.Requires higher sample concentrations than MS.

The primary output of the analysis is the mass isotopologue distribution (MID) for metabolites of interest. The MID reflects the relative abundance of different isotopologues (M+0, M+1, M+2, etc.) of a metabolite, where 'M+n' represents the isotopologue with 'n' 13C atoms. This data is then used for Metabolic Flux Analysis (MFA), a computational method to quantify the rates (fluxes) of metabolic reactions.

Conclusion

Metabolic labeling with this compound is a robust and informative technique for dissecting central carbon metabolism. The protocols and guidelines presented here provide a framework for conducting these experiments in both cell culture and in vivo models. Careful experimental design, particularly regarding labeling duration and sample preparation, is crucial for obtaining high-quality, interpretable data. The insights gained from this compound tracing can significantly advance our understanding of metabolic regulation in health and disease, and aid in the development of novel therapeutic strategies.

References

Application Notes and Protocols for In Vivo L-Alanine-1-13C Infusion Studies in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing with L-Alanine-1-13C is a powerful technique for quantifying the dynamics of alanine metabolism and its contributions to central carbon metabolism in vivo. Alanine is a key non-essential amino acid that plays a pivotal role in gluconeogenesis, the tricarboxylic acid (TCA) cycle, and nitrogen metabolism. By introducing L-Alanine labeled with a stable isotope at the first carbon (C1), researchers can trace its metabolic fate, providing critical insights into metabolic flux in various physiological and pathological states, including cancer and metabolic diseases. These application notes provide detailed protocols for performing this compound infusion studies in animal models, focusing on achieving reliable and reproducible results for metabolic flux analysis.

Core Principles

The fundamental principle involves introducing this compound into the circulatory system of a live animal at a constant rate to achieve a metabolic steady state. At this steady state, the rate of appearance of the tracer equals its rate of disappearance. By measuring the isotopic enrichment of alanine and its downstream metabolites in plasma and tissues, one can calculate key metabolic fluxes. The choice of a primed-continuous infusion protocol is often recommended to rapidly achieve isotopic equilibrium in the relevant metabolic pools.

Key Applications

  • Gluconeogenesis: Quantifying the contribution of alanine to hepatic and renal glucose production.

  • TCA Cycle Flux: Assessing the entry of alanine-derived pyruvate into the TCA cycle via pyruvate carboxylase and pyruvate dehydrogenase.

  • Amino Acid Metabolism: Studying the interplay between alanine and other amino acids, such as glutamate and branched-chain amino acids.

  • Disease Modeling: Investigating metabolic reprogramming in diseases like cancer, diabetes, and non-alcoholic fatty liver disease.

Quantitative Data Summary

The following table summarizes typical experimental parameters for this compound infusion studies in animal models. It is important to note that optimal infusion rates and durations can vary depending on the animal model, its metabolic state, and the specific research question. The data presented are based on published studies and should be used as a starting point for experimental design.

ParameterAnimal ModelInfusion ProtocolTracer Infusion RateDuration of InfusionAchieved Isotopic Enrichment (Plasma Alanine)Reference
Alanine Pool EnrichmentRatContinuous InfusionNot SpecifiedNot Specified~11%[1]
Alanine FluxHumanContinuous Infusion297 ± 12 µmol·kg⁻¹·h⁻¹Postabsorptive StateNot Specified[2]
Phenylalanine Flux (for comparison)HumanPrimed-Continuous36.1 ± 5.1 µmol·kg⁻¹·h⁻¹4 hoursSteady State Achieved[3]

Experimental Protocols

This section provides a detailed methodology for a primed-continuous infusion of this compound in a rodent model.

Protocol 1: Primed-Continuous this compound Infusion in Mice

Objective: To measure the in vivo kinetics of alanine and its contribution to central carbon metabolism in mice.

Materials:

  • This compound (sterile, pyrogen-free)

  • Sterile Saline (0.9% NaCl)

  • Anesthetic (e.g., isoflurane)

  • Catheters (e.g., for jugular or tail vein)

  • Infusion pump

  • Blood collection supplies (e.g., heparinized capillaries, EDTA-coated tubes)

  • Surgical tools for tissue harvesting

  • Liquid nitrogen or pre-cooled clamps

  • Homogenizer

  • Metabolite extraction solvents (e.g., 80:20 methanol:water at -80°C)

Procedure:

  • Animal Preparation:

    • Acclimatize animals to the experimental conditions.

    • Fast the animals overnight (e.g., 12-16 hours) to achieve a basal metabolic state. Ensure free access to water.

    • Anesthetize the mouse using a vaporizer with isoflurane. Monitor the animal's vital signs throughout the procedure.

    • Surgically place a catheter into the jugular vein for tracer infusion. A second catheter in the carotid artery or repeated sampling from the tail vein can be used for blood collection.

  • Tracer Preparation:

    • Prepare a sterile stock solution of this compound in saline at a concentration suitable for the desired infusion rate. The exact concentration will depend on the pump's flow rate and the target infusion rate in µmol/kg/hr.

  • Primed-Continuous Infusion:

    • To rapidly achieve isotopic steady state, administer a priming bolus of this compound. A common starting point is a prime dose that is 60-80 times the continuous infusion rate per minute.

    • Immediately following the prime, begin the continuous infusion using a calibrated syringe pump. A typical infusion duration to reach steady state for amino acids is 90-120 minutes.

  • Blood Sampling:

    • Collect a baseline blood sample before starting the infusion.

    • Collect subsequent blood samples at timed intervals (e.g., 60, 90, 105, and 120 minutes) to confirm that isotopic steady state in plasma alanine has been achieved.

    • Immediately place blood samples on ice and centrifuge to separate plasma. Store plasma at -80°C until analysis.

  • Tissue Harvesting:

    • At the end of the infusion period, while the animal is still under deep anesthesia, quickly excise the tissues of interest (e.g., liver, kidney, muscle, tumor).

    • Immediately freeze-clamp the tissues using tongs pre-chilled in liquid nitrogen to halt all metabolic activity.

    • Store frozen tissues at -80°C.

  • Metabolite Extraction:

    • Pulverize the frozen tissue under liquid nitrogen.

    • Homogenize the powdered tissue in a pre-chilled extraction solution (e.g., 80% methanol).

    • Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C.

    • Collect the supernatant containing the polar metabolites.

  • Sample Analysis:

    • Dry the metabolite extracts under a stream of nitrogen or by lyophilization.

    • Derivatize the samples as required for gas chromatography-mass spectrometry (GC-MS) or resuspend in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS).

    • Analyze the isotopic enrichment of alanine and other target metabolites.

Visualizations

Metabolic Pathway of this compound

Metabolic_Pathway cluster_blood Bloodstream cluster_cytosol Cytosol cluster_mito Mitochondrion L-Alanine-1-13C_blood This compound (Infused Tracer) L-Alanine-1-13C_cyto This compound L-Alanine-1-13C_blood->L-Alanine-1-13C_cyto Transport Pyruvate-1-13C Pyruvate-1-13C L-Alanine-1-13C_cyto->Pyruvate-1-13C ALT/GPT a-Ketoglutarate α-Ketoglutarate Pyruvate-1-13C->L-Alanine-1-13C_cyto ALT/GPT Lactate-1-13C Lactate-1-13C Pyruvate-1-13C->Lactate-1-13C LDH Glutamate Glutamate Pyruvate-1-13C_mito Pyruvate-1-13C Pyruvate-1-13C->Pyruvate-1-13C_mito Transport Lactate-1-13C->Pyruvate-1-13C LDH a-Ketoglutarate->Glutamate Acetyl-CoA Acetyl-CoA (unlabeled) Pyruvate-1-13C_mito->Acetyl-CoA PDH Oxaloacetate-1-13C Oxaloacetate-1-13C Pyruvate-1-13C_mito->Oxaloacetate-1-13C PC Citrate Citrate (labeled) Acetyl-CoA->Citrate Oxaloacetate Oxaloacetate-1-13C TCA_Cycle TCA Cycle Intermediates (labeled) Citrate->TCA_Cycle TCA_Cycle->Oxaloacetate-1-13C Regeneration Oxaloacetate-1-13C->Citrate

Caption: Metabolic fate of this compound in a stylized cell.

Experimental Workflow

Experimental_Workflow A Animal Preparation (Fasting, Anesthesia) B Catheter Implantation (e.g., Jugular Vein) A->B C Primed-Continuous Infusion of this compound B->C D Blood Sampling (Confirm Steady State) C->D E Tissue Harvesting (Metabolic Quenching) C->E At end of infusion G LC-MS or GC-MS Analysis (Isotopic Enrichment) D->G F Metabolite Extraction E->F F->G H Metabolic Flux Calculation and Data Interpretation G->H

Caption: General workflow for in vivo this compound infusion studies.

References

Application Notes and Protocols for LC-MS/MS Analysis of L-Alanine-1-13C Labeled Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope labeling with compounds such as L-Alanine-1-13C is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes. L-Alanine plays a pivotal role in central carbon metabolism, linking glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism. By tracing the incorporation of the 13C label from this compound into downstream metabolites, researchers can gain valuable insights into cellular bioenergetics, biosynthetic pathways, and the metabolic reprogramming associated with various disease states. This document provides detailed protocols for sample preparation and LC-MS/MS analysis of this compound labeled metabolites.

Experimental Protocols

A generalized workflow for conducting this compound metabolic labeling experiments is outlined below. This workflow encompasses cell culture, labeling, metabolite extraction, and subsequent analysis by LC-MS/MS.

cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis A Seed cells and grow to desired confluency B Prepare this compound labeling medium A->B C Incubate cells with labeling medium B->C D Quench metabolism (e.g., cold methanol or liquid N2) C->D E Metabolite Extraction D->E F Protein Precipitation E->F G Supernatant Collection & Drying F->G H Reconstitute sample G->H I Inject into LC-MS/MS system H->I J Data Acquisition I->J K Peak Integration & Quantification J->K L Mass Isotopologue Distribution (MID) Analysis K->L M Metabolic Flux Analysis L->M

Caption: A generalized workflow for ¹³C-alanine metabolic labeling experiments.
Protocol 1: In Vitro Labeling of Adherent Cells

Materials:

  • Adherent cells of interest

  • Complete growth medium

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • This compound

  • Labeling medium (e.g., custom medium containing this compound)

  • 6-well cell culture plates

  • Liquid nitrogen or dry ice

  • Ice-cold 80% methanol (v/v) in water

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach the desired confluency (typically 70-80%) at the time of labeling.

  • Preparation of Labeling Medium: Prepare the this compound labeling medium. The concentration of the labeled alanine should be optimized for the specific cell line and experimental goals.

  • Cell Washing: When cells reach the desired confluency, aspirate the growth medium and gently wash the cells twice with pre-warmed PBS.

  • Labeling: Add 1 mL of pre-warmed this compound labeling medium to each well and return the plate to the incubator. The labeling duration can range from minutes to hours, depending on the metabolic pathways being investigated.

  • Metabolism Quenching: To halt metabolic activity, aspirate the labeling medium and immediately place the culture plate on dry ice or in a liquid nitrogen bath.

  • Metabolite Extraction: a. Add 1 mL of ice-cold 80% methanol to each well. b. Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube. c. Vortex the suspension vigorously and incubate at -20°C for at least 1 hour to facilitate protein precipitation.

  • Sample Processing: a. Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. b. Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new microcentrifuge tube. c. Dry the supernatant using a vacuum concentrator (e.g., SpeedVac). d. Store the dried metabolite extracts at -80°C until LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

Materials:

  • Dried metabolite extracts

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • A suitable LC column (e.g., a HILIC column for polar metabolites)

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in an appropriate volume of a suitable solvent (e.g., 50% acetonitrile in water). The volume should be chosen to achieve a concentration within the linear range of the mass spectrometer.

  • LC Separation:

    • Inject the reconstituted sample onto the LC system.

    • Separate the metabolites using a gradient elution. A typical gradient for a HILIC column might be:

      • 0-2 min: 95% B

      • 2-12 min: Gradient to 50% B

      • 12-15 min: Hold at 50% B

      • 15-16 min: Gradient to 95% B

      • 16-20 min: Hold at 95% B for column re-equilibration

    • The flow rate and column temperature should be optimized for the specific column and application.

  • MS/MS Detection:

    • Ionize the eluted metabolites using electrospray ionization (ESI) in either positive or negative mode, depending on the analytes of interest.

    • Perform targeted analysis using multiple reaction monitoring (MRM) for the parent and fragment ions of the expected labeled metabolites. The specific transitions for each metabolite will need to be determined empirically or from the literature.

Data Presentation

Quantitative data from this compound labeling experiments are often presented as the mass isotopologue distribution (MID) for downstream metabolites. The MID shows the fractional abundance of each isotopologue (e.g., M+0, M+1, M+2, etc.).

Table 1: Hypothetical Mass Isotopologue Distribution in TCA Cycle Intermediates after this compound Labeling in Cancer Cells (24h)

MetaboliteM+0M+1M+2M+3
Pyruvate 0.250.600.100.05
Citrate/Isocitrate 0.300.500.150.05
α-Ketoglutarate 0.350.450.150.05
Succinate 0.400.400.150.05
Fumarate 0.450.350.150.05
Malate 0.500.300.150.05
Aspartate 0.550.250.150.05
Glutamate 0.400.400.150.05

Signaling Pathways

L-Alanine metabolism is intricately linked to several key signaling and metabolic pathways. The following diagram illustrates the central role of L-Alanine and the regulation of key enzymes.

cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate_c Pyruvate Glucose->Pyruvate_c Glycolysis Alanine_c L-Alanine Pyruvate_c->Alanine_c Lactate Lactate Pyruvate_c->Lactate ALT Alanine Transaminase (ALT) Pyruvate_c->ALT Pyruvate_m Pyruvate Pyruvate_c->Pyruvate_m Glutamate_c Glutamate Alanine_c->Glutamate_c AMPK AMPK Alanine_c->AMPK Activates aKG_c α-Ketoglutarate Glutamate_c->aKG_c ALT->Alanine_c ALT->aKG_c AcetylCoA Acetyl-CoA Pyruvate_m->AcetylCoA PDH Oxaloacetate Oxaloacetate Pyruvate_m->Oxaloacetate PC Citrate Citrate AcetylCoA->Citrate PC Pyruvate Carboxylase (PC) AcetylCoA->PC Allosteric Activation Oxaloacetate->Citrate Gluconeogenesis Gluconeogenesis Oxaloacetate->Gluconeogenesis aKG_m α-Ketoglutarate Citrate->aKG_m TCA Cycle aKG_m->Oxaloacetate TCA Cycle PDH Pyruvate Dehydrogenase (PDH) CS Citrate Synthase TCA TCA Cycle

Caption: Key metabolic pathways and regulatory points involving L-Alanine.

L-Alanine can be synthesized from pyruvate via the action of alanine transaminase (ALT). This reaction is reversible, allowing for the interconversion of alanine and pyruvate. In the mitochondria, pyruvate can be converted to acetyl-CoA by pyruvate dehydrogenase (PDH) to fuel the TCA cycle, or it can be carboxylated to oxaloacetate by pyruvate carboxylase (PC), a key anaplerotic reaction. The activity of PC is allosterically activated by acetyl-CoA. Recent studies have also shown that L-Alanine can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2]

References

Troubleshooting & Optimization

Technical Support Center: L-Alanine-1-13C NMR Signal-to-Noise Ratio Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-Alanine-1-13C Nuclear Magnetic Resonance (NMR) experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low signal-to-noise ratio (SNR) in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise ratio in my this compound NMR spectrum inherently low?

A1: Several factors contribute to the intrinsically low signal-to-noise ratio in 13C NMR spectroscopy. Firstly, the natural abundance of the 13C isotope is only about 1.1%, with the majority being the NMR-inactive 12C isotope.[1] Secondly, the gyromagnetic ratio of 13C is about one-fourth that of 1H, which leads to a significantly weaker NMR signal.[1][2] For molecules like L-Alanine, these factors necessitate optimization techniques to achieve a usable spectrum.

Q2: How does the sample concentration of this compound affect the SNR?

A2: Sample concentration is a critical factor for achieving a good SNR in 13C NMR. Due to the low sensitivity of the 13C nucleus, higher sample concentrations are generally required compared to 1H NMR.[1] For small molecules, a concentration of 50-100 mg in 0.5-0.6 mL of deuterated solvent is often recommended.[1] Doubling the sample concentration will roughly double the signal intensity.

Q3: What is the Nuclear Overhauser Effect (NOE) and how can it improve the SNR in my this compound experiment?

A3: The Nuclear Overhauser Effect (NOE) is a phenomenon where irradiating 1H nuclei can lead to a transfer of magnetization to nearby 13C nuclei, resulting in an increase in their signal intensity. This is a standard technique for sensitivity enhancement in 13C NMR and can increase a 13C signal by as much as 200%. Continuous irradiation of protons (proton decoupling) during the experiment is the standard method to achieve this.

Q4: What are hyperpolarization techniques and can they be used for this compound?

A4: Hyperpolarization techniques are advanced methods that can increase the polarization of 13C nuclei far beyond the thermal equilibrium state, leading to dramatic SNR enhancements of several orders of magnitude (>10,000-fold). Dynamic Nuclear Polarization (DNP) is a prominent hyperpolarization technique that has been successfully applied to this compound. This method involves transferring the high polarization of electron spins to the 13C nuclear spins at low temperatures. Dissolution DNP allows for the hyperpolarized sample to be rapidly dissolved and used in solution-state NMR or for in vivo metabolic imaging.

Q5: Can the choice of NMR tube and solvent impact the quality of my spectrum?

A5: Yes, both the NMR tube and the solvent are important for acquiring a high-quality spectrum. It is crucial to use clean, high-quality 5 mm NMR tubes, as scratches or imperfections can degrade spectral quality. The deuterated solvent must be capable of fully dissolving the this compound sample. Common choices for amino acids include deuterium oxide (D₂O) or dimethyl sulfoxide-d6 (DMSO-d6). The solvent volume should be appropriate for the NMR tube, typically 0.5-0.6 mL for a standard 5 mm tube, to ensure it is within the detection region of the instrument's coil.

Troubleshooting Guide

This guide addresses common issues encountered during this compound NMR experiments and provides step-by-step solutions.

Issue 1: Very low or no visible 13C signal.

Possible Causes & Solutions:

  • Insufficient Sample Concentration:

    • Action: Increase the concentration of this compound in your sample as much as solubility allows. Aim for the higher end of the recommended 50-100 mg in 0.5-0.6 mL of solvent.

  • Incorrect Number of Scans (NS):

    • Action: The SNR increases with the square root of the number of scans. If your initial spectrum has very low signal, significantly increase the number of scans (e.g., from 128 to 1024 or more). Standard 13C experiments often require 1024 scans or more, which can take about an hour.

  • Improperly Set Receiver Gain:

    • Action: Ensure the receiver gain is set appropriately. An incorrectly set gain can lead to a poor signal or a clipped FID. Modern spectrometers often have an automated routine to set the receiver gain.

Issue 2: Poor line shape and broad peaks.

Possible Causes & Solutions:

  • Poor Magnetic Field Homogeneity (Shimming):

    • Action: Carefully shim the magnetic field using the deuterium lock signal of the solvent. Automated shimming routines are often a good starting point, but manual shimming may be necessary for optimal homogeneity.

  • Presence of Particulate Matter:

    • Action: Ensure your sample is fully dissolved and free of any solid particles. Filter the sample through a small plug of glass wool in a Pasteur pipette or a syringe filter directly into the NMR tube.

  • Sample Temperature Fluctuations:

    • Action: Allow the sample to equilibrate to the probe temperature before starting the acquisition. Use the instrument's temperature control to maintain a stable temperature throughout the experiment.

Issue 3: SNR is suboptimal despite a visible signal.

Possible Causes & Solutions:

  • Non-optimal Acquisition Parameters:

    • Action: Fine-tune the acquisition parameters on the NMR spectrometer. For a standard 13C experiment, consider the parameters in the table below.

  • Inefficient Nuclear Overhauser Effect (NOE):

    • Action: Ensure that proton decoupling is active during both the acquisition and the relaxation delay to maximize the NOE. The relaxation delay (D1) should be long enough to allow for the NOE to build up.

  • Sub-optimal Pulse Sequence:

    • Action: For enhanced sensitivity, consider using pulse sequences like DEPT (Distortionless Enhancement by Polarization Transfer) if information about the number of attached protons is also desired. More advanced sequences like Q-DEPT++ have also been developed for sensitivity-enhanced quantitative 13C NMR.

Data Summary Tables

Table 1: Recommended Acquisition Parameters for Optimizing SNR in this compound NMR

Parameter Symbol Recommended Value Rationale
Pulse Program PULPROG zgpg30 or zgdc30 Standard Bruker pulse programs for 13C detection with proton decoupling to induce NOE.
Pulse Angle P1 (calibrated for 90°) with a pulse program that uses a 30° flip angle 30° A smaller flip angle allows for a shorter relaxation delay (D1) without saturating the signal, enabling more scans in a given time.
Relaxation Delay D1 2.0 seconds Provides a good balance for allowing T1 relaxation and NOE buildup for many carbons while keeping the total experiment time reasonable.
Acquisition Time AQ ~1.0 second A longer acquisition time can improve resolution, but 1.0 second is often sufficient for 13C and provides a good compromise with the relaxation delay for optimal SNR.

| Number of Scans | NS | 128 (initial), increase as needed (e.g., 1024, 2048) | SNR is proportional to the square root of the number of scans. More scans are typically needed for dilute samples or insensitive nuclei. |

Table 2: Comparison of SNR Enhancement Techniques

Technique Principle Typical SNR Enhancement Key Considerations
Signal Averaging Summation of multiple acquisitions Proportional to the square root of the number of scans Time-consuming.
Nuclear Overhauser Effect (NOE) Magnetization transfer from 1H to 13C upon proton irradiation Up to 3x (200% increase) Standard in most 13C experiments; requires protons close to the 13C nucleus.
Dynamic Nuclear Polarization (DNP) Transfer of high electron spin polarization to nuclear spins >10,000x Requires specialized equipment for hyperpolarization at low temperatures. Results in a transiently enhanced signal.

| Photo-CIDNP | Creation of nuclear spin polarization via photochemical reactions | Up to >200x | Requires a photosensitive molecule and a laser source. |

Experimental Protocols

Protocol 1: Standard this compound NMR Sample Preparation

Materials:

  • This compound powder

  • High-quality 5 mm NMR tube

  • Deuterated solvent (e.g., D₂O)

  • Microbalance

  • Vortex mixer or sonicator

  • Pasteur pipette and glass wool (or syringe filter)

Procedure:

  • Weigh approximately 50-100 mg of this compound and transfer it to a small glass vial.

  • Add the appropriate volume of deuterated solvent (typically 0.5-0.6 mL) to the vial.

  • Gently vortex or sonicate the vial until the this compound is completely dissolved. Visually inspect for any remaining solid particles.

  • If any solid particles are present, filter the solution through a small cotton plug in a Pasteur pipette or a syringe filter directly into the NMR tube.

  • Ensure the sample height in the NMR tube is at least 4.5 cm to allow for proper shimming.

  • Carefully place the cap on the NMR tube and label it appropriately.

Protocol 2: Basic 1D 13C NMR Experiment Setup

Instrument:

  • Standard NMR Spectrometer (e.g., Bruker 400 MHz or higher)

Procedure:

  • Insert the prepared this compound sample into the spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good homogeneity.

  • Load a standard 13C experiment with proton decoupling (e.g., zgpg30 or zgdc30 on Bruker instruments).

  • Set the key acquisition parameters for optimal SNR (refer to Table 1):

    • Set the pulse angle to 30 degrees.

    • Set the relaxation delay (D1) to 2.0 seconds.

    • Set the acquisition time (AQ) to approximately 1.0 second.

  • Set the initial number of scans (NS) to 128.

  • Acquire a preliminary spectrum.

  • Assess the SNR. If it is insufficient, increase the number of scans (NS) accordingly (e.g., 256, 512, 1024, etc.).

Visualizations

Troubleshooting_Workflow Troubleshooting Low SNR in this compound NMR start Low SNR in Spectrum check_sample Check Sample Preparation start->check_sample check_params Check Acquisition Parameters check_sample->check_params Sample OK increase_conc Increase Sample Concentration check_sample->increase_conc Concentration Low? re_shim Re-shim Magnetic Field check_sample->re_shim Poor Line Shape? increase_scans Increase Number of Scans (NS) check_params->increase_scans Parameters OK optimize_params Optimize D1, AQ, Pulse Angle (See Table 1) check_params->optimize_params Sub-optimal? advanced_methods Consider Advanced Methods (e.g., DNP) increase_scans->advanced_methods SNR Still Insufficient optimize_params->increase_scans increase_conc->check_params re_shim->check_params

Caption: A logical workflow for troubleshooting low signal-to-noise ratio.

DNP_Workflow Dissolution DNP Experimental Workflow sample_prep Prepare this compound with a polarizing agent (radical) polarize Cool to ~1 K in a strong magnetic field and irradiate with microwaves sample_prep->polarize dissolve Rapidly dissolve the hyperpolarized sample with superheated solvent polarize->dissolve transfer Quickly transfer the liquid sample to the NMR spectrometer dissolve->transfer acquire Acquire 13C NMR spectrum immediately transfer->acquire

Caption: A simplified workflow for a Dynamic Nuclear Polarization experiment.

References

Overcoming low 13C incorporation in L-Alanine-1-13C labeling studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with low 13C incorporation in L-Alanine-1-13C labeling experiments. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are observing lower than expected 13C incorporation into our target metabolites after this compound labeling. What are the potential causes and how can we troubleshoot this?

A1: Low incorporation of the 13C label from this compound can stem from several factors related to your experimental setup and cellular metabolism. Below is a step-by-step troubleshooting guide.

Troubleshooting Low 13C Incorporation:

Potential Cause Troubleshooting Steps Rationale
High Concentration of Unlabeled Alanine 1. Use a labeling medium with minimal or no unlabeled L-Alanine.[1] 2. If using dialyzed serum, ensure its quality to minimize unlabeled amino acids.The labeled this compound competes with unlabeled L-Alanine for uptake and incorporation into metabolic pathways. Reducing the unlabeled pool increases the probability of the labeled form being utilized.
Suboptimal Labeling Time 1. Perform a time-course experiment to determine the optimal labeling duration for your specific cell line and target metabolites.[1] 2. Start with a common range (e.g., 4-24 hours) and collect samples at various time points.The time required to reach isotopic steady state, where the isotopic enrichment of metabolites no longer changes, varies depending on the turnover rate of the metabolic pathways of interest.[2]
Low Cell Viability or Confluency 1. Ensure cells are healthy and in the exponential growth phase before starting the labeling experiment. 2. Seed cells to reach approximately 80% confluency at the time of harvest.[1][3]Metabolically active and healthy cells will have higher rates of nutrient uptake and metabolic flux, leading to better incorporation of the 13C label.
Metabolic State of the Cells 1. Consider the specific metabolic characteristics of your cell line. Some cell lines may have lower alanine uptake or utilization rates. 2. Ensure that the metabolic pathway of interest is active under your experimental conditions.The metabolic phenotype of the cells will dictate the flux through alanine-related pathways. For example, cells undergoing high rates of glycolysis may show different alanine metabolism compared to those relying on oxidative phosphorylation.
Issues with this compound Reagent 1. Verify the chemical purity and isotopic enrichment of your this compound stock. 2. Ensure proper storage of the reagent to prevent degradation.The quality of the tracer is critical for achieving expected labeling patterns.
Inefficient Metabolite Extraction 1. Use a rapid quenching method with ice-cold solvents (e.g., 80% methanol) to halt metabolic activity instantly. 2. Ensure complete cell lysis and extraction of metabolites.Incomplete quenching can lead to the loss of the 13C label from metabolites due to ongoing enzymatic activity. Inefficient extraction will result in lower yields of target metabolites for analysis.
Analytical Sensitivity and Data Analysis 1. Confirm that your analytical method (e.g., GC-MS, LC-MS, NMR) is sensitive enough to detect the expected level of 13C enrichment. 2. Correct your data for the natural abundance of 13C in your metabolites.Low incorporation might be a detection issue rather than a biological one. Proper data correction is essential for accurate quantification of 13C enrichment.

Q2: What is a standard protocol for this compound labeling in cultured mammalian cells?

A2: The following is a generalized protocol for this compound labeling in a 6-well plate format. This protocol should be optimized for your specific cell line and experimental goals.

Detailed Experimental Protocol: this compound Labeling of Cultured Cells

Materials:

  • Mammalian cell line of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • L-Alanine-free labeling medium

  • This compound

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • 6-well cell culture plates

  • Ice-cold 80% methanol

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest. Culture in complete growth medium at 37°C and 5% CO₂.

  • Media Preparation: Prepare the labeling medium by supplementing L-Alanine-free basal medium with the desired concentration of this compound, dFBS, and other necessary components (e.g., glutamine, glucose).

  • Media Change: Once cells reach the desired confluency, aspirate the growth medium.

  • Wash: Gently wash the cells once with pre-warmed PBS to remove residual unlabeled alanine.

  • Labeling: Add the pre-warmed labeling medium to each well.

  • Incubation: Incubate the cells for the predetermined time to allow for the incorporation of the 13C label into downstream metabolites.

  • Metabolism Quenching and Metabolite Extraction:

    • Aspirate the labeling medium.

    • Wash the cells rapidly with ice-cold PBS.

    • Immediately add ice-cold 80% methanol to each well and place the plate on dry ice to quench all enzymatic activity.

    • Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

  • Protein Precipitation: Vortex the cell suspension thoroughly and incubate at -20°C for at least 1 hour to precipitate proteins.

  • Sample Processing:

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant containing the metabolites.

    • Dry the metabolite extracts, for example, using a vacuum concentrator.

  • Sample Storage: Store the dried metabolite extracts at -80°C until analysis by GC-MS or NMR.

Q3: How is this compound metabolized, and which pathways can I expect to see the label in?

A3: L-Alanine is a central amino acid that connects several key metabolic pathways. The 1-13C from L-Alanine will initially be on the carboxyl carbon. Through transamination, L-Alanine is converted to pyruvate, transferring the 1-13C to the carboxyl carbon of pyruvate. This labeled pyruvate can then enter various pathways.

Key Metabolic Pathways Traced with this compound:

  • Tricarboxylic Acid (TCA) Cycle: Pyruvate-1-13C can be converted to Acetyl-CoA-1-13C by pyruvate dehydrogenase, which then enters the TCA cycle. Alternatively, it can be carboxylated to form oxaloacetate-1-13C by pyruvate carboxylase. Tracking the 13C label through TCA cycle intermediates can provide insights into the activity of this central metabolic hub.

  • Gluconeogenesis: In tissues like the liver, the 13C label can be traced from alanine into glucose, providing a measure of gluconeogenic flux.

  • Amino Acid Metabolism: The transamination of alanine is linked to the metabolism of other amino acids, such as glutamate and aspartate.

Below is a diagram illustrating the central metabolic pathways involving L-Alanine.

Alanine_Metabolism Alanine This compound Pyruvate Pyruvate-1-13C Alanine->Pyruvate Alanine Transaminase Lactate Lactate-1-13C Pyruvate->Lactate AcetylCoA Acetyl-CoA-1-13C Pyruvate->AcetylCoA Pyruvate Dehydrogenase TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Pyruvate Carboxylase Gluconeogenesis Gluconeogenesis Pyruvate->Gluconeogenesis AcetylCoA->TCA_Cycle Amino_Acids Other Amino Acids (e.g., Glutamate) TCA_Cycle->Amino_Acids

Central metabolic pathways involving this compound.

Q4: Can you provide a visual workflow for a typical this compound labeling experiment?

A4: Certainly. The following diagram outlines the key steps from cell culture to data analysis in a typical this compound labeling experiment.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Seeding 1. Cell Seeding (~80% confluency) Media_Prep 2. Prepare Labeling Medium (with this compound) Labeling 3. Medium Exchange & Labeling Incubation Media_Prep->Labeling Quenching 4. Quench Metabolism (e.g., cold methanol) Labeling->Quenching Extraction 5. Metabolite Extraction Quenching->Extraction Analysis 6. Sample Analysis (GC-MS, NMR) Extraction->Analysis Data_Processing 7. Data Processing & Interpretation Analysis->Data_Processing

Generalized workflow for an this compound labeling experiment.

References

Troubleshooting unexpected labeling patterns in metabolic flux analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Metabolic Flux Analysis (MFA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to unexpected labeling patterns in your experiments.

Troubleshooting Guides & FAQs

This section provides solutions in a question-and-answer format to address specific issues you might encounter during your metabolic flux analysis experiments.

FAQ 1: My simulated labeling patterns do not fit the experimental data well. What are the possible causes and how can I troubleshoot this?

A poor fit between simulated and measured isotopic labeling data, often indicated by a high sum of squared residuals (SSR), is a common issue in 13C-MFA that can compromise the reliability of your flux estimations.[1]

Possible Causes and Solutions:

  • Incomplete or Incorrect Metabolic Model: The accuracy of your metabolic network model is fundamental to MFA.[1][2] Errors such as missing reactions, incorrect atom transitions, or inaccurate compartmentalization can lead to a poor fit.[1][3]

    • Troubleshooting Steps:

      • Verify Reactions: Thoroughly review all reactions in your model to ensure they are biologically accurate and complete for your specific organism and experimental conditions.

      • Check Atom Transitions: Ensure that the atom mapping for each reaction is correct.

      • Consider Compartmentalization: For eukaryotic cells, verify that metabolic compartmentalization (e.g., cytosol vs. mitochondria) is accurately represented in your model.

      • Re-evaluate Model Assumptions: Assumptions made to simplify the model, such as neglecting certain pathways, might be incorrect and should be re-evaluated.

  • Failure to Reach Isotopic Steady State: A core assumption for standard 13C-MFA is that the system has reached an isotopic steady state, meaning the isotopic labeling of metabolites is stable over time. If the labeling is still changing, the model will not accurately fit the data.

    • Troubleshooting Steps:

      • Extend Labeling Time: If you suspect the system is not at a steady state, extend the labeling period and re-sample to confirm that the labeling patterns have stabilized.

      • Consider Instationary MFA (INST-MFA): If achieving a steady state is not feasible due to experimental constraints, consider using INST-MFA methods, which do not require the assumption of an isotopic steady state.

  • Analytical Errors: Issues with sample preparation or the analytical instrumentation can introduce errors into the labeling data.

    • Troubleshooting Steps:

      • Check for Contamination: Ensure that samples are not contaminated with unlabeled biomass or other carbon sources.

      • Verify Instrument Performance: Calibrate and validate the performance of your mass spectrometer or NMR instrument.

      • Data Correction: Apply necessary corrections for the natural abundance of 13C.

FAQ 2: I am observing unexpected or inconsistent labeling in my replicate samples. What could be the cause?

Inconsistent labeling across biological or technical replicates can point to several issues, from experimental variability to fundamental biological heterogeneity.

Possible Causes and Solutions:

  • Inconsistent Cell Culture Conditions: Minor variations in growth conditions between replicates can lead to different metabolic states and, consequently, different labeling patterns.

    • Troubleshooting Steps:

      • Standardize Protocols: Ensure that cell seeding density, media composition, and growth times are strictly consistent across all replicates.

      • Monitor Cell Health: Regularly check cell viability and morphology to ensure that all cultures are healthy and in a similar metabolic state.

  • Sample Preparation Artifacts: Inconsistent extraction or derivatization of metabolites can introduce significant variability.

    • Troubleshooting Steps:

      • Standardize Sample Handling: Use a consistent and validated protocol for quenching, metabolite extraction, and derivatization for all samples.

      • Use Internal Standards: Incorporate internal standards during the extraction process to control for variability in sample handling and instrument response.

  • Biological Heterogeneity: In some cases, unexpected labeling patterns may reflect true biological differences between cell populations, even under seemingly identical conditions.

    • Troubleshooting Steps:

      • Increase Replicate Number: Analyze a larger number of biological replicates to determine if the observed variation is statistically significant or random noise.

      • Consider Subpopulation Analysis: If significant heterogeneity is suspected, techniques such as fluorescence-activated cell sorting (FACS) can be used to isolate and analyze specific cell subpopulations.

FAQ 3: The confidence intervals for my estimated fluxes are very wide. How can I improve their precision?

Wide confidence intervals indicate a high degree of uncertainty in the estimated flux values, meaning the fluxes are poorly determined.

Possible Causes and Solutions:

  • Insufficient Labeling Information: The chosen isotopic tracer may not be optimal for resolving the fluxes of interest, leading to insufficient variation in the labeling patterns of related metabolites.

    • Troubleshooting Steps:

      • In Silico Tracer Selection: Before conducting experiments, use computational simulations to determine the optimal tracer or combination of tracers to resolve the fluxes in your specific metabolic network. Different tracers can provide better resolution for different pathways.

      • Parallel Labeling Experiments: Performing parallel experiments with different isotopic tracers can provide complementary labeling information and significantly improve the precision of flux estimates.

  • Redundant or Cyclic Pathways: The structure of the metabolic network itself can make it difficult to independently resolve certain fluxes, particularly in cases of parallel or cyclic pathways.

    • Troubleshooting Steps:

      • Model Simplification: If biologically justifiable, simplify the model by lumping reactions or removing pathways that are not central to your research question.

      • Additional Constraints: Incorporate additional experimental measurements, such as extracellular uptake and secretion rates, to provide further constraints on the model.

  • High Measurement Noise: Large errors in the labeling data will propagate to the flux estimates, resulting in wider confidence intervals.

    • Troubleshooting Steps:

      • Improve Analytical Precision: Optimize your analytical methods (e.g., GC-MS, LC-MS/MS) to reduce measurement noise and improve the accuracy of your labeling data.

      • Perform Replicate Measurements: Analyze both biological and technical replicates to obtain a more accurate estimation of the measurement variance.

Data Presentation

Table 1: Common Isotopic Tracers and Their Primary Applications

This table summarizes commonly used stable isotope tracers and the metabolic pathways they are best suited to investigate.

Stable Isotope TracerPrimary Application(s)Key Metabolic Pathways Investigated
[U-¹³C₆]-Glucose General carbon metabolism, glycolysis, TCA cycle flux, gluconeogenesisGlycolysis, Pentose Phosphate Pathway, TCA Cycle, Amino Acid Synthesis
[1,2-¹³C₂]-Glucose Pentose Phosphate Pathway (PPP) flux relative to glycolysisGlycolysis, Pentose Phosphate Pathway
[U-¹³C₅, ¹⁵N₂]-Glutamine TCA cycle anaplerosis, nitrogen metabolismTCA Cycle, Amino Acid Metabolism
[U-¹³C₁₆]-Palmitate Fatty acid oxidation and synthesis, lipolysisLipid Metabolism, De Novo Lipogenesis
Deuterated Water (²H₂O) De novo lipogenesis, gluconeogenesis, cholesterol synthesisFatty Acid Synthesis, Glucose Production

Experimental Protocols

Protocol 1: Stable Isotope Labeling of Adherent Mammalian Cells

This protocol provides a generalized workflow for performing a stable isotope labeling experiment with adherent mammalian cells.

Materials:

  • Adherent mammalian cells of interest

  • Standard cell culture medium

  • Isotope-free medium (or medium with known, unlabeled concentrations of the tracer substrate)

  • Stable isotope-labeled tracer (e.g., [U-¹³C₆]-Glucose)

  • Phosphate-buffered saline (PBS), ice-cold

  • Quenching solution (e.g., 60% methanol in water, -80°C)

  • Extraction solvent (e.g., 80% methanol in water, -80°C)

  • Cell scrapers

  • Centrifuge

Procedure:

  • Cell Seeding and Growth: Seed cells in culture plates at a density that ensures they will be in the exponential growth phase at the time of labeling. Culture the cells in standard growth medium until they reach the desired confluency (typically 70-80%).

  • Media Switch to Isotope-Free Medium (Optional Washout Step): To ensure that the initial labeling comes predominantly from the tracer, aspirate the standard medium, wash the cells once with pre-warmed isotope-free medium, and then incubate the cells in the isotope-free medium for a defined period (e.g., 1-2 hours).

  • Introduction of Labeled Tracer: Aspirate the isotope-free medium and replace it with pre-warmed medium containing the stable isotope-labeled tracer at the desired concentration.

  • Incubation: Incubate the cells for a duration sufficient to approach isotopic steady state. This time will vary depending on the cell type and the metabolic pathways of interest (e.g., minutes for glycolysis, hours for the TCA cycle).

  • Quenching Metabolism: To halt all enzymatic activity and preserve the metabolic state, rapidly aspirate the labeling medium and immediately wash the cells with ice-cold PBS. Then, add the ice-cold quenching solution to the plate.

  • Metabolite Extraction: Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled microcentrifuge tube. Add the cold extraction solvent, vortex thoroughly, and incubate at -20°C for at least 15 minutes to precipitate proteins.

  • Sample Clarification: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new tube for subsequent analysis by mass spectrometry or NMR.

  • Sample Preparation for Analysis: Dry the metabolite extract, for instance, under a stream of nitrogen or using a vacuum concentrator, before derivatization (if required) and analysis.

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Model-Related Solutions cluster_3 Experimental Solutions cluster_4 Analytical Solutions Start Unexpected Labeling Pattern Observed Check_Model Is the metabolic model accurate? Start->Check_Model Check_SteadyState Is the system at isotopic steady state? Start->Check_SteadyState Check_Analytical Are there analytical errors? Start->Check_Analytical Verify_Reactions Verify reactions and atom transitions Check_Model->Verify_Reactions No Revisit_Assumptions Re-evaluate model assumptions Check_Model->Revisit_Assumptions No Extend_Labeling Extend labeling time Check_SteadyState->Extend_Labeling No Use_INST_MFA Consider INST-MFA Check_SteadyState->Use_INST_MFA No Check_Contamination Check for sample contamination Check_Analytical->Check_Contamination No Validate_Instrument Validate instrument performance Check_Analytical->Validate_Instrument No Re-run Simulation Re-run Simulation Verify_Reactions->Re-run Simulation Revisit_Assumptions->Re-run Simulation Re-run Experiment Re-run Experiment Extend_Labeling->Re-run Experiment Re-run Analysis Re-run Analysis Use_INST_MFA->Re-run Analysis Re-prepare Samples Re-prepare Samples Check_Contamination->Re-prepare Samples Re-acquire Data Re-acquire Data Validate_Instrument->Re-acquire Data

Caption: A troubleshooting workflow for unexpected labeling patterns.

MFA_Experimental_Workflow Design 1. Experimental Design (Tracer Selection) Culture 2. Cell Culture Design->Culture Labeling 3. Isotope Labeling Culture->Labeling Quenching 4. Quenching Labeling->Quenching Extraction 5. Metabolite Extraction Quenching->Extraction Analysis 6. Analytical Measurement (MS or NMR) Extraction->Analysis Data_Processing 7. Data Processing (Correction for Natural Abundance) Analysis->Data_Processing Flux_Estimation 8. Flux Estimation (Software) Data_Processing->Flux_Estimation Validation 9. Statistical Analysis & Model Validation Flux_Estimation->Validation

Caption: A typical experimental workflow for metabolic flux analysis.

References

Technical Support Center: Optimizing L-Alanine-1-13C Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing L-Alanine-1-13C concentration for successful cell culture experiments, particularly in the context of metabolic flux analysis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration of this compound in my cell culture medium?

A1: The optimal concentration of this compound can vary depending on the cell line, experimental objectives, and the basal medium used. A common starting point is to replace the unlabeled L-alanine in your culture medium with this compound at a similar concentration. Most standard media like DMEM and RPMI-1640 contain L-alanine at concentrations around 0.1 mM to 0.22 mM. Therefore, a starting concentration in this range is recommended. For metabolic flux analysis, a concentration of 1 mM has also been used as a starting point in some studies with similar labeled compounds.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q2: How do I prepare the this compound labeling medium?

A2: To prepare the labeling medium, you will need a custom basal medium that lacks unlabeled L-alanine. The this compound is then added to this custom medium at the desired concentration. It is also highly recommended to use dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled amino acids from the serum, which could dilute the isotopic enrichment.

Q3: For how long should I incubate my cells with the this compound tracer?

A3: The incubation time required to achieve isotopic steady state, where the enrichment of the tracer in the metabolites of interest no longer changes, is critical. For many mammalian cell cultures, this typically requires 18-24 hours or longer. It is recommended to perform a time-course experiment to determine the optimal incubation duration for your specific cell line and metabolic pathway of interest.

Q4: What are the potential cytotoxic effects of high this compound concentrations?

A4: While L-alanine is a non-essential amino acid and a key metabolite, excessively high concentrations can be cytotoxic. Studies on toxic amino acid analogs have used concentrations in the range of 500 µM to 1000 µM to induce toxicity.[2][3] It is essential to determine the cytotoxic threshold of L-alanine for your specific cell line by performing a cytotoxicity assay.

Troubleshooting Guides

Problem: Low or no incorporation of 13C from this compound into downstream metabolites.

Possible CausesRecommended Solutions
Insufficient tracer concentration Increase the concentration of this compound in the culture medium. Perform a dose-response experiment to find the optimal concentration.[1]
High levels of unlabeled L-alanine Ensure your basal medium is devoid of unlabeled L-alanine. Use dialyzed fetal bovine serum (dFBS) to minimize unlabeled amino acids from the serum.
Short labeling duration Extend the incubation time to allow for greater incorporation of the tracer. Verify that isotopic steady state has been reached.
Inefficient cellular uptake Ensure optimal cell health and culture conditions. Check for known transport inhibitors for alanine in your experimental system.
Degradation of the tracer Prepare fresh labeling medium before each experiment and store the this compound stock solution according to the manufacturer's instructions.

Problem: High variability in 13C enrichment between replicate experiments.

Possible CausesRecommended Solutions
Inconsistent cell growth phases Harvest cells at a consistent and well-defined growth phase (e.g., mid-exponential phase).
Variations in sample preparation Standardize the quenching and metabolite extraction procedures to ensure rapid and complete inactivation of enzymes and consistent extraction efficiency.
Instrumental variability Run quality control samples and standards to monitor the performance of your analytical instrument (e.g., GC-MS, LC-MS).

Data Presentation

Table 1: L-Alanine Concentration in Standard Cell Culture Media

MediumL-Alanine Concentration (mg/L)L-Alanine Concentration (mM)
DMEM (High Glucose) 8.90.1
RPMI-1640 200.224

This table provides the standard concentration of unlabeled L-alanine in commonly used cell culture media, which can serve as a reference for determining the starting concentration of this compound.

Table 2: Example Dose-Response Experiment for this compound Optimization

ParameterCondition 1Condition 2Condition 3Condition 4Condition 5
This compound (mM) 0.10.51.02.05.0
Cell Viability (%) MeasureMeasureMeasureMeasureMeasure
13C Enrichment (%) MeasureMeasureMeasureMeasureMeasure

This table illustrates a typical experimental setup for a dose-response study to determine the optimal this compound concentration that maximizes isotopic enrichment without compromising cell viability.

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration

This protocol outlines a dose-response experiment to identify the optimal concentration of this compound for your cell culture experiments.

Materials:

  • Cell line of interest

  • L-alanine-free basal medium (e.g., custom DMEM or RPMI-1640)

  • Dialyzed fetal bovine serum (dFBS)

  • This compound

  • Multi-well cell culture plates (e.g., 6-well or 24-well)

  • Phosphate-buffered saline (PBS)

  • Reagents for cytotoxicity assay (e.g., MTT, LDH)

  • Instrumentation for analyzing 13C enrichment (e.g., GC-MS, LC-MS)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in approximately 50-60% confluency at the time of the experiment.

  • Preparation of Labeling Media: Prepare a series of labeling media by supplementing the L-alanine-free basal medium with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mM). Also include a control with the standard concentration of unlabeled L-alanine.

  • Media Exchange: Once cells have adhered and reached the desired confluency, aspirate the growth medium, wash the cells once with pre-warmed PBS, and replace it with the prepared labeling media.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24 hours) to allow for the uptake and incorporation of this compound.

  • Cytotoxicity Assessment: At the end of the incubation period, perform a cytotoxicity assay on a subset of the wells for each concentration to determine the effect of this compound on cell viability.

  • Metabolite Extraction: For the remaining wells, aspirate the labeling medium, wash the cells rapidly with ice-cold PBS, and then perform metabolite extraction using a suitable method (e.g., cold methanol extraction).

  • Analysis of 13C Enrichment: Analyze the extracted metabolites using GC-MS or LC-MS to determine the isotopic enrichment in downstream metabolites of interest.

  • Data Analysis: Plot cell viability and 13C enrichment as a function of this compound concentration. The optimal concentration will be the highest concentration that provides sufficient enrichment without significantly impacting cell viability.

Mandatory Visualization

Experimental_Workflow Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result prep_media Prepare L-alanine-free basal medium prep_labeling_media Create serial dilutions of This compound in medium prep_media->prep_labeling_media prep_stock Prepare this compound stock solution prep_stock->prep_labeling_media media_exchange Replace growth medium with labeling media prep_labeling_media->media_exchange seed_cells Seed cells in multi-well plates seed_cells->media_exchange incubation Incubate for a defined period (e.g., 24h) media_exchange->incubation cytotoxicity_assay Perform cytotoxicity assay (e.g., MTT) incubation->cytotoxicity_assay metabolite_extraction Extract intracellular metabolites incubation->metabolite_extraction determine_optimal_conc Determine optimal concentration (high enrichment, low toxicity) cytotoxicity_assay->determine_optimal_conc ms_analysis Analyze 13C enrichment by GC-MS or LC-MS metabolite_extraction->ms_analysis ms_analysis->determine_optimal_conc

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Low_Incorporation Troubleshooting Low 13C Incorporation cluster_causes Potential Causes cluster_solutions Solutions problem Low 13C Incorporation cause1 Insufficient Tracer Concentration problem->cause1 cause2 Competition from Unlabeled Alanine problem->cause2 cause3 Suboptimal Incubation Time problem->cause3 cause4 Poor Cell Health or Uptake problem->cause4 solution1 Increase this compound Concentration cause1->solution1 solution2 Use Alanine-free Medium & Dialyzed Serum cause2->solution2 solution3 Extend Incubation Time (Time-course) cause3->solution3 solution4 Optimize Culture Conditions cause4->solution4 Alanine_Metabolic_Pathway Simplified L-Alanine Metabolic Pathway L_Alanine_1_13C This compound Pyruvate Pyruvate-1-13C L_Alanine_1_13C->Pyruvate Transamination Other_Amino_Acids Other Amino Acids L_Alanine_1_13C->Other_Amino_Acids TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle PC Gluconeogenesis Gluconeogenesis Pyruvate->Gluconeogenesis Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA PDH Glucose Glucose Gluconeogenesis->Glucose Acetyl_CoA->TCA_Cycle

References

Minimizing isotopic dilution effects in L-Alanine-1-13C tracer studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing isotopic dilution effects and overcoming common challenges in L-Alanine-1-13C tracer studies.

Frequently Asked Questions (FAQs)

Q1: What is isotopic dilution and why is it a concern in this compound tracer studies?

A1: Isotopic dilution is the decrease in the isotopic enrichment of a labeled tracer, such as this compound, due to the presence of its unlabeled counterpart from endogenous or exogenous sources. This is a significant concern because it can lead to an underestimation of the true contribution of the tracer to metabolic pathways, potentially resulting in inaccurate calculations of metabolic fluxes.[1]

Q2: What are the primary sources of unlabeled L-Alanine that cause isotopic dilution?

A2: The main sources of unlabeled L-Alanine include:

  • Culture Medium: Standard culture media often contain unlabeled L-Alanine. The use of serum (e.g., Fetal Bovine Serum - FBS) is a major contributor, as it contains a significant concentration of unlabeled amino acids.[2][3]

  • Intracellular Pools: Cells maintain endogenous pools of amino acids.

  • Protein Degradation: The breakdown of cellular proteins releases unlabeled amino acids, including L-Alanine, into the intracellular pool.[4]

  • De Novo Synthesis: Some cells can synthesize L-Alanine from other precursors, such as pyruvate, which will be unlabeled unless the primary carbon source (e.g., glucose) is also labeled.

Q3: How can I minimize isotopic dilution during my experiment?

A3: To minimize isotopic dilution, consider the following experimental design strategies:

  • Use Alanine-Free Medium: Start with a basal medium that does not contain L-Alanine and supplement it with this compound as the sole source of this amino acid.[5]

  • Use Dialyzed Serum: If serum is required for cell viability, use dialyzed fetal bovine serum (dFBS) to reduce the concentration of free amino acids.

  • Optimize Tracer Concentration: Use a sufficiently high concentration of this compound to overwhelm the contribution from endogenous sources. This often requires empirical testing for your specific cell line and experimental conditions.

  • Achieve Isotopic Steady State: Allow sufficient time for the labeled tracer to equilibrate with the intracellular pools. This ensures that the isotopic enrichment of the precursor pool is stable when measuring downstream metabolites.

Q4: What is isotopic steady state and how do I know if I've reached it?

A4: Isotopic steady state is a condition where the isotopic enrichment of intracellular metabolites remains constant over time. To verify if you have reached a steady state, you can perform a time-course experiment, harvesting cells at multiple time points after introducing the this compound tracer. Analyze the isotopic enrichment of L-Alanine and key downstream metabolites. When the enrichment plateaus, you have reached an isotopic steady state.

Q5: How do I correct for the natural abundance of 13C in my mass spectrometry data?

A5: All carbon-containing molecules have a natural abundance of approximately 1.1% 13C. This must be corrected to accurately determine the enrichment from your tracer. This is typically done using computational algorithms that subtract the contribution of naturally occurring isotopes from the measured mass isotopomer distributions. Several software packages are available for this purpose.

Troubleshooting Guides

Issue 1: Low or No Detectable 13C Enrichment in Downstream Metabolites
Potential Cause Troubleshooting Steps
Insufficient Tracer Uptake 1. Verify Cell Viability: Ensure cells are healthy and metabolically active. Perform a cell viability assay (e.g., trypan blue exclusion). 2. Optimize Tracer Concentration: Increase the concentration of this compound in the medium. A typical starting range is 0.2-1 mM, but this may need to be optimized for your cell line.
High Isotopic Dilution 1. Switch to Alanine-Free Medium: If not already in use, switch to a custom medium lacking unlabeled L-Alanine. 2. Use Dialyzed Serum: If using serum, switch to dialyzed FBS to minimize the influx of unlabeled amino acids. 3. Pre-incubation in Tracer-Free Medium: Briefly incubate cells in a medium lacking any alanine before adding the this compound tracer to help deplete intracellular pools.
Short Labeling Duration 1. Extend Incubation Time: Increase the duration of labeling to allow for greater incorporation of the 13C label into downstream metabolite pools. Perform a time-course experiment to determine the optimal labeling time to reach isotopic steady state.
Metabolism Quenching or Sample Preparation Issues 1. Rapid Quenching: Ensure that metabolic activity is stopped almost instantaneously. Plunging cell culture plates into liquid nitrogen or using a dry ice/ethanol bath is effective. 2. Cold Solvents: Use ice-cold extraction solvents (e.g., 80% methanol) to maintain the quenched state during metabolite extraction.
Issue 2: High Variability in 13C Enrichment Between Replicates
Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding or Growth Phase 1. Standardize Seeding Density: Ensure all wells or flasks are seeded with the same number of cells. 2. Harvest at Consistent Confluency: Harvest all replicates at the same cell density (e.g., 80% confluency) to ensure they are in a similar metabolic state.
Inconsistent Timing of Experimental Steps 1. Precise Timing: Use timers to ensure consistent incubation times, washing steps, and quenching for all replicates.
Variable Contribution from Unlabeled Sources 1. Homogeneous Media: Ensure the labeling medium is well-mixed and that all replicates receive the same batch. 2. Control for Serum Variability: If using serum, be aware of lot-to-lot variability. If possible, use a single lot of dialyzed serum for the entire experiment.
Sample Preparation and Analysis Variability 1. Consistent Extraction Volumes: Use precise pipetting for all solvent additions. 2. Normalize to Cell Number or Protein Content: Normalize your results to cell number or total protein content to account for slight differences in cell density between replicates.
Issue 3: Unexpected Labeled Metabolites or Labeling Patterns
Potential Cause Troubleshooting Steps
Metabolic Scrambling 1. Pathway Analysis: The appearance of 13C in unexpected metabolites may indicate the activity of alternative or previously unconsidered metabolic pathways. This can be a valuable finding. Map the labeling patterns to known metabolic networks to trace the flow of the 13C label. 2. Use of Specifically Labeled Tracers: While using this compound, consider parallel experiments with other specifically labeled tracers (e.g., [U-13C]-Glucose) to better resolve pathway activities.
Tracer Impurity 1. Verify Tracer Purity: Check the certificate of analysis from the supplier for the isotopic and chemical purity of your this compound. Contamination with other labeled compounds can lead to misleading results.
Compartmentation of Metabolism 1. Subcellular Fractionation: Consider that metabolic pathways can be compartmentalized within the cell (e.g., cytosol vs. mitochondria). The labeling patterns you observe are an average of these compartments. If necessary, and technically feasible, perform subcellular fractionation to analyze metabolite pools from different organelles.

Quantitative Data Summary

The following tables provide hypothetical yet representative data for mass isotopologue distributions (MIDs) of key metabolites in a cancer cell line (e.g., HeLa) cultured for 24 hours with this compound. This data illustrates the expected labeling patterns and the impact of isotopic dilution.

Table 1: Mass Isotopologue Distribution (MID) of Intracellular L-Alanine

ConditionM+0 (Unlabeled)M+1 (Labeled)
Alanine-Free Medium + 1mM this compound 15%85%
Standard Medium with Alanine + 1mM this compound 60%40%

M+n represents the isotopologue with 'n' 13C atoms.

Table 2: Expected 13C Enrichment in Downstream Metabolites (Alanine-Free Medium)

MetaboliteExpected Labeled Isotopologue(s)Expected Enrichment (%)
Pyruvate M+175-85%
Lactate M+170-80%
Citrate (in TCA cycle) M+140-50%
Aspartate M+150-60%

Note: These values are illustrative and will vary depending on the cell line, metabolic state, and experimental conditions.

Experimental Protocols

Protocol 1: this compound Labeling in Adherent Cell Culture
  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest. Culture in complete growth medium at 37°C and 5% CO₂.

  • Media Preparation: Prepare the labeling medium by supplementing alanine-free basal medium (e.g., DMEM) with 10% dialyzed fetal bovine serum, antibiotics, and 1 mM this compound. The concentration of unlabeled alanine should be minimized to ensure high enrichment.

  • Media Change: Once cells reach the desired confluency, aspirate the growth medium.

  • Wash: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

  • Labeling: Add 1 mL of the pre-warmed this compound labeling medium to each well.

  • Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the 13C label. This time should be optimized to reach isotopic steady state (typically 6-24 hours).

  • Metabolism Quenching: Aspirate the labeling medium. Immediately place the plate on a dry ice/ethanol bath or in liquid nitrogen to quench metabolism.

  • Metabolite Extraction: a. Add 1 mL of ice-cold 80% methanol to each well. b. Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube. c. Vortex thoroughly and incubate at -20°C for at least 1 hour to precipitate proteins.

  • Sample Processing: a. Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. b. Transfer the supernatant containing the metabolites to a new tube. c. Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. d. Store the dried extracts at -80°C until analysis by GC-MS or LC-MS.

Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis seed_cells Seed Cells in Complete Medium wash_cells Wash Cells with PBS seed_cells->wash_cells prepare_media Prepare Alanine-Free Medium + this compound add_labeling_media Add Labeling Medium prepare_media->add_labeling_media wash_cells->add_labeling_media incubate Incubate (Achieve Steady State) add_labeling_media->incubate quench Quench Metabolism incubate->quench extract Extract Metabolites quench->extract analyze Analyze by MS extract->analyze correct Correct for Natural Abundance analyze->correct flux_analysis Metabolic Flux Analysis correct->flux_analysis

Generalized workflow for this compound tracer experiments.

isotopic_dilution_sources tracer This compound (Tracer) precursor_pool Intracellular Alanine Pool tracer->precursor_pool unlabeled_media Unlabeled Alanine (from Medium/Serum) unlabeled_media->precursor_pool Dilution protein_degradation Unlabeled Alanine (from Protein Degradation) protein_degradation->precursor_pool Dilution de_novo Unlabeled Alanine (de novo synthesis) de_novo->precursor_pool Dilution metabolic_pathways Metabolic Pathways (e.g., TCA Cycle) precursor_pool->metabolic_pathways

Sources of isotopic dilution in this compound tracer studies.

alanine_metabolism cluster_tca TCA Cycle alanine This compound pyruvate Pyruvate-1-13C alanine->pyruvate lactate Lactate-1-13C pyruvate->lactate acetyl_coa Acetyl-CoA pyruvate->acetyl_coa oaa Oxaloacetate pyruvate->oaa Pyruvate Carboxylase citrate Citrate (M+1) acetyl_coa->citrate akg α-Ketoglutarate citrate->akg succinyl_coa Succinyl-CoA akg->succinyl_coa fumarate Fumarate succinyl_coa->fumarate malate Malate fumarate->malate malate->oaa oaa->citrate aspartate aspartate oaa->aspartate Aspartate (M+1)

Metabolic fate of the 13C label from this compound.

References

Data interpretation challenges in L-Alanine-1-13C metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-Alanine-1-13C metabolomics. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to experimental design, execution, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways traced by this compound?

This compound is a powerful tracer for investigating central carbon metabolism. Alanine is readily converted to pyruvate, which is a critical node in metabolism. Therefore, this tracer is primarily used to study:

  • Gluconeogenesis: The labeled carbon from alanine can be tracked into glucose, providing a measure of gluconeogenic flux, particularly in liver cells.[1]

  • TCA Cycle (Krebs Cycle): Pyruvate derived from this compound can enter the TCA cycle via pyruvate dehydrogenase (PDH) or pyruvate carboxylase (PC). Tracking the 13C label through TCA cycle intermediates provides insights into the activity of this central metabolic hub.[1]

  • Amino Acid Metabolism: The tracer can be used to study the interconversion of alanine with other amino acids.

Q2: What is an isotopic steady state and why is it important?

Q3: How does the natural abundance of 13C affect my data?

Approximately 1.1% of all carbon in nature is 13C. This natural abundance must be corrected for in your mass spectrometry data. If not corrected, the contribution from naturally occurring 13C will be mistakenly attributed to the tracer, leading to an overestimation of labeling enrichment and inaccurate flux calculations. Several well-established algorithms are available to correct for natural isotopic effects.

Q4: What is a Mass Isotopologue Distribution (MID)?

A Mass Isotopologue Distribution (MID), also referred to as a Mass Distribution Vector (MDV), describes the fractional abundance of all isotopologues of a given metabolite. An isotopologue is a molecule that differs only in its isotopic composition. For a metabolite with 'n' carbon atoms, the MID represents the relative abundances of the M+0 (all 12C), M+1 (one 13C), M+2 (two 13C), up to M+n (all 13C) forms. MIDs are the primary data used to infer metabolic fluxes.

Troubleshooting Guide

This section provides solutions to common problems encountered during the interpretation of this compound metabolomics data.

Problem 1: My measured labeling data shows a poor fit with the simulated data from my metabolic model.

A poor fit, often indicated by a high sum of squared residuals (SSR), suggests that the model does not accurately represent the biological system.

Possible CauseTroubleshooting Steps
Incomplete or Incorrect Metabolic Model Verify Reactions: Double-check that all relevant metabolic reactions for your cell type and conditions are included in your model. Check Atom Transitions: Ensure the atom mapping for each reaction is correct. An incorrect transition will misrepresent how the 13C label is transferred. Consider Compartmentalization: For eukaryotic cells, ensure that metabolic compartmentalization (e.g., cytosol vs. mitochondria) is accurately represented.
Failure to Reach Isotopic Steady State Extend Labeling Time: The system may not have had enough time to reach isotopic equilibrium. Perform a time-course experiment to determine when metabolite labeling becomes stable and extend your labeling period accordingly. Consider Instationary MFA (INST-MFA): If achieving a steady state is not feasible for your experimental system, use INST-MFA methods which are designed for dynamically changing systems.
Analytical Errors in Measurement Review Data Quality: Check for background noise, low signal intensity, and overlapping peaks from co-eluting compounds in your mass spectrometry data. Optimize Sample Preparation: Inconsistent sample extraction or derivatization can introduce significant variability. Ensure your protocol is robust and consistently applied.

Problem 2: The confidence intervals for my calculated metabolic fluxes are very wide.

Wide confidence intervals indicate a high degree of uncertainty in the estimated flux value, meaning the flux is poorly determined.

Possible CauseTroubleshooting Steps
Insufficient Labeling Information The this compound tracer may not produce sufficient labeling variation in the metabolites related to the flux of interest. Consider using a different tracer or a combination of tracers to better resolve the fluxes in your pathways of interest. For example, using a uniformly labeled tracer like [U-13C]glucose alongside your alanine tracer can provide additional constraints on the model.
Redundant or Cyclic Pathways The structure of the metabolic network itself may make it impossible to independently resolve certain fluxes with the current tracer. This is a common issue in highly connected or cyclic pathways like the TCA cycle. Advanced modeling techniques or additional tracer experiments may be needed.
High Measurement Noise Large errors or high variability in the measured labeling data will propagate to the flux estimates, resulting in wider confidence intervals. Improve measurement quality by optimizing sample preparation, analytical methods, and increasing the number of biological replicates.

Experimental Protocols

Protocol 1: In Vitro this compound Labeling in Cultured Cells

This protocol provides a general framework for a labeling experiment in adherent cells grown in 6-well plates.

Materials:

  • Cells of interest

  • Complete growth medium

  • Labeling medium (e.g., glucose-free, glutamine-free DMEM supplemented with dialyzed FBS, physiological levels of glucose and glutamine, and this compound at a known concentration)

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • 6-well cell culture plates

  • Liquid nitrogen or dry ice

  • Ice-cold 80% Methanol (-80°C)

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest. Culture in complete growth medium at 37°C and 5% CO₂.

  • Media Change: Once cells reach the desired confluency, aspirate the growth medium.

  • Wash: Gently wash the cells twice with 1 mL of pre-warmed PBS to remove residual medium.

  • Labeling: Add 1 mL of pre-warmed this compound labeling medium to each well. Place the plate back in the incubator and incubate for the desired labeling duration (determined by time-course experiments to ensure isotopic steady state).

  • Metabolism Quenching: To halt all enzymatic activity, aspirate the labeling medium and immediately place the plate on dry ice or in a liquid nitrogen bath.

  • Metabolite Extraction: a. Add 1 mL of ice-cold 80% methanol to each well. b. Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube. c. Vortex the tube thoroughly and incubate at -20°C for at least 1 hour to precipitate proteins.

  • Sample Processing: a. Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. b. Collect the supernatant, which contains the metabolites, and transfer to a new tube. c. Dry the extracts (e.g., using a vacuum concentrator) and prepare for Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) analysis.

Data Presentation and Visualization

Illustrative Mass Isotopologue Distribution (MID) Data

The following table shows hypothetical MID data for key metabolites after labeling cells to isotopic steady state with this compound. This data illustrates the expected labeling patterns as the 1-13C from alanine is incorporated into downstream metabolites.

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)Interpretation
Alanine 5.095.00.00.0Represents the enrichment of the this compound tracer in the intracellular pool.
Pyruvate 40.060.00.00.0Labeled pyruvate is formed from labeled alanine. The M+0 fraction comes from unlabeled sources like glucose.
Lactate 40.060.00.00.0Reflects the labeling pattern of its precursor, pyruvate.
Citrate (1st turn) 65.025.010.00.0M+1 comes from labeled acetyl-CoA (via PDH). M+2 comes from labeled oxaloacetate (via PC).
Malate (1st turn) 70.030.00.00.0M+1 is generated from labeled pyruvate entering the TCA cycle via pyruvate carboxylase.

Note: These are illustrative values. Actual MIDs will vary based on the cell type, metabolic state, and experimental conditions.

Diagrams

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding 1. Cell Seeding & Growth media_prep 2. Prepare 13C Labeling Medium wash 3. Wash Cells (PBS) media_prep->wash labeling 4. Add Labeling Medium (Incubate to Steady State) wash->labeling quench 5. Quench Metabolism (Liquid Nitrogen / Dry Ice) labeling->quench extract 6. Metabolite Extraction (Cold 80% Methanol) quench->extract ms_analysis 7. LC-MS/MS Analysis extract->ms_analysis data_proc 8. Data Processing (Peak Picking, Alignment) ms_analysis->data_proc correction 9. Natural Abundance Correction data_proc->correction mfa 10. Metabolic Flux Analysis correction->mfa metabolic_pathways cluster_mito Mitochondria Ala This compound Pyr Pyruvate-1-13C Ala->Pyr ALT Lac Lactate-1-13C Pyr->Lac LDH Pyr_m Pyruvate-1-13C Pyr->Pyr_m Transport Glc Glucose Glc->Pyr Glycolysis AcCoA Acetyl-CoA-1-13C Pyr_m->AcCoA PDH OAA_pc Oxaloacetate-1-13C Pyr_m->OAA_pc PC Cit Citrate-1-13C AcCoA->Cit OAA Oxaloacetate OAA->Cit aKG α-Ketoglutarate Cit->aKG TCA Cycle Suc Succinyl-CoA aKG->Suc TCA Cycle Mal Malate Suc->Mal TCA Cycle Mal->OAA TCA Cycle troubleshooting_logic start Poor Fit Between Simulated and Measured Data q_model Is the metabolic model accurate? start->q_model s_model - Verify all reactions - Check atom transitions - Add compartments q_model->s_model No q_ss Was isotopic steady state achieved? q_model->q_ss Yes s_model->q_model s_ss - Extend labeling time - Perform time-course study - Use INST-MFA q_ss->s_ss No q_error Are there significant analytical errors? q_ss->q_error Yes s_ss->q_ss s_error - Review MS data quality - Check for co-elution - Optimize sample prep q_error->s_error Yes end Improved Model Fit q_error->end No s_error->q_error

References

Technical Support Center: L-Alanine-1-13C Isotopic Labeling Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-Alanine-1-13C metabolic labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental and computational aspects of using this compound as a tracer.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in metabolic research?

A1: this compound is a stable isotope-labeled version of the amino acid L-alanine, where the carbon atom at the C-1 position (the carboxyl carbon) is replaced with a heavy isotope of carbon, 13C.[1][2] It is a widely used tracer in metabolic flux analysis (MFA) to probe the dynamics of central carbon metabolism.[1] Alanine is central to pathways linking glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism, making this compound a valuable tool for understanding these interconnected networks.[3]

Q2: What is the general workflow for an this compound labeling experiment?

A2: A typical experiment involves introducing this compound to a biological system (e.g., cell culture), allowing for its metabolism and the incorporation of the 13C label into downstream metabolites. This is followed by quenching of metabolic activity, extraction of metabolites, and analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to measure the isotopic enrichment in target compounds. The resulting data is then corrected for natural 13C abundance to accurately determine the contribution of the tracer.

General Experimental Workflow for this compound Labeling cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture/ Model System labeling_medium Prepare Labeling Medium with this compound labeling Isotopic Labeling labeling_medium->labeling quenching Quench Metabolism labeling->quenching extraction Metabolite Extraction quenching->extraction ms_analysis GC-MS or LC-MS/MS Analysis extraction->ms_analysis data_processing Data Processing ms_analysis->data_processing correction Natural Abundance Correction data_processing->correction flux_analysis Metabolic Flux Analysis correction->flux_analysis

A generalized workflow for this compound metabolic labeling experiments.

Q3: Why is it crucial to correct for the natural abundance of 13C?

Q4: How does the 1-13C label from L-alanine enter central carbon metabolism?

A4: The primary entry point is through the action of alanine aminotransferase (ALT), which reversibly converts alanine and α-ketoglutarate to pyruvate and glutamate. In this reaction, the 1-13C from alanine is transferred to the C-1 position of pyruvate. This [1-13C]pyruvate can then be further metabolized, for example, by pyruvate dehydrogenase (PDH) to form [1-13C]acetyl-CoA and unlabeled CO2, or by pyruvate carboxylase to form [1-13C]oxaloacetate, which then enters the TCA cycle.

Metabolic Fate of this compound cluster_input Input cluster_conversion Conversion cluster_pathways Pathways alanine This compound pyruvate Pyruvate-1-13C alanine->pyruvate ALT acetyl_coa Acetyl-CoA-1-13C pyruvate->acetyl_coa PDH lactate Lactate-1-13C pyruvate->lactate LDH tca TCA Cycle acetyl_coa->tca

Key metabolic pathways traced using this compound.

Troubleshooting Guides

Problem: My corrected data shows negative abundance for some isotopologues.

Possible CauseSolution
Incorrect Elemental Formula Double-check the elemental formula used for the correction matrix, especially for derivatized metabolites. For example, the di-TBDMS derivative of alanine has the formula C15H35NO2Si2.
Inaccurate Background Subtraction Re-evaluate your peak integration and background subtraction methods in your mass spectrometry software. Poor background subtraction can distort the measured isotopologue ratios.
Instrumental Noise Ensure your mass spectrometer is properly tuned and that you have a sufficient signal-to-noise ratio, particularly for low-abundance isotopologues.
Underestimation of a Mass Isotopomer Peak Review the raw spectral data for any signs of peak distortion or incorrect integration. Underestimating a peak can lead to overcorrection and negative values.
Incorrect Isotopic Purity of Tracer The isotopic purity of the this compound tracer is typically around 99%. Using an incorrect purity value in your correction algorithm can lead to errors.

Problem: The 13C enrichment in my labeled samples seems too low after correction.

Possible CauseSolution
Suboptimal Labeling Time The time required to reach isotopic steady state can vary. Perform a time-course experiment to determine the optimal labeling duration for your system.
High Endogenous Alanine Pool A large unlabeled intracellular pool of alanine will dilute the labeled tracer. Consider optimizing cell culture conditions to minimize this pool or increase the concentration of the tracer.
Tracer Degradation Ensure the this compound tracer is stored properly and is not degraded. Prepare fresh labeling media for each experiment.
Metabolic Pathway Inactivity The metabolic pathways utilizing alanine may not be highly active under your experimental conditions. Consider stimulating the relevant pathways if appropriate for your research question.

Experimental Protocols

Protocol: this compound Labeling in Cell Culture and GC-MS Analysis

  • Cell Seeding and Growth: Seed cells in 6-well plates at a density that will allow them to reach approximately 80% confluency at the time of labeling. Culture in standard growth medium.

  • Media Preparation: Prepare the labeling medium by supplementing basal medium (e.g., DMEM) with dialyzed fetal bovine serum, antibiotics, and the desired concentration of this compound. Minimize the concentration of unlabeled L-alanine.

  • Isotopic Labeling: When cells reach the desired confluency, aspirate the growth medium, wash the cells once with pre-warmed PBS, and add the pre-warmed labeling medium.

  • Metabolism Quenching: After the desired labeling period, rapidly aspirate the labeling medium and place the plate on dry ice to quench all enzymatic activity.

  • Metabolite Extraction: Add 1 mL of ice-cold 80% methanol to each well. Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube. Incubate at -20°C for at least 1 hour to precipitate proteins.

  • Sample Processing: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Transfer the supernatant containing the metabolites to a new tube and dry it using a speed vacuum concentrator.

  • Derivatization for GC-MS: To the dried metabolite extract, add a derivatizing agent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to create tert-butyldimethylsilyl (TBDMS) derivatives, which are volatile and suitable for GC-MS analysis.

  • GC-MS Analysis: Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer. Identify the peak corresponding to the TBDMS-alanine derivative based on its retention time and mass spectrum.

  • Data Extraction: Extract the ion counts or peak areas for the relevant mass isotopologues of the TBDMS-alanine fragments. Key fragments for alanine include m/z 260 ([M-57]) and m/z 232.

Quantitative Data and Correction

Natural Isotopic Abundances

For accurate correction, the natural isotopic abundances of the elements constituting the metabolite and its derivatives are required.

IsotopeNatural Abundance (%)
12C98.93
13C1.07
14N99.632
15N0.368
16O99.757
17O0.038
18O0.205
1H99.9885
2H (D)0.0115
28Si92.223
29Si4.685
30Si3.092

Step-by-Step Correction for Natural 13C Abundance (Matrix-Based Method)

This method uses a correction matrix to mathematically remove the contribution of naturally occurring isotopes from the measured mass isotopomer distribution (MID).

  • Determine the Elemental Formula: Identify the complete elemental formula for the metabolite fragment being analyzed. For the [M-57]+ fragment of di-TBDMS-alanine (C15H35NO2Si2), the fragment formula is C11H26NO2Si2.

  • Construct the Correction Matrix: Use a computational tool (e.g., a script in Python or R, or software like IsoCor) to generate a correction matrix based on the elemental formula and the known natural abundances of all constituent isotopes.

  • Measure the Mass Isotopomer Distribution (MID): From your GC-MS data, determine the fractional abundances of each mass isotopologue (M+0, M+1, M+2, etc.) for both your unlabeled control and your this compound labeled samples.

  • Apply the Correction: The corrected MID is calculated by multiplying the inverse of the correction matrix by the measured MID vector.

    Corrected MID = [Correction Matrix]-1 * Measured MID

Example Mass Isotopomer Distributions of TBDMS-Alanine ([M-57]+ Fragment)

Mass IsotopomerUnlabeled (Natural Abundance) (%)Example this compound Labeled (%)
M+080.130.5
M+115.255.3
M+23.812.1
M+30.71.8
M+40.20.3

Note: The labeled data is illustrative and will vary depending on the experimental conditions and the degree of label incorporation.

References

Enhancing sensitivity for detecting L-Alanine-1-13C labeled metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enhancing the detection sensitivity of L-Alanine-1-13C labeled metabolites. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges in metabolic tracing studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for detecting this compound labeled metabolites? A1: The two primary techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). NMR, particularly 13C NMR, allows for the direct observation of the labeled carbon atom within the molecular structure, providing rich structural information.[1][2] Mass Spectrometry detects the mass shift caused by the 13C isotope, offering high sensitivity and the ability to quantify incorporation efficiency, typically through LC-MS/MS methods.[3][4]

Q2: I am observing a very low signal for my 13C-labeled metabolites. What are the general causes? A2: Low signal-to-noise is a common challenge. Key causes include:

  • Low Isotopic Enrichment: Insufficient incorporation of this compound into the target metabolites.

  • Low Metabolite Abundance: The metabolite of interest may be present at very low concentrations in the sample.

  • Suboptimal Sample Preparation: Inefficient extraction or degradation of metabolites during sample handling.[1]

  • Instrumental Limitations: The inherent insensitivity of 13C NMR spectroscopy or non-optimized MS parameters.

Q3: Which technique offers higher sensitivity, NMR or Mass Spectrometry? A3: Generally, mass spectrometry is considered more sensitive than conventional NMR for detecting low-abundance metabolites. However, advanced NMR techniques, particularly those using Dynamic Nuclear Polarization (DNP), can increase the 13C NMR signal by several orders of magnitude, potentially surpassing the sensitivity of MS for specific applications.

Q4: What is Dynamic Nuclear Polarization (DNP) and when should I consider using it? A4: Dynamic Nuclear Polarization (DNP) is a hyperpolarization technique that dramatically enhances the NMR signal of 13C-labeled compounds, with signal-to-noise ratio increases reported to be over 50,000-fold. This is achieved by transferring the high polarization of electron spins to the nuclear spins at very low temperatures. You should consider DNP when you need to detect very low concentrations of metabolites in real-time or perform in vivo metabolic imaging, as the high sensitivity allows for rapid data acquisition.

Troubleshooting Guides

NMR Spectroscopy

Q: My 1D 13C NMR signal is barely visible above the noise. How can I improve it without using DNP? A: Several strategies can enhance sensitivity:

  • Increase Number of Scans: Doubling the number of scans increases the signal-to-noise ratio (S/N) by a factor of √2.

  • Use a Higher Field Magnet: A stronger magnet increases signal dispersion and sensitivity.

  • Optimize Pulse Sequences:

    • Nuclear Overhauser Effect (NOE): Use proton decoupling during acquisition to transfer magnetization from protons to the attached 13C nucleus, which can enhance the signal by a factor of up to 2.98.

    • DEPT (Distortionless Enhancement by Polarization Transfer): This can enhance signals for CH, CH2, and CH3 groups and provide spectral editing capabilities. The Q-DEPT++ pulse sequence has been optimized for sensitivity-enhanced quantitative 13C NMR.

  • Employ Cryogenic Probes: Cryoprobes significantly reduce thermal noise in the detector coil, leading to a 3-4 fold increase in S/N.

Q: I am missing a 1H-13C HSQC crosspeak for a specific metabolite. What could be the cause? A: Missing HSQC peaks can be due to several factors:

  • Chemical Exchange: If the metabolite is undergoing chemical exchange on a timescale similar to the NMR experiment, this can lead to significant line broadening, causing the peak to disappear into the baseline.

  • Fast Relaxation: Quaternary carbons or carbons in very large molecules can have very short relaxation times (T2), leading to broad signals that are difficult to detect.

  • Incorrect J-Coupling Constant: The HSQC experiment relies on the one-bond 1JCH coupling constant for polarization transfer. If the actual value for your metabolite is significantly different from the value set in the experiment, the transfer will be inefficient, resulting in a weak or missing peak.

Mass Spectrometry

Q: My LC-MS analysis doesn't show the expected +1 Da mass shift for my alanine-containing metabolite. Why? A: This issue can arise from several sources:

  • Low Incorporation: The labeling efficiency may be too low for the mass shift to be detectable above the natural isotopic abundance of the unlabeled metabolite.

  • Incorrect Precursor Ion Selection: Ensure the mass spectrometer is set to isolate the correct m/z for both the unlabeled (M) and labeled (M+1) forms of the metabolite during MS/MS analysis.

  • Metabolic Reprogramming: The 1-13C from alanine can be lost as 13CO2 if it enters the TCA cycle via pyruvate dehydrogenase. Ensure you are tracking a metabolite that is expected to retain the label.

  • Data Analysis Settings: Check that your data analysis software is configured with the correct mass tolerances and is searching for the expected mass modifications.

Q: How can I improve the sensitivity of my LC-MS method for detecting low-abundance labeled metabolites? A: To enhance LC-MS sensitivity:

  • Optimize Ion Source Parameters: Fine-tune parameters such as capillary temperature, sheath gas flow, and spray voltage to maximize the ionization efficiency of your target metabolite.

  • Improve Chromatographic Separation: Optimize the LC gradient and column chemistry to achieve sharp, narrow peaks, which increases the S/N. This also helps separate the analyte from co-eluting species that can cause ion suppression.

  • Use a High-Resolution Mass Spectrometer: Instruments like Orbitrap or Q-TOF mass spectrometers provide high mass accuracy and resolution, which helps to distinguish the labeled metabolite signal from background noise and interferences.

Sample Preparation

Q: How do I ensure that cellular metabolism is stopped instantly to get an accurate snapshot of metabolite levels? A: Rapidly quenching metabolic activity is critical. The recommended procedure is to first aspirate the labeling medium, then immediately place the cell culture plate on dry ice or in a liquid nitrogen bath. This instantly halts enzymatic processes. Following this, add an ice-cold extraction solvent, such as 80% methanol, to the frozen cells to extract the metabolites while keeping enzymes precipitated and inactive.

Q: My metabolite yield after extraction is very low. How can I improve it? A: Low yield can be due to incomplete extraction or degradation.

  • Ensure Complete Cell Lysis: After adding the cold extraction solvent, use a cell scraper to ensure all cells are detached and suspended in the solvent.

  • Optimize Solvent Choice: While 80% methanol is common for polar metabolites, other solvent systems like methanol/chloroform/water may be necessary for broader coverage.

  • Prevent Degradation: Keep samples cold at all times during extraction and processing. Dry the extracts using a centrifugal vacuum concentrator (e.g., SpeedVac) to avoid excessive heat, which can degrade sensitive metabolites.

Data Summary Tables

Table 1: Comparison of Sensitivity Enhancement Techniques in 13C NMR
TechniquePrinciple of EnhancementTypical Signal EnhancementKey AdvantagesKey Disadvantages
Nuclear Overhauser Effect (NOE) Magnetization transfer from nearby protons during decoupling.1.3x to 2.9xSimple to implement; part of standard 13C acquisition.Only applies to protonated carbons; enhancement can vary.
DEPT / Q-DEPT++ Polarization transfer from protons to 13C via J-coupling.4x (for CH)Can distinguish CH, CH2, CH3 groups; improves S/N.Not effective for quaternary carbons; requires careful calibration.
Cryogenic Probe Reduction of thermal noise in the receiver coil.3x to 4xUniversal enhancement for all signals; improves S/N significantly.Requires specialized, expensive hardware.
Dynamic Nuclear Polarization (DNP) Hyperpolarization via transfer from electron spins at low temp.>10,000xMassive signal boost enables real-time metabolic imaging.Complex, expensive equipment; hyperpolarized state is transient.
Table 2: Key Parameters for Optimizing Electrospray Ionization (ESI) Mass Spectrometry
ParameterEffect on SignalTypical Starting PointTroubleshooting Tip
Capillary/Spray Voltage Affects the efficiency of droplet charging and ion formation.3-4 kV (Positive Mode)Too high can cause electrical discharge; too low results in poor signal. Optimize for stable spray.
Capillary Temperature Aids in desolvation of the charged droplets.275-350 °CToo low leads to poor desolvation and solvent clusters. Too high can cause thermal degradation of the analyte.
Sheath/Nebulizing Gas Flow Assists in nebulization and droplet formation.Instrument DependentOptimize for a stable and fine spray. High flow can reduce sensitivity by diluting the ion plume.
In-Source CID/Fragmentation Can be used to remove solvent adducts or cause fragmentation.10-30 VStart with a low value to minimize unwanted fragmentation of the parent ion.

Experimental Protocols

Protocol 1: General Cell Labeling with this compound

This protocol provides a framework for labeling cultured cells to trace the incorporation of this compound into downstream metabolites.

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest. Culture in complete growth medium.

  • Media Change: Once cells reach the desired confluency, aspirate the growth medium and gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

  • Labeling: Add 1 mL of pre-warmed custom labeling medium (e.g., glucose-free medium supplemented with this compound) to each well. The concentration of the labeled alanine and the duration of labeling should be optimized for your specific experiment.

  • Incubation: Return the cells to the incubator for the desired labeling period (e.g., 4, 8, or 12 hours).

  • Metabolism Quenching: Proceed immediately to Protocol 2 for metabolite extraction.

Protocol 2: Metabolite Extraction for NMR/MS Analysis

This protocol is designed for the extraction of polar metabolites from cultured cells.

  • Quenching: Aspirate the labeling medium. Immediately place the 6-well plate on a level bed of dry ice or in a liquid nitrogen bath to quench all metabolic activity.

  • Solvent Addition: Add 1 mL of ice-cold 80% methanol (-80°C) to each well.

  • Cell Scraping: Place the plate on ice. Use a cell scraper to scrape the cells in the cold methanol and transfer the entire cell suspension to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new tube.

  • Drying: Dry the metabolite extract using a centrifugal vacuum concentrator. Store the dried pellet at -80°C until analysis.

  • Reconstitution: Before analysis, reconstitute the dried extract in a suitable solvent (e.g., D2O-based buffer for NMR, or 50% acetonitrile/water for LC-MS).

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_harvest Harvesting & Extraction cluster_analysis Analysis A 1. Seed Cells & Culture B 2. Prepare 13C Labeling Medium C 3. Add Labeling Medium to Cells B->C D 4. Incubate for Labeling Period C->D E 5. Quench Metabolism on Dry Ice D->E F 6. Extract Metabolites (Ice-Cold 80% Methanol) E->F G 7. Pellet Debris & Collect Supernatant F->G H 8. Dry & Reconstitute Sample G->H I 9. Analyze by NMR or MS H->I J 10. Data Processing & Interpretation I->J

Caption: Workflow for a typical this compound metabolic labeling experiment.

decision_tree A Is the 13C signal sensitivity sufficient? B Proceed with standard 13C NMR or LC-MS analysis A->B  Yes C Need to enhance sensitivity A->C No   D What level of enhancement is required? C->D E Moderate Enhancement (2-10x) D->E F Massive Enhancement (>10,000x) D->F G Implement advanced pulse sequences (NOE, DEPT) Use a CryoProbe E->G H Use Dynamic Nuclear Polarization (DNP) F->H

Caption: Decision tree for selecting a sensitivity enhancement strategy.

alanine_metabolism Ala This compound (COOH) Pyr Pyruvate-1-13C (COOH) Ala->Pyr ALT AcCoA Acetyl-CoA Pyr->AcCoA PDH Lac Lactate-1-13C (COOH) Pyr->Lac LDH TCA TCA Cycle AcCoA->TCA CO2 CO2 TCA->CO2 Decarboxylation

Caption: Simplified metabolic fate of the 1-13C label from L-Alanine.

References

Addressing matrix effects in mass spectrometry of L-Alanine-1-13C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of L-Alanine-1-13C. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[3][4] For a small, polar molecule like L-Alanine, endogenous components in biological matrices (e.g., salts, lipids, proteins) are common sources of interference.[5]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This qualitative method helps identify regions in your chromatogram where ion suppression or enhancement occurs. A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected. Dips or rises in the baseline signal indicate the presence of matrix effects.

  • Post-Extraction Spike: This quantitative method compares the signal response of this compound in a clean solvent to the response in a blank matrix sample that has been spiked with the analyte after extraction. The ratio of these responses provides a quantitative measure of the matrix effect.

Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it crucial for this compound analysis?

A3: A stable isotope-labeled internal standard (SIL-IS) is a version of the analyte that has been synthesized with heavy isotopes (e.g., ¹³C, ¹⁵N, ²H). For this compound, an ideal SIL-IS would be a more heavily labeled version, such as L-Alanine-¹³C₃,¹⁵N. The key advantage of a SIL-IS is that it has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the SIL-IS signal, variability caused by matrix effects is normalized, leading to more accurate and precise quantification. This compound itself can be used as an internal standard for the quantification of endogenous L-Alanine.

Q4: Which chromatographic technique is recommended for analyzing the polar molecule this compound?

A4: Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred technique for underivatized, polar compounds like L-Alanine. HILIC columns utilize a polar stationary phase with a high organic content mobile phase, which provides good retention and separation for polar analytes and is compatible with mass spectrometry.

Q5: Can I simply dilute my sample to reduce matrix effects?

A5: Yes, sample dilution is a straightforward approach to reduce the concentration of interfering matrix components. However, it's crucial to ensure that after dilution, the concentration of this compound remains above the lower limit of quantitation (LLOQ) of your assay. While simple, this method may not be sufficient for complex matrices or when high sensitivity is required.

Troubleshooting Guides

Issue: Low or No Signal for this compound

This is a common problem often attributable to significant ion suppression.

Possible Cause Troubleshooting Steps
Significant Ion Suppression 1. Improve Sample Preparation: Enhance your cleanup protocol. Move from simple protein precipitation to more rigorous methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). 2. Optimize Chromatography: Adjust your LC method to better separate this compound from interfering peaks. Modifying the gradient or mobile phase composition can be effective. 3. Dilute the Sample: If sensitivity allows, dilute the sample extract to lower the concentration of matrix components.
Poor Ionization Efficiency 1. Optimize MS Source Parameters: Infuse a standard solution of this compound and optimize parameters such as spray voltage, gas flows, and temperature. 2. Adjust Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization of amino acids. Consider adding modifiers like formic acid or ammonium formate to promote protonation for positive ion mode.
Analyte Degradation 1. Prepare Fresh Samples and Standards: Ensure that your stock solutions and samples have been stored correctly and are not degraded. 2. Check Sample Stability: Evaluate the stability of this compound in your matrix and processing conditions.
Issue: Poor Reproducibility (Inconsistent Peak Areas or Retention Times)

Inconsistent results between samples can often be traced back to variable matrix effects.

Possible Cause Troubleshooting Steps
Variable Matrix Effects 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for variability between samples. The ratio of the analyte to the SIL-IS should remain consistent even if the absolute signal intensity fluctuates. 2. Implement Matrix-Matched Calibrators: Prepare your calibration standards in the same blank matrix as your samples to account for matrix-induced changes in ionization efficiency.
Inconsistent Sample Preparation 1. Standardize Protocols: Ensure that every step of your sample preparation is performed consistently for all samples, standards, and quality controls. Automated liquid handlers can improve precision.
LC System Instability 1. Equilibrate the Column: Ensure the column is properly equilibrated before each injection, especially with HILIC methods. 2. Check for Leaks and Maintain the System: Regularly check for leaks and perform routine maintenance on your LC pumps and autosampler.

Data on Matrix Effect Mitigation Strategies

The following table summarizes the typical effectiveness of different sample preparation techniques in reducing matrix effects for small polar analytes like L-Alanine in a complex matrix such as plasma. The Matrix Effect value is calculated as (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) * 100%. A value close to 100% indicates minimal matrix effect.

Sample Preparation Method Typical Matrix Effect (%) Analyte Recovery (%) Complexity Notes
Protein Precipitation (PPT) 40 - 70% (Suppression)> 90%LowLeast effective at removing matrix components, often resulting in significant matrix effects.
Liquid-Liquid Extraction (LLE) 80 - 110%60 - 85%MediumCan provide cleaner extracts, but recovery for polar analytes like L-Alanine may be lower.
Solid-Phase Extraction (SPE) 90 - 115%85 - 100%HighGenerally the most effective method for removing interfering components and reducing matrix effects.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike

Objective: To quantify the degree of ion suppression or enhancement for this compound in a given biological matrix.

Materials:

  • This compound standard solution (e.g., 1 µg/mL in mobile phase).

  • Blank biological matrix (e.g., plasma, urine).

  • Your established sample preparation materials (e.g., protein precipitation solvent, SPE cartridges).

  • LC-MS/MS system.

Procedure:

  • Prepare 'Set A' Samples (Neat Solution):

    • In a clean vial, add the this compound standard solution to your final reconstitution solvent. Prepare in triplicate.

  • Prepare 'Set B' Samples (Post-Extraction Spike):

    • Process blank matrix samples using your established sample preparation protocol (e.g., PPT, SPE).

    • After the final step (e.g., evaporation), reconstitute the dried extract with the same this compound standard solution used in 'Set A'. Prepare in triplicate.

  • LC-MS/MS Analysis:

    • Analyze both sets of samples using your validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the mean peak area for 'Set A' and 'Set B'.

    • Calculate the matrix effect using the formula: Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) x 100

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

Objective: To effectively remove matrix interferences from a biological sample prior to this compound analysis.

Materials:

  • Mixed-mode Cation Exchange (MCX) SPE cartridges.

  • Methanol, Water (LC-MS grade).

  • 0.1 M HCl.

  • 5% Ammonium Hydroxide in Methanol.

Procedure:

  • Sample Pre-treatment:

    • Acidify your sample extract (e.g., from a protein precipitation step) with an acid like HCl.

  • SPE Cartridge Conditioning:

    • Condition the MCX SPE cartridge by passing methanol, followed by water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a weak solvent like 0.1 M HCl to remove neutral and acidic interferences.

  • Elution:

    • Elute this compound using a basic solvent mixture, such as 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

Visualizations

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing start Biological Sample (e.g., Plasma) ppt Protein Precipitation (e.g., Acetonitrile) start->ppt Simple, Fast spe Solid-Phase Extraction (SPE) start->spe Cleanest lle Liquid-Liquid Extraction (LLE) start->lle Cleaner extract Clean Extract ppt->extract spe->extract lle->extract lcms LC-MS/MS System extract->lcms data Data Acquisition lcms->data quant Quantification (Analyte/IS Ratio) data->quant result Final Concentration quant->result

Caption: Experimental workflow for this compound analysis.

cluster_causes Potential Causes cluster_solutions Solutions issue Inaccurate Quantification of this compound me Matrix Effects (Suppression/Enhancement) issue->me prep Inconsistent Sample Prep issue->prep cal Improper Calibration issue->cal sil_is Use SIL-IS me->sil_is mm_cal Matrix-Matched Calibrants me->mm_cal better_prep Improve Sample Cleanup (e.g., SPE) me->better_prep optimize_lc Optimize Chromatography me->optimize_lc prep->better_prep cal->mm_cal

Caption: Troubleshooting logic for inaccurate quantification.

References

Technical Support Center: Optimizing Quenching Methods for L-Alanine-1-13C Metabolic Profiling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize quenching methods for L-Alanine-1-13C metabolic profiling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching in metabolic profiling?

A1: Quenching is a critical step to halt all enzymatic activity instantaneously, preserving the metabolic state of the biological system at the time of sampling. This ensures that the measured levels of this compound and its downstream metabolites accurately reflect the metabolic fluxes at that specific moment.

Q2: Which quenching method is best for this compound metabolic profiling?

A2: The optimal quenching method depends on the specific biological system (e.g., adherent cells, suspension cells, tissue) and the analytical platform being used. Cold methanol-based solutions and rapid freezing with liquid nitrogen are the most common and effective methods. A comparison of common methods is provided in the tables below. It is crucial to validate the chosen method for your specific experimental conditions to minimize metabolite leakage and ensure complete inactivation of enzymes.

Q3: Can the quenching method affect the isotopic enrichment of this compound?

A3: Yes, an inefficient quenching process can alter the isotopic enrichment patterns. If enzymatic reactions are not stopped immediately, the cell may continue to metabolize this compound, leading to an inaccurate representation of the metabolic flux. Furthermore, leakage of intracellular metabolites can disproportionately affect certain labeled compounds, skewing the results.

Q4: How can I be sure my quenching was successful?

A4: Successful quenching is characterized by the immediate cessation of metabolic activity without significant leakage of intracellular metabolites. This can be assessed by:

  • Energy Charge Ratio: Measuring the ATP:ADP:AMP ratio. A high energy charge indicates that metabolic activity was promptly halted.

  • Metabolite Leakage Test: Analyzing the quenching solution for the presence of intracellular metabolites.

  • Isotopic Steady State Analysis: For continuous labeling experiments, demonstrating that the isotopic enrichment of key metabolites does not change over a short period post-quenching.

Troubleshooting Guides

Issue 1: Low Recovery of this compound and its Metabolites

Possible Causes:

  • Incomplete Extraction: The extraction solvent and method may not be efficient for all metabolites of interest.

  • Metabolite Degradation: Unstable metabolites may degrade during the quenching and extraction process.

  • Significant Metabolite Leakage: The quenching solution may be causing cell lysis and leakage of intracellular contents.

Troubleshooting Steps:

  • Optimize Extraction Solvent: Test different solvent mixtures (e.g., varying percentages of methanol in water) to improve extraction efficiency.

  • Ensure Rapid and Cold Conditions: Maintain temperatures at or below -40°C throughout the quenching and extraction process to minimize enzymatic degradation.

  • Evaluate Quenching Solution: Compare your current quenching method with an alternative (e.g., cold 60% methanol vs. 80% methanol). Analyze the supernatant for key intracellular metabolites to quantify leakage. For sensitive mammalian cells, cold buffered saline might be a gentler alternative to methanol-based solutions.[1]

  • Minimize Wash Steps: If washing cells, use ice-cold phosphate-buffered saline (PBS) and perform the wash as quickly as possible to reduce metabolite loss.

Issue 2: Inconsistent or Non-Reproducible Isotopic Labeling Patterns

Possible Causes:

  • Incomplete Quenching: Residual enzyme activity continues to alter the isotopologue distribution after sample collection.

  • Variable Quenching Time: Inconsistency in the time between sample collection and quenching can lead to variations in metabolic activity.

  • Contamination: Contamination from external sources of unlabeled alanine or other metabolites.

Troubleshooting Steps:

  • Standardize Quenching Protocol: Ensure the time from sample harvesting to quenching is minimal and consistent across all samples.

  • Increase Quenching Efficiency: For cell cultures, consider methods that combine rapid harvesting and quenching, such as fast filtration directly into liquid nitrogen or a cold quenching solution.

  • Use High-Purity Reagents: Ensure all media, tracers, and solvents are of high purity to avoid contamination.

  • Perform Blank Controls: Process blank samples (e.g., cell-free media) to identify and subtract background signals.

Issue 3: No Peaks or Poor Signal Intensity in Mass Spectrometry Analysis

Possible Causes:

  • Sample Preparation Issues: The sample may be too dilute, or the derivatization (if used) may be incomplete.

  • Instrumental Problems: Issues with the mass spectrometer, such as leaks, a dirty ion source, or incorrect calibration.

  • Ion Suppression: Matrix effects from the sample can suppress the ionization of target analytes.

Troubleshooting Steps:

  • Check Sample Concentration: Ensure the sample is appropriately concentrated. If too dilute, consider concentrating the sample; if too concentrated, dilution may be necessary to avoid ion suppression.

  • Verify Instrument Performance: Check for leaks in the gas lines and ensure the instrument is properly tuned and calibrated. A dirty ion source can be a common cause of poor sensitivity.

  • Optimize Ionization: Experiment with different ionization sources (e.g., ESI, APCI) if available, and optimize the source parameters for L-alanine and its derivatives.

  • Improve Chromatographic Separation: Enhance the separation of L-alanine from potentially interfering matrix components by optimizing the liquid chromatography method.

Data Presentation: Comparison of Quenching Methods

The following tables summarize quantitative data on the effectiveness of different quenching methods. It is important to note that the ideal method can be cell-type dependent, and validation is recommended for each specific experimental setup.

Table 1: Comparison of Metabolite Leakage with Different Quenching Solutions

Quenching MethodOrganism/Cell TypeKey Findings on Amino Acid LeakageAverage Metabolite RecoveryReference
60% Cold Methanol (-40°C) Lactobacillus bulgaricusHigher leakage rates for alanine, glycine, and glutamine compared to 80% methanol.Lower than 80% Methanol[2]
80% Cold Methanol (-40°C) Lactobacillus bulgaricusSignificantly reduced leakage for 14 different metabolites, including alanine.Higher than 60% Methanol[2]
40% Cold Methanol (-25°C) Penicillium chrysogenumMinimal leakage for most amino acids and central carbon metabolites.95.7% (±1.1%)[3]
Pure Cold Methanol (-40°C) Penicillium chrysogenumSignificant leakage of amino acids.49.8% (±6.6%)[3]
60% Methanol with 70mM HEPES (-40°C) Chlamydomonas reinhardtiiReduced metabolite leakage for all classes of metabolites compared to 60% methanol alone.Higher than 60% Methanol alone
Fast Filtration followed by Liquid Nitrogen Mammalian CellsRapidly freezes samples, minimizing metabolic conversion and preventing leakage during the initial quenching step.High, leakage is minimized

Table 2: Qualitative Comparison of Common Quenching Methods

FeatureCold Methanol SolutionsLiquid NitrogenCold Buffered Saline
Speed of Quenching FastVery FastSlower
Risk of Metabolite Leakage Moderate (concentration dependent)Low (if followed by cold extraction)Low
Ease of Use Relatively simpleRequires specialized equipmentSimple
Compatibility with Automation Can be automatedDifficult to automateCan be automated
Recommended For Microbial cultures, suspension cellsAdherent cells, tissues, suspension cells (with fast filtration)Sensitive mammalian cells

Experimental Protocols

Protocol 1: In Vitro Metabolic Labeling and Quenching of Adherent Mammalian Cells

Objective: To trace the metabolic fate of this compound in cultured adherent cells.

Materials:

  • Adherent mammalian cell line of interest

  • Complete growth medium

  • Labeling medium (e.g., glucose- and alanine-free DMEM supplemented with dialyzed FBS, glucose, and this compound)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 80% Methanol in water, pre-chilled to -80°C

  • Liquid nitrogen or dry ice

  • Cell scraper

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at a density that will result in ~80% confluency at the time of harvest.

  • Media Change: Once cells reach the desired confluency, aspirate the growth medium and gently wash the cells twice with pre-warmed PBS.

  • Labeling: Add the pre-warmed this compound labeling medium to each well.

  • Incubation: Return the plates to the incubator for the desired labeling period (a time-course experiment is recommended to determine the approach to isotopic steady state).

  • Quenching: a. Aspirate the labeling medium. b. Immediately place the plate on a bed of dry ice or in a liquid nitrogen bath to quench metabolism. c. Add 1 mL of ice-cold 80% methanol to each well.

  • Metabolite Extraction: a. Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube. b. Vortex the tube thoroughly. c. Incubate at -20°C for at least 1 hour to precipitate proteins.

  • Sample Processing: a. Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. b. Transfer the supernatant, which contains the polar metabolites, to a new tube. c. Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. d. Store the dried extract at -80°C until analysis.

Protocol 2: In Vivo Metabolic Labeling and Tissue Quenching

Objective: To assess this compound metabolism in a live animal model.

Materials:

  • Animal model (e.g., mouse)

  • This compound solution for infusion

  • Surgical tools for tissue resection

  • Liquid nitrogen

  • Wollenberger-style clamps pre-chilled in liquid nitrogen

  • Cold extraction solvent (e.g., 80% methanol in water, pre-chilled to -80°C)

  • Homogenizer

Procedure:

  • Animal Preparation: Acclimate and prepare the animal for infusion as per the experimental design (e.g., fasting).

  • This compound Infusion: Infuse the this compound solution via a suitable route (e.g., tail vein catheter).

  • Tissue Harvest: At the end of the infusion period, surgically resect the tissue of interest as quickly as possible.

  • Quenching: Immediately freeze-clamp the harvested tissue in the pre-chilled Wollenberger clamps and submerge in liquid nitrogen to halt all metabolic activity.

  • Sample Storage: Store the frozen tissues at -80°C until metabolite extraction.

  • Metabolite Extraction: a. Weigh the frozen tissue. b. Homogenize the tissue in a pre-chilled tube with a volume of cold extraction solvent (e.g., 1 mL of 80% methanol per 50 mg of tissue). c. Incubate the homogenate at -20°C for at least 1 hour to precipitate proteins.

  • Sample Processing: a. Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. b. Collect the supernatant for analysis. c. Dry the extracts and prepare for analysis by mass spectrometry or NMR.

Mandatory Visualizations

Experimental Workflow for In Vitro this compound Labeling

in_vitro_workflow cluster_prep Preparation cluster_labeling Labeling cluster_quenching Quenching & Extraction cluster_processing Sample Processing cell_seeding 1. Cell Seeding media_change 2. Media Change & Wash cell_seeding->media_change add_label 3. Add this compound Labeling Medium media_change->add_label incubation 4. Incubation add_label->incubation quench 5. Quench Metabolism (e.g., Liquid Nitrogen) incubation->quench extract 6. Add Cold 80% Methanol & Scrape Cells quench->extract centrifuge 7. Centrifuge & Collect Supernatant extract->centrifuge dry 8. Dry Extract centrifuge->dry analyze 9. MS or NMR Analysis dry->analyze

In Vitro this compound Labeling Workflow

This compound Entry into Central Carbon Metabolism

metabolic_pathway cluster_glycolysis Glycolysis cluster_alanine_metabolism Alanine Metabolism cluster_tca TCA Cycle Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Acetyl_CoA Acetyl-CoA-1-13C Pyruvate->Acetyl_CoA Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate L_Alanine_1_13C This compound Pyruvate_labeled Pyruvate-1-13C L_Alanine_1_13C->Pyruvate_labeled Alanine Transaminase Pyruvate_labeled->Acetyl_CoA Pyruvate_labeled->Oxaloacetate Pyruvate Carboxylase Citrate Citrate Acetyl_CoA->Citrate Alpha_KG α-Ketoglutarate Citrate->Alpha_KG Succinyl_CoA Succinyl-CoA Alpha_KG->Succinyl_CoA Fumarate Fumarate Succinyl_CoA->Fumarate Malate Malate Fumarate->Malate Malate->Oxaloacetate Oxaloacetate->Citrate

Entry of this compound into the TCA Cycle

References

Validation & Comparative

A Researcher's Guide to Metabolic Tracing: L-Alanine-1-13C vs. L-Alanine-2,3-13C

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise interrogation of metabolic pathways is paramount. Stable isotope tracers are indispensable tools in this pursuit, and the choice of tracer can profoundly influence experimental outcomes. This guide provides an objective comparison of two position-specific isotopologues of L-Alanine—L-Alanine-1-13C and L-Alanine-2,3-13C—for metabolic tracing studies, supported by experimental data and detailed protocols.

L-Alanine, a non-essential amino acid, occupies a central node in metabolism, linking glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism.[1][2] Its carbon skeleton is readily interconverted with pyruvate, a critical intermediate in cellular energy production and biosynthesis. By labeling specific carbon atoms of L-Alanine with the stable isotope 13C, researchers can trace their fate through interconnected metabolic networks, providing quantitative insights into reaction rates, or fluxes.

Probing Anaplerosis vs. Oxidative Metabolism: The Crucial Difference

The key distinction between this compound and L-Alanine-2,3-13C lies in the metabolic fate of the labeled carbon atoms upon conversion to pyruvate. This difference dictates their suitability for tracing distinct metabolic pathways.

This compound is labeled at the carboxyl carbon (C1). When the resulting [1-13C]pyruvate is converted to acetyl-CoA by the pyruvate dehydrogenase (PDH) complex, this labeled carbon is lost as 13CO2.[3] However, if [1-13C]pyruvate enters the TCA cycle via pyruvate carboxylase (PC) to form oxaloacetate, the 13C label is retained. This makes this compound an excellent tracer for quantifying anaplerosis, the replenishment of TCA cycle intermediates.

L-Alanine-2,3-13C , on the other hand, is labeled on the second and third carbons. Upon conversion to [2,3-13C]pyruvate and subsequent decarboxylation by PDH, the resulting [1,2-13C]acetyl-CoA carries the labels into the TCA cycle.[4] This allows for the comprehensive tracing of carbon flux through the TCA cycle, as well as its contribution to downstream biosynthetic pathways such as fatty acid and cholesterol synthesis.

Quantitative Data Comparison

The differential labeling patterns from these two tracers result in distinct mass isotopomer distributions (MIDs) of downstream metabolites, which can be quantified by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. The following table summarizes the expected labeling patterns and primary applications of each tracer.

FeatureThis compoundL-Alanine-2,3-13C
Labeled Position Carboxyl carbon (C1)C2 and C3 carbons
Primary Metabolic Fate of Label via PDH Lost as 13CO2Incorporated into Acetyl-CoA
Primary Metabolic Fate of Label via PC Incorporated into Oxaloacetate (M+1)Incorporated into Oxaloacetate (M+2)
Primary Application Measuring pyruvate carboxylase (PC) flux and anaplerosisMeasuring TCA cycle flux and biosynthetic pathways from citrate
Expected Labeling in Citrate (1st turn) M+1M+2
Expected Labeling in Glutamate (from α-KG) M+1M+2
Expected Labeling in Malate/Aspartate M+1M+2

This table provides a simplified overview. The actual mass isotopomer distributions can be more complex due to multiple turns of the TCA cycle and metabolic exchange reactions.

Visualizing the Metabolic Fates

The following diagrams, generated using Graphviz, illustrate the distinct metabolic pathways traced by this compound and L-Alanine-2,3-13C.

metabolic_pathway_1_13C cluster_alanine Cytosol cluster_mitochondrion Mitochondrion cluster_tca TCA Cycle This compound This compound Pyruvate-1-13C Pyruvate-1-13C This compound->Pyruvate-1-13C ALT Pyruvate-1-13C_mito Pyruvate-1-13C Pyruvate-1-13C->Pyruvate-1-13C_mito Oxaloacetate_M1 Oxaloacetate (M+1) Pyruvate-1-13C_mito->Oxaloacetate_M1 PC Acetyl-CoA_unlabeled Acetyl-CoA (unlabeled) Pyruvate-1-13C_mito->Acetyl-CoA_unlabeled PDH CO2_labeled 13CO2 Pyruvate-1-13C_mito->CO2_labeled Citrate_M1 Citrate (M+1) Oxaloacetate_M1->Citrate_M1 alpha-KG_M1 α-Ketoglutarate (M+1) Citrate_M1->alpha-KG_M1 Malate_M1 Malate (M+1) alpha-KG_M1->Malate_M1 Malate_M1->Oxaloacetate_M1 Acetyl-CoA_unlabeled->Citrate_M1

Metabolic fate of this compound.

metabolic_pathway_23_13C cluster_alanine Cytosol cluster_mitochondrion Mitochondrion cluster_tca TCA Cycle L-Alanine-2,3-13C L-Alanine-2,3-13C Pyruvate-2,3-13C Pyruvate-2,3-13C L-Alanine-2,3-13C->Pyruvate-2,3-13C ALT Pyruvate-2,3-13C_mito Pyruvate-2,3-13C Pyruvate-2,3-13C->Pyruvate-2,3-13C_mito Acetyl-CoA_M2 Acetyl-CoA (M+2) Pyruvate-2,3-13C_mito->Acetyl-CoA_M2 PDH CO2_unlabeled CO2 Pyruvate-2,3-13C_mito->CO2_unlabeled Oxaloacetate_unlabeled Oxaloacetate (unlabeled) Citrate_M2 Citrate (M+2) Oxaloacetate_unlabeled->Citrate_M2 alpha-KG_M2 α-Ketoglutarate (M+2) Citrate_M2->alpha-KG_M2 Malate_M2 Malate (M+2) alpha-KG_M2->Malate_M2 Malate_M2->Oxaloacetate_unlabeled Acetyl-CoA_M2->Citrate_M2

Metabolic fate of L-Alanine-2,3-13C.

Experimental Protocols

A generalized workflow for a 13C-L-Alanine metabolic labeling experiment in cell culture is outlined below. This protocol can be adapted for in vivo studies.

experimental_workflow Cell_Culture 1. Cell Culture Seed and grow cells to desired confluency. Media_Change 2. Media Change Replace growth medium with 13C-L-Alanine labeling medium. Cell_Culture->Media_Change Incubation 3. Incubation Incubate for a defined period to allow for isotopic labeling. Media_Change->Incubation Quenching 4. Metabolism Quenching Rapidly halt metabolic activity (e.g., with liquid nitrogen). Incubation->Quenching Extraction 5. Metabolite Extraction Extract metabolites using a cold solvent (e.g., 80% methanol). Quenching->Extraction Analysis 6. Sample Analysis Analyze extracts by LC-MS or GC-MS. Extraction->Analysis Data_Analysis 7. Data Analysis Determine mass isotopomer distributions and calculate metabolic fluxes. Analysis->Data_Analysis

Generalized experimental workflow.
Detailed Methodology for Cell Culture Labeling

1. Cell Seeding and Culture:

  • Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will achieve approximately 80% confluency at the time of the experiment.

  • Culture cells in their standard growth medium at 37°C in a humidified incubator with 5% CO2.

2. Preparation of Labeling Medium:

  • Prepare a custom medium that is identical to the standard growth medium but lacks unlabeled L-Alanine.

  • Supplement this medium with either this compound or L-Alanine-2,3-13C to the desired final concentration.

3. Labeling Experiment:

  • Once cells reach the target confluency, aspirate the standard growth medium.

  • Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Add the pre-warmed 13C-labeling medium to the cells.

  • Incubate for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the kinetics of label incorporation and reach isotopic steady-state.

4. Quenching and Metabolite Extraction:

  • At each time point, rapidly aspirate the labeling medium.

  • Immediately quench metabolism by placing the culture vessel on dry ice or in liquid nitrogen.

  • Add ice-cold 80% methanol to each well and scrape the cells.

  • Transfer the cell suspension to a microcentrifuge tube.

  • Vortex thoroughly and incubate at -80°C for at least 30 minutes to precipitate proteins.

  • Centrifuge at maximum speed for 10 minutes at 4°C.

  • Collect the supernatant containing the polar metabolites.

5. Sample Analysis:

  • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

  • Resuspend the dried metabolites in a suitable solvent for mass spectrometry analysis (e.g., a mixture of water and organic solvent).

  • Analyze the samples using a high-resolution mass spectrometer (e.g., LC-Q-TOF MS or GC-Q-TOF MS) to determine the mass isotopomer distributions of key metabolites.

6. Data Analysis:

  • Correct the raw mass spectrometry data for the natural abundance of 13C.

  • Calculate the fractional abundance of each mass isotopomer for metabolites of interest.

  • Use metabolic flux analysis (MFA) software to model the data and estimate intracellular metabolic fluxes.

Conclusion

The selection between this compound and L-Alanine-2,3-13C for metabolic tracing is contingent on the specific research question. This compound is the tracer of choice for investigating pyruvate carboxylase activity and anaplerotic flux into the TCA cycle. In contrast, L-Alanine-2,3-13C is ideal for tracing carbon through the TCA cycle and into connected biosynthetic pathways. A thorough understanding of the distinct metabolic fates of these position-specific tracers, coupled with rigorous experimental design and data analysis, will empower researchers to gain deeper insights into the complexities of cellular metabolism.

References

Cross-Validation of L-Alanine-1-13C Tracer Data with Alternative Metabolic Analysis Methods

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the intricate landscape of metabolic research, stable isotope tracers are indispensable tools for elucidating the dynamics of metabolic pathways. L-Alanine, a non-essential amino acid, stands at a critical metabolic crossroads, linking glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism.[1] The use of L-Alanine-1-13C allows researchers to trace the fate of the alanine carbon backbone, providing quantitative insights into cellular energetics and biosynthesis.[1] This guide offers an objective comparison of this compound tracer data with other widely used metabolic analysis techniques, supported by experimental data and detailed protocols to aid in the design and interpretation of metabolic flux studies.

Metabolic Pathways Traced by this compound

This compound is a powerful tool for probing central carbon metabolism. The labeled carbon at the C1 position (carboxyl group) can be tracked as it moves through several key interconnected pathways. Alanine is readily converted to pyruvate via alanine transaminase (ALT), entering a central hub of metabolism. From pyruvate, the labeled carbon can be incorporated into the TCA cycle, contribute to gluconeogenesis, or be used in other biosynthetic pathways.[1][2]

cluster_cytosol Cytosol cluster_mito Mitochondrion Alanine This compound Pyruvate Pyruvate-1-13C Alanine->Pyruvate ALT Lactate Lactate-1-13C Pyruvate->Lactate LDH Pyruvate_mito Pyruvate-1-13C Pyruvate->Pyruvate_mito MPC Glucose Glucose PEP Phosphoenolpyruvate Glucose->PEP Glycolysis PEP->Pyruvate OAA_cyt Oxaloacetate OAA_cyt->PEP PEPCK AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA PDH OAA_mito Oxaloacetate Pyruvate_mito->OAA_mito PC (13CO2 lost) Citrate Citrate AcetylCoA->Citrate OAA_mito->Citrate aKG α-Ketoglutarate Citrate->aKG TCA Cycle Malate Malate aKG->Malate TCA Cycle Malate->OAA_cyt Malate Shuttle Malate->OAA_mito

Caption: Metabolic fate of this compound.

Comparison with Other Isotopic Tracers

The selection of an isotopic tracer is a critical decision in metabolic flux analysis, as it dictates the specific pathways that can be resolved. While this compound is excellent for probing the link between amino acid metabolism and the TCA cycle, other tracers like ¹³C-glucose and ¹³C-glutamine offer complementary insights.

TracerPrimary Pathways TracedAdvantagesLimitations
This compound Alanine metabolism, Pyruvate carboxylase (PC) vs. Pyruvate dehydrogenase (PDH) flux, Gluconeogenesis.[2]Directly measures the contribution of alanine to central carbon metabolism. Useful for studying amino acid-fueled metabolic pathways.Does not directly label upper glycolysis. Interpretation can be complex due to the reversible nature of the ALT reaction.
[U-¹³C₆]Glucose Glycolysis, Pentose Phosphate Pathway (PPP), TCA cycle entry via PDH.Provides a global view of glucose metabolism. Excellent for assessing glycolytic and PPP activity.May not effectively label TCA cycle intermediates in cells that heavily rely on glutamine (glutaminolysis).
[1,2-¹³C₂]Glucose Glycolysis, Pentose Phosphate Pathway (PPP).Optimal tracer for precise estimates of flux through glycolysis and the PPP.Less informative for TCA cycle analysis compared to uniformly labeled glucose or glutamine.
[U-¹³C₅]Glutamine Glutaminolysis, TCA cycle anaplerosis, Reductive carboxylation.The preferred tracer for analyzing TCA cycle activity, especially in cancer cells where glutaminolysis is prominent.Provides minimal information on glycolysis and the PPP.

Cross-Validation with Non-Tracer-Based Methods

MethodPrincipleData GeneratedComparison with this compound Data
This compound MFA Cells are cultured with ¹³C-labeled alanine, and the distribution of the isotope in downstream metabolites is measured by MS or NMR.Quantitative flux rates through metabolic pathways connected to alanine.Provides dynamic pathway activity information.
Seahorse XF Analyzer Measures Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in real-time.Overall rates of mitochondrial respiration and glycolysis.Seahorse data provides a global metabolic phenotype (e.g., oxidative vs. glycolytic) which can be explained by the specific pathway fluxes determined by ¹³C-alanine tracing.
Enzymatic Alanine Assay A coupled enzyme assay results in a colorimetric or fluorometric product proportional to the alanine concentration.Static concentration of intracellular or extracellular alanine.Measures a metabolite pool size, whereas ¹³C-alanine tracing measures the flux through that pool.
ALT Activity Assay Measures the activity of Alanine Transaminase (ALT) by monitoring the consumption of NADH in a coupled enzymatic reaction.Vmax of the ALT enzyme under saturating substrate conditions.An ALT activity assay measures the maximum potential enzyme rate, while ¹³C-alanine tracing measures the actual, in-cell flux through the ALT reaction, which is dependent on substrate availability and regulation.

Experimental Protocols

Generalized Protocol for ¹³C-Alanine Metabolic Labeling in Cell Culture

This protocol outlines the key steps for a typical stable isotope tracing experiment using this compound in cultured mammalian cells.

1. Cell Culture and Seeding:

  • Culture cells to the desired confluency (typically 70-80%) in standard growth medium.

  • Seed cells into appropriate culture plates (e.g., 6-well plates) and allow them to adhere and resume proliferation.

2. Medium Exchange and Labeling:

  • Prepare labeling medium: Use a base medium lacking unlabeled alanine and supplement it with dialyzed fetal bovine serum and the desired concentration of this compound.

  • Aspirate the standard growth medium from the cells.

  • Gently wash the cell monolayer twice with pre-warmed phosphate-buffered saline (PBS).

  • Add the pre-warmed ¹³C-alanine labeling medium to the cells.

  • Incubate for a predetermined duration to approach isotopic steady state. This time can range from minutes to several hours depending on the metabolic rates of the cell line and pathways of interest.

3. Metabolism Quenching and Metabolite Extraction:

  • To halt all enzymatic activity, rapidly aspirate the labeling medium.

  • Immediately place the culture plate on dry ice or in a liquid nitrogen bath.

  • Add a pre-chilled extraction solvent (e.g., 80% methanol, -80°C) to each well.

  • Scrape the cells in the cold solvent and transfer the cell suspension to a microcentrifuge tube.

  • Vortex thoroughly and incubate at -20°C for at least 1 hour to precipitate proteins.

4. Sample Processing and Analysis:

  • Centrifuge the samples at high speed (e.g., >13,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated protein.

  • Collect the supernatant containing the polar metabolites.

  • Dry the metabolite extracts, typically using a vacuum concentrator.

  • Prepare the dried samples for analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the mass isotopomer distribution of target metabolites.

cluster_prep Preparation cluster_exp Experiment cluster_proc Processing A Seed Cells in Culture Plates B Prepare Labeling Medium with This compound C Wash Cells (PBS) B->C D Add Labeling Medium C->D E Incubate (Reach Steady State) D->E F Quench Metabolism (Dry Ice / LN2) E->F G Extract Metabolites (Cold 80% Methanol) F->G H Centrifuge & Collect Supernatant G->H I Dry Extract H->I J LC-MS or NMR Analysis I->J

Caption: Experimental workflow for ¹³C-Alanine labeling.

Conclusion

This compound is a valuable tracer for dissecting the contributions of amino acid metabolism to central carbon pathways, particularly gluconeogenesis and TCA cycle anaplerosis. While it provides high-resolution data on a specific subset of metabolism, its true power is realized when cross-validated with other methods. Combining this compound tracing with broader isotopic tracers like [U-¹³C₆]glucose or [U-¹³C₅]glutamine, and with phenotypic assays like Seahorse analysis, provides a multi-faceted and robust understanding of cellular metabolic reprogramming. This integrated approach is essential for researchers, scientists, and drug development professionals seeking to accurately map metabolic networks in health and disease.

References

Validating Metabolic Models: A Comparative Guide Using L-Alanine-1-13C Labeling Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate validation of metabolic models is paramount for advancing research in cellular physiology, disease pathology, and drug development. This guide provides an objective comparison of metabolic model validation using L-Alanine-1-13C labeling data, a powerful technique in ¹³C-Metabolic Flux Analysis (¹³C-MFA), with alternative computational approaches. We present supporting experimental data, detailed methodologies, and visual workflows to facilitate a comprehensive understanding of these validation techniques.

Quantitative Comparison of Metabolic Model Validation Methods

The selection of a validation method is a critical determinant of the accuracy and resolution of the resulting metabolic flux map. ¹³C-MFA, which utilizes stable isotope tracers like L-Alanine-1-¹³C, is considered the gold standard for experimentally measuring the flow of carbon through metabolic pathways.[1] This method provides a high-resolution view of intracellular fluxes. An alternative and widely used computational method is Flux Balance Analysis (FBA), which predicts metabolic fluxes by optimizing a specific cellular objective, such as biomass production.[1][2]

Below is a comparative summary of these two prominent methods for validating and refining metabolic models.

Feature¹³C-Metabolic Flux Analysis (¹³C-MFA) with L-Alanine-1-¹³CFlux Balance Analysis (FBA)
Principle Employs stable isotope tracers to experimentally measure carbon flow through metabolic pathways.[1][3]A computational method that predicts metabolic fluxes by optimizing a defined objective function (e.g., biomass production) subject to stoichiometric constraints.
Data Input Isotopic labeling patterns of metabolites (measured by Mass Spectrometry or NMR), extracellular uptake and secretion rates.A stoichiometric model of the metabolic network, a defined objective function, and constraints on exchange fluxes.
Resolution of Fluxes High resolution for central carbon metabolism; capable of resolving fluxes in parallel pathways and cycles.Provides a single optimal flux distribution based on the chosen objective; resolution is dependent on the accuracy of the objective function and constraints.
Experimental Effort High; requires cell culture with labeled substrates, sample preparation, and specialized analytical instrumentation (MS or NMR).Low; primarily a computational method, though experimental data is necessary for defining constraints.
Cost High, due to the expense of ¹³C-labeled substrates and the operational costs of mass spectrometry or NMR facilities.Low; primarily associated with computational resources.

Case Study: Hypothetical Mass Isotopomer Distribution Data from L-Alanine-1-¹³C Labeling

To illustrate the application of L-Alanine-1-¹³C in model validation, consider a hypothetical experiment where cancer cells are cultured with L-Alanine-1-¹³C. The resulting mass isotopomer distributions (MIDs) of key metabolites in the central carbon metabolism are measured. These experimental MIDs are then compared against the MIDs predicted by two different metabolic models (Model A and Model B) to assess which model better represents the cellular metabolic state.

MetaboliteMass IsotopomerExperimental MID (%)Predicted MID - Model A (%)Predicted MID - Model B (%)
PyruvateM+0202235
M+1807865
LactateM+0252640
M+1757460
CitrateM+0606275
M+1353420
M+2545
MalateM+0555870
M+1403825
M+2545

In this hypothetical scenario, the MIDs predicted by Model A are in closer agreement with the experimental data than those predicted by Model B, suggesting that Model A provides a more accurate representation of the metabolic phenotype under these conditions. A goodness-of-fit test, such as the chi-squared (χ²) test, would be formally used to statistically evaluate the agreement between the measured and simulated MIDs.

Experimental Protocols

Detailed and rigorous experimental protocols are essential for obtaining high-quality data for the validation of metabolic models.

Protocol 1: ¹³C-Metabolic Flux Analysis (¹³C-MFA) using L-Alanine-1-¹³C

This protocol outlines the key steps for conducting a ¹³C-MFA experiment with L-Alanine-1-¹³C as the tracer.

1. Cell Culture and Labeling:

  • Culture cells to the desired confluence in standard growth medium.

  • Replace the standard medium with a labeling medium containing L-Alanine-1-¹³C at a known concentration.

  • Incubate the cells in the labeling medium for a duration sufficient to achieve isotopic steady state. This should be determined empirically for the specific cell line and experimental conditions.

2. Metabolite Extraction:

  • Rapidly quench metabolism by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Immediately add a cold extraction solvent (e.g., 80% methanol) to the cells.

  • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Lyse the cells and precipitate proteins by vortexing and incubation at low temperatures.

  • Centrifuge the samples to pellet the cell debris and collect the supernatant containing the metabolites.

3. Sample Analysis by Mass Spectrometry (MS):

  • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

  • Derivatize the samples if necessary for the chosen analytical method (e.g., GC-MS).

  • Re-suspend the samples in a suitable solvent for injection into the mass spectrometer.

  • Analyze the samples using a mass spectrometer to determine the mass isotopomer distributions of the target metabolites.

4. Data Analysis and Flux Calculation:

  • Correct the raw mass spectrometry data for the natural abundance of ¹³C.

  • Use a computational flux analysis software (e.g., INCA, 13CFLUX2) to estimate the intracellular metabolic fluxes by minimizing the difference between the experimentally measured MIDs and the MIDs simulated by the metabolic model.

Protocol 2: Flux Balance Analysis (FBA)

FBA is a computational method that requires a well-curated metabolic model and experimentally determined constraints.

1. Genome-Scale Metabolic Model Reconstruction:

  • Obtain a high-quality, genome-scale metabolic reconstruction of the organism or cell line of interest. These models are often available in public databases.

2. Definition of an Objective Function:

  • Define a biologically relevant objective function to be optimized. A common objective for cancer cells is the maximization of biomass production.

3. Measurement of Exchange Fluxes:

  • Experimentally measure the uptake rates of substrates (e.g., glucose, glutamine, alanine) and the secretion rates of metabolic byproducts (e.g., lactate, glutamate) from the cell culture medium. These rates serve as constraints for the FBA model.

4. Flux Balance Calculation:

  • Employ a linear programming solver to calculate the distribution of metabolic fluxes that maximizes the objective function while adhering to the stoichiometric and experimentally determined constraints.

5. Model Validation and Refinement:

  • Compare the predicted flux distribution with experimentally determined fluxes (e.g., from ¹³C-MFA) or with phenotypic data (e.g., gene knockout viability) to validate and refine the metabolic model.

Visualizing Metabolic Pathways and Workflows

Diagrams generated using Graphviz (DOT language) provide clear visual representations of the complex relationships in metabolic studies.

experimental_workflow cluster_experimental Experimental Phase cluster_computational Computational Phase A Cell Culture B This compound Labeling A->B C Metabolite Extraction B->C D Mass Spectrometry Analysis C->D E Data Processing & MID Calculation D->E H Flux Map Estimation E->H F Metabolic Model A F->H G Metabolic Model B G->H I Model Validation & Comparison H->I

A generalized workflow for metabolic model validation using L-Alanine-1-¹³C labeling data.

signaling_pathway This compound This compound Pyruvate Pyruvate This compound->Pyruvate Alanine Transaminase Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Pyruvate Dehydrogenase TCA Cycle TCA Cycle Pyruvate->TCA Cycle Pyruvate Carboxylase Acetyl-CoA->TCA Cycle Amino Acid Synthesis Amino Acid Synthesis TCA Cycle->Amino Acid Synthesis

Key metabolic pathways traced using L-Alanine-1-¹³C.

logical_relationship exp_data Experimental Data Mass Isotopomer Distributions (MIDs) comparison Goodness-of-Fit (Chi-Squared Test) exp_data->comparison model_A Metabolic Model A Predicted MIDs model_A->comparison model_B Metabolic Model B Predicted MIDs model_B->comparison validation Validated Metabolic Model comparison->validation

Logical relationship for validating metabolic models against experimental data.

References

A Researcher's Guide to Isotopic Labeling: L-Alanine-1-13C vs. Deuterated Alanine for NMR Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic use of stable isotope-labeled compounds is fundamental to elucidating metabolic pathways, determining protein structures, and understanding drug metabolism. Among the most versatile of these tools are isotopically labeled alanines. This guide provides an objective comparison of L-Alanine-1-¹³C and deuterated alanine, detailing their distinct applications in Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and protocols.

The choice between carbon-13 (¹³C) and deuterium (²H) labeling in alanine hinges on the specific experimental question. L-Alanine-1-¹³C is primarily a tool for tracing the flow of carbon atoms through metabolic networks. In contrast, deuterated alanine is used to simplify complex proton (¹H) NMR spectra or to investigate reaction mechanisms by observing the kinetic isotope effect.

Core Principles and Applications

L-Alanine-1-¹³C: The Metabolic Tracer

When L-Alanine-1-¹³C is introduced into a biological system, the ¹³C isotope at the carboxyl position acts as a beacon. As the alanine is metabolized, this labeled carbon is incorporated into downstream metabolites. By using ¹³C NMR, researchers can track the appearance of the ¹³C signal in molecules like pyruvate, lactate, and various intermediates of the tricarboxylic acid (TCA) cycle.[1][2][3] This makes it an invaluable tool for ¹³C Metabolic Flux Analysis (¹³C-MFA), a technique used to quantify the rates of metabolic reactions within a cell.[4][5]

The primary advantage of ¹³C labeling is the ability to directly observe the carbon backbone of molecules, providing unambiguous evidence of metabolic conversions. However, ¹³C NMR is inherently less sensitive than ¹H NMR for two main reasons: the low natural abundance of ¹³C (about 1.1%) and its smaller gyromagnetic ratio, which results in a weaker NMR signal. Therefore, experiments often require higher sample concentrations or longer acquisition times.

Deuterated Alanine: The Spectral Simplifier and Mechanistic Probe

Deuterium (²H) is the "silent" isotope in ¹H NMR. Replacing protons with deuterons in an alanine molecule effectively erases their signals from a ¹H NMR spectrum. This has profound benefits in the study of large proteins or complex mixtures where extensive signal overlap can make spectral interpretation impossible. By using deuterated alanine in combination with selectively protonated amino acids, specific regions of a protein can be observed without interference, greatly simplifying the assignment of resonances.

Furthermore, the substitution of a hydrogen atom with a heavier deuterium atom can slow down reactions where the cleavage of that C-H bond is the rate-limiting step. This phenomenon, known as the Kinetic Isotope Effect (KIE), is a powerful tool for studying enzyme mechanisms. For example, a significant KIE upon deuteration of alanine at the Cα position can provide evidence that the Cα-H bond is broken in the rate-determining step of an enzymatic reaction.

Comparative Performance Data

The selection of an isotopic label is dictated by the intended application. The following table summarizes the key quantitative and qualitative differences between using L-Alanine-1-¹³C and deuterated alanine in NMR studies.

FeatureL-Alanine-1-¹³CDeuterated Alanine (e.g., Alanine-d₄)
Primary NMR Technique ¹³C NMR Spectroscopy¹H NMR Spectroscopy
Primary Application Metabolic Flux Analysis (MFA)Spectral simplification in structural biology; Kinetic Isotope Effect (KIE) studies
Information Gained Carbon atom flow through metabolic pathways.Simplification of crowded spectra for structural analysis; Elucidation of reaction mechanisms.
Relative Sensitivity Lower (¹³C nucleus is ~6000 times less sensitive than ¹H).High (observed via ¹H NMR).
Typical Label Incorporation Used as a tracer fed to cells or organisms to be metabolized.Often incorporated into recombinantly expressed proteins by growing cells in deuterated media.
Key Quantitative Metric Isotopic enrichment in downstream metabolites.Degree of spectral simplification; Magnitude of the Kinetic Isotope Effect (kH/kD ratio).

Experimental Protocols

To provide a practical context, the following are detailed methodologies for key experiments utilizing each type of labeled alanine.

Experiment 1: ¹³C Metabolic Flux Analysis using L-Alanine-1-¹³C

Objective: To trace the metabolic fate of the alanine carboxyl carbon through central carbon metabolism in cultured cancer cells.

Methodology:

  • Cell Culture: Culture human colorectal cancer (HCT116) cells in standard DMEM medium until they reach approximately 80% confluency.

  • Labeling: Replace the standard medium with DMEM containing 10 mM L-Alanine-1-¹³C, 5 mM glucose, and 2 mM glutamine. Culture the cells for 6 hours to approach isotopic steady-state.

  • Metabolite Extraction: Aspirate the labeling medium and wash the cells twice with ice-cold saline. Quench metabolism and extract metabolites by adding 1 mL of ice-cold 80% methanol. Scrape the cells and transfer the extract to a microcentrifuge tube.

  • Sample Preparation: Centrifuge the extract at 14,000 x g for 10 minutes at 4°C. Collect the supernatant and dry it under a stream of nitrogen gas. Reconstitute the dried metabolite extract in 600 µL of phosphate-buffered D₂O (pH 7.4) for NMR analysis.

  • NMR Acquisition: Acquire one-dimensional (1D) ¹³C NMR spectra on a 600 MHz NMR spectrometer equipped with a cryoprobe. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and 2048 scans.

  • Data Analysis: Process the spectra using appropriate software (e.g., Mnova, TopSpin). Identify and integrate the signals for the labeled carbons in metabolites such as lactate (C1), glutamate (C1, C5), and citrate (C1, C5). The fractional enrichment of ¹³C in these positions reveals the relative activity of the metabolic pathways involved.

Experiment 2: ¹H NMR Spectral Simplification using Deuterated Alanine

Objective: To simplify the ¹H NMR spectrum of a protein to aid in resonance assignment.

Methodology:

  • Protein Expression: Transform E. coli BL21(DE3) cells with a plasmid encoding the protein of interest.

  • Culture in Deuterated Medium: Grow the cells in a minimal medium (e.g., M9) prepared with 99.9% deuterium oxide (D₂O) instead of H₂O. The primary carbon source should also be deuterated (e.g., ²H-glucose). This results in a perdeuterated protein background.

  • Selective Protonation: To selectively protonate alanine residues, supplement the D₂O-based minimal medium with natural abundance (protonated) L-alanine (typically 50-100 mg/L) approximately 1 hour before inducing protein expression with IPTG.

  • Protein Purification: After expression, harvest the cells, lyse them, and purify the protein using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography, size-exclusion chromatography).

  • NMR Sample Preparation: Exchange the purified protein into a suitable NMR buffer (e.g., 20 mM phosphate, 50 mM NaCl, pH 6.5) prepared in 99.9% D₂O.

  • NMR Acquisition: Acquire a two-dimensional (2D) ¹H-¹H TOCSY or NOESY spectrum. The resulting spectrum will be dramatically simplified, showing correlations primarily from the protonated alanine residues. This allows for unambiguous assignment of the alanine spin systems.

Visualizing the Applications

To further clarify the distinct roles of these isotopic labels, the following diagrams illustrate their primary applications.

Caption: Metabolic tracing of L-Alanine-1-¹³C into the TCA cycle.

WorkflowComparison cluster_13C 13C Metabolic Tracing cluster_2H 2H Spectral Simplification a1 Culture Cells a2 Introduce L-Alanine-1-13C a1->a2 a3 Extract Metabolites a2->a3 a4 Acquire 13C NMR a3->a4 a5 Quantify Isotopic Enrichment a4->a5 b1 Express Protein in D2O b2 Add Protonated Alanine b1->b2 b3 Purify Protein b2->b3 b4 Acquire 1H-1H TOCSY b3->b4 b5 Assign Alanine Resonances b4->b5

References

A Researcher's Guide to L-Alanine Isotopic Tracers: A Performance Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate isotopic tracer is a critical decision in the design of metabolic studies. This guide provides an objective comparison of the performance of various L-Alanine isotopic tracers, supported by experimental data, to facilitate informed tracer selection for robust and accurate metabolic flux analysis.

L-Alanine is a key non-essential amino acid that plays a central role in cellular metabolism, linking carbohydrate and protein metabolism through the glucose-alanine cycle and its connection to the tricarboxylic acid (TCA) cycle. Isotopic tracers of L-Alanine are invaluable tools for elucidating the dynamics of these pathways in both health and disease. This guide compares the most commonly used L-Alanine isotopic tracers, detailing their applications, performance characteristics, and the experimental protocols for their use.

Performance Comparison of L-Alanine Isotopic Tracers

The choice of an L-Alanine isotopic tracer depends on the specific metabolic pathway under investigation and the analytical techniques available. The following tables summarize the key performance characteristics and quantitative data for various L-Alanine tracers.

Table 1: Qualitative Performance Comparison of L-Alanine Isotopic Tracers

TracerPrimary ApplicationMetabolic Pathways TracedKey Performance Characteristics
[U-¹³C₃]-L-Alanine General carbon tracing from alanine.TCA cycle, gluconeogenesis, amino acid synthesis.Provides a global view of alanine's carbon contribution to various pathways. The uniform labeling allows for the tracking of the entire carbon backbone.[1]
[1-¹³C]-L-Alanine Tracing the carboxyl carbon of alanine.Primarily used to assess pyruvate carboxylase vs. pyruvate dehydrogenase activity.The ¹³C is lost as CO₂ in the pyruvate dehydrogenase reaction but retained through pyruvate carboxylase, offering a way to distinguish these pathways.[1]
[¹⁵N]-L-Alanine Tracing nitrogen metabolism.Transamination reactions, amino acid synthesis.Essential for studying how the amino group of alanine is transferred to other molecules, providing insights into nitrogen balance and amino acid biosynthesis.
L-Alanine-¹³C₃,¹⁵N Comprehensive carbon and nitrogen tracing.Combined analysis of carbon and nitrogen flux in amino acid metabolism.Offers a robust and versatile option for applications requiring high mass shifts and comprehensive labeling, such as quantitative proteomics (SILAC). The multiple labels can, however, complicate the interpretation of specific pathway activities.[2]
L-Alanine-d₄ Metabolic tracing and structural biology.General metabolic pathways, protein structure and dynamics.Useful for NMR studies of large proteins and can be used in metabolic tracing. The kinetic isotope effect of deuterium can sometimes alter metabolic rates and should be considered.[2][3]

Table 2: Quantitative Comparison of Whole-Body Alanine Flux Rates with Different Isotopic Tracers

This table presents data from a study that measured whole-body alanine kinetics in healthy male subjects in the postabsorptive state using continuous infusions of different L-Alanine isotopic tracers. The results highlight the significant impact of the chosen tracer on the measured flux rates.

Isotopic TracerAlanine Flux Rate (μmol ⋅ kg⁻¹ ⋅ h⁻¹) (Mean ± SE)
[3,3,3-²H₃]alanine 474 ± 41
[3-¹³C]alanine 317 ± 22
[1-¹³C]alanine 297 ± 12
[¹⁵N]alanine 226 ± 7

Source: Adapted from Yang et al., Am J Physiol, 1984.

These data demonstrate that the choice of isotopic label can significantly influence the measured metabolic flux, with deuterated alanine yielding the highest flux rate and ¹⁵N-alanine the lowest. This underscores the importance of selecting a tracer that is appropriate for the specific biological question being addressed and interpreting the results in the context of the tracer's metabolic fate.

Experimental Protocols

The successful application of L-Alanine isotopic tracers relies on meticulous experimental design and execution. Below are detailed methodologies for key experiments.

In Vitro Metabolic Labeling with ¹³C-L-Alanine

This protocol is a general guideline for tracing the metabolism of L-Alanine in cultured cells.

Materials:

  • Cultured cells of interest

  • Complete growth medium

  • Labeling medium (e.g., glucose- and pyruvate-free DMEM supplemented with dialyzed fetal bovine serum and the desired concentration of the ¹³C-L-Alanine tracer)

  • Phosphate-buffered saline (PBS), pre-warmed

  • Ice-cold 80% methanol

  • Cell scrapers

  • Microcentrifuge tubes

  • Liquid nitrogen or dry ice

Procedure:

  • Cell Culture: Culture cells to the desired confluency in their standard growth medium.

  • Medium Exchange: Aspirate the growth medium and wash the cells twice with pre-warmed PBS.

  • Labeling: Add the pre-warmed ¹³C-L-Alanine labeling medium to the cells. The duration of labeling will depend on the specific pathway and metabolites of interest, ranging from minutes for rapid turnover pathways to several hours for pathways with slower kinetics.

  • Metabolism Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and place the culture plate on dry ice or in liquid nitrogen.

  • Metabolite Extraction: Add ice-cold 80% methanol to each well. Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

  • Protein Precipitation: Vortex the cell suspension thoroughly and incubate at -20°C for at least 1 hour to precipitate proteins.

  • Sample Processing: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Transfer the supernatant, which contains the polar metabolites, to a new tube.

  • Analysis: The extracted metabolites can then be analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the incorporation and distribution of the isotopic label.

In Vivo L-Alanine Isotopic Tracer Infusion

This protocol outlines a general procedure for in vivo metabolic flux analysis using a continuous infusion of an L-Alanine isotopic tracer in a rodent model.

Materials:

  • Animal model (e.g., mouse or rat)

  • L-Alanine isotopic tracer sterile solution for infusion

  • Infusion pump and catheters

  • Anesthesia

  • Surgical tools for tissue collection

  • Liquid nitrogen

  • Homogenizer

  • Ice-cold extraction solvent (e.g., 80:20 methanol:water)

Procedure:

  • Animal Preparation: Acclimatize the animals and fast them overnight to reduce metabolic variability from food intake.

  • Catheterization: Anesthetize the animal and surgically place catheters for tracer infusion (e.g., in the jugular vein) and blood sampling (e.g., in the carotid artery).

  • Tracer Infusion: Begin a continuous intravenous infusion of the L-Alanine isotopic tracer at a predetermined rate.

  • Blood Sampling: Collect blood samples at various time points during the infusion to monitor the plasma enrichment of the tracer and its metabolites.

  • Steady-State and Tissue Collection: Once isotopic steady-state is achieved in the plasma (typically after 90-120 minutes), collect tissues of interest (e.g., liver, muscle, tumor).

  • Quenching: Immediately freeze-clamp the collected tissues in liquid nitrogen to halt all metabolic activity.

  • Metabolite Extraction: Homogenize the frozen tissues in an ice-cold extraction solvent.

  • Sample Processing: Centrifuge the homogenate to pellet the protein and collect the supernatant containing the metabolites.

  • Analysis: Analyze the plasma and tissue extracts using GC-MS or LC-MS/MS to measure the enrichment of the tracer and its incorporation into downstream metabolites.

Analytical Methods: GC-MS and NMR Spectroscopy

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the analysis of amino acid isotopologues due to its high sensitivity and resolving power.

  • Derivatization: Amino acids are non-volatile and require chemical derivatization prior to GC-MS analysis. A common method is silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Chromatographic Separation: The derivatized amino acids are separated on a gas chromatograph equipped with a suitable capillary column.

  • Mass Spectrometry Analysis: The separated compounds are then ionized (e.g., by electron ionization) and their mass-to-charge ratio is analyzed by the mass spectrometer. The resulting mass spectra provide information on the isotopic enrichment of the alanine molecule and its fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the position of the isotopic label within a molecule.

  • Sample Preparation: Extracted metabolites are dried and resuspended in a deuterated solvent (e.g., D₂O) containing an internal standard.

  • NMR Analysis: ¹H and ¹³C NMR spectra are acquired. The chemical shifts and coupling patterns in the spectra can be used to identify the metabolites and determine the specific carbon atoms that are labeled with ¹³C. This positional information is crucial for resolving complex metabolic pathways.

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in L-Alanine metabolic tracing.

L-Alanine's central role in metabolism.

Experimental_Workflow cluster_in_vitro In Vitro cluster_in_vivo In Vivo cluster_analysis Analysis cell_culture Cell Culture labeling Isotopic Labeling (e.g., [U-13C3]-L-Alanine) cell_culture->labeling quenching_vitro Metabolism Quenching (Liquid Nitrogen) labeling->quenching_vitro extraction_vitro Metabolite Extraction (80% Methanol) quenching_vitro->extraction_vitro sample_prep Sample Preparation (Derivatization for GC-MS) extraction_vitro->sample_prep animal_prep Animal Preparation & Catheterization infusion Tracer Infusion animal_prep->infusion sampling Blood & Tissue Sampling infusion->sampling quenching_vivo Metabolism Quenching (Freeze-clamping) sampling->quenching_vivo extraction_vivo Metabolite Extraction quenching_vivo->extraction_vivo extraction_vivo->sample_prep analysis GC-MS or NMR Analysis sample_prep->analysis data_analysis Data Analysis & Flux Calculation analysis->data_analysis

General experimental workflow.

Logical_Relationship cluster_tracer_selection Tracer Selection cluster_application Application Tracer L-Alanine Isotopic Tracer C13_U [U-13C3]-L-Alanine Tracer->C13_U C13_1 [1-13C]-L-Alanine Tracer->C13_1 N15 [15N]-L-Alanine Tracer->N15 C13N15 L-Alanine-13C3,15N Tracer->C13N15 D4 L-Alanine-d4 Tracer->D4 General_Flux General Carbon Flux C13_U->General_Flux Specific_Pathway Specific Pathway Analysis C13_1->Specific_Pathway Nitrogen_Metabolism Nitrogen Metabolism N15->Nitrogen_Metabolism Combined_Flux Combined C/N Flux C13N15->Combined_Flux D4->General_Flux Structural_Biology Structural Biology (NMR) D4->Structural_Biology Application Primary Application Application->General_Flux Application->Specific_Pathway Application->Nitrogen_Metabolism Application->Combined_Flux Application->Structural_Biology

Tracer selection logic.

References

A Researcher's Guide to Isotopic Tracer Selection for Mammalian Cell Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison for Elucidating Metabolic Phenotypes in Research and Drug Development

In the pursuit of understanding complex cellular processes and developing novel therapeutics, Metabolic Flux Analysis (MFA) has emerged as a cornerstone technique. By tracing the fate of isotopically labeled nutrients, researchers can quantify the rates of metabolic reactions, providing a detailed snapshot of the cellular metabolic state. The selection of an appropriate isotopic tracer is a critical determinant of a successful MFA experiment, directly impacting the precision and accuracy of flux estimations. This guide provides an objective comparison of commonly used ¹³C-labeled tracers for MFA in mammalian cells, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in designing robust and informative studies.

Principles of Isotopic Tracer Selection

The ideal isotopic tracer maximizes the information obtained from a labeling experiment for the metabolic pathways of interest. The choice of tracer dictates the resulting mass isotopomer distributions (MIDs) of downstream metabolites. The sensitivity of these MIDs to changes in metabolic fluxes ultimately determines the confidence with which these fluxes can be estimated. A judiciously chosen tracer will generate unique labeling patterns for different pathways, allowing for their deconvolution and accurate quantification.

Comparison of Common ¹³C Tracers

Glucose and glutamine are the two primary carbon sources for most cultured mammalian cells, making their ¹³C-labeled isotopologues the most frequently used tracers in MFA. The specific labeling pattern of the tracer molecule significantly influences its utility for interrogating different pathways.

Performance of Glucose Tracers

Different positionally labeled glucose molecules provide distinct advantages for resolving fluxes through glycolysis, the Pentose Phosphate Pathway (PPP), and the Tricarboxylic Acid (TCA) cycle.

TracerTarget Pathway(s)Relative Precision Score (Glycolysis)Relative Precision Score (PPP)Relative Precision Score (TCA Cycle)Overall Network Precision
[1,2-¹³C₂]Glucose Glycolysis, PPP★★★★★★★★★★★★☆☆☆★★★★★
[U-¹³C₆]Glucose TCA Cycle, Glycolysis★★★☆☆★★☆☆☆★★★★☆★★★☆☆
[1-¹³C]Glucose PPP (Oxidative)★★☆☆☆★★★☆☆★☆☆☆☆★★☆☆☆
[2-¹³C]Glucose Glycolysis, PPP★★★★☆★★★★☆★★☆☆☆★★★★☆
[3-¹³C]Glucose Glycolysis, PPP★★★★☆★★★★☆★★☆☆☆★★★★☆

Note: Precision scores are synthesized from published computational and experimental evaluations and are intended for relative comparison.[1][2]

Key Findings:

  • [1,2-¹³C₂]Glucose consistently provides the most precise estimates for fluxes in glycolysis and the PPP, as well as for the overall central carbon metabolism network.[1]

  • Tracers such as [2-¹³C]Glucose and [3-¹³C]Glucose also outperform the more commonly used [1-¹³C]Glucose for analyzing glycolysis and the PPP.[1]

  • While uniformly labeled [U-¹³C₆]Glucose provides some information for all three pathways, it is most effective for the TCA cycle.[1]

Performance of Glutamine Tracers

Glutamine is a key anaplerotic substrate, replenishing TCA cycle intermediates.

TracerTarget Pathway(s)Relative Precision Score (TCA Cycle)
[U-¹³C₅]Glutamine TCA Cycle★★★★★
[1,2-¹³C₂]Glutamine TCA Cycle★★★★☆
[3,4-¹³C₂]Glutamine TCA Cycle★★★★☆

Note: Precision scores are synthesized from published computational and experimental evaluations and are intended for relative comparison.

Key Findings:

  • [U-¹³C₅]Glutamine is the preferred isotopic tracer for a detailed analysis of the TCA cycle.

  • Glutamine tracers with two or more labeled carbons, such as [1,2-¹³C₂]Glutamine and [3,4-¹³C₂]Glutamine , are also highly effective for characterizing TCA cycle fluxes.

The Power of Tracer Mixtures

To obtain a comprehensive view of central carbon metabolism, researchers can employ mixtures of isotopic tracers. This approach is particularly useful when sample material is limited. A combination of a glucose and a glutamine tracer can provide high-resolution flux estimates across glycolysis, the PPP, and the TCA cycle in a single experiment.

Recommended Mixture: A combination of [1,2-¹³C₂]Glucose and [U-¹³C₅]Glutamine has been shown to provide robust and precise flux estimations across the entirety of central carbon metabolism.

Experimental Protocols

The following are generalized protocols for ¹³C labeling experiments in cultured mammalian cells. These should be optimized for the specific cell line and experimental objectives.

Protocol 1: Isotopic Labeling of Adherent Mammalian Cells
  • Cell Seeding: Plate cells in the desired culture vessel (e.g., 6-well plate or 10-cm dish) and culture in standard growth medium until they reach approximately 70-80% confluency.

  • Media Preparation:

    • Unlabeled Medium: The same basal medium as the standard growth medium but with unlabeled glucose and glutamine at the desired concentrations.

    • Labeled Medium: The basal medium where the standard glucose and/or glutamine is replaced with the desired ¹³C-labeled tracer(s) (e.g., [1,2-¹³C₂]Glucose and [U-¹³C₅]Glutamine). Ensure the concentration of the labeled substrate matches that of the unlabeled substrate in the standard medium.

  • Medium Switch:

    • Aspirate the standard growth medium.

    • Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Immediately add the pre-warmed labeled medium to the cells.

  • Incubation: Incubate the cells in the labeled medium for a duration sufficient to achieve isotopic steady state. This time is pathway-dependent; glycolysis reaches steady state in minutes, while the TCA cycle can take a few hours. For many central carbon metabolites, a 6- to 24-hour incubation is common.

  • Metabolite Quenching and Extraction:

    • Rapidly aspirate the labeled medium.

    • To quench metabolic activity, immediately add ice-cold 80% methanol.

    • Incubate at -80°C for at least 15 minutes.

    • Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.

    • Centrifuge at high speed to pellet cell debris.

    • Collect the supernatant containing the extracted metabolites.

  • Sample Analysis:

    • Dry the metabolite extract, typically using a speed vacuum concentrator.

    • For GC-MS analysis, derivatize the dried metabolites to increase their volatility.

    • Analyze the sample using GC-MS or LC-MS to determine the mass isotopomer distributions of key metabolites.

  • Data Analysis:

    • Correct the raw mass spectrometry data for the natural abundance of ¹³C.

    • Utilize specialized MFA software to fit the measured MIDs to a metabolic network model to estimate intracellular fluxes.

Protocol 2: Analysis of Extracellular Fluxes
  • At the time of cell harvesting, collect a sample of the spent labeled medium.

  • Analyze the concentrations of key nutrients and secreted metabolites (e.g., glucose, lactate, glutamine, glutamate) using an appropriate analyzer (e.g., YSI analyzer).

  • Calculate the uptake and secretion rates by normalizing the change in metabolite concentration to the cell number and incubation time.

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for conceptualizing the flow of atoms through metabolic networks and for outlining experimental procedures.

G cluster_glycolysis Glycolysis & PPP cluster_tca TCA Cycle Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P 6PGL 6-P-Glucono- lactone G6P->6PGL PPP FBP Fructose-1,6-BP F6P->FBP DHAP_GAP DHAP / GAP FBP->DHAP_GAP 3PG 3-PGA DHAP_GAP->3PG PEP PEP 3PG->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Ru5P Ribulose-5-P 6PGL->Ru5P R5P_X5P Ribose-5-P / Xylulose-5-P Ru5P->R5P_X5P R5P_X5P->F6P R5P_X5P->DHAP_GAP Citrate Citrate Acetyl-CoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG alpha-KG Isocitrate->aKG Succinyl-CoA Succinyl-CoA aKG->Succinyl-CoA Succinate Succinate Succinyl-CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate OAA Oxaloacetate Malate->OAA OAA->Citrate Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutamate->aKG

Caption: Central Carbon Metabolism Pathways.

G Cell_Culture 1. Seed and Grow Cells in Standard Medium Medium_Switch 2. Wash and Switch to ¹³C-Labeled Medium Cell_Culture->Medium_Switch Incubation 3. Incubate to Achieve Isotopic Steady State Medium_Switch->Incubation Quench_Extract 4. Quench Metabolism & Extract Metabolites Incubation->Quench_Extract Analysis 5. Analyze Samples (GC-MS / LC-MS) Quench_Extract->Analysis Data_Processing 6. Data Correction & MFA Modeling Analysis->Data_Processing Flux_Map 7. Generate Metabolic Flux Map Data_Processing->Flux_Map

Caption: Experimental Workflow for ¹³C-MFA.

Conclusion

The selection of an isotopic tracer is a foundational decision in the design of an MFA experiment. For a broad overview of central carbon metabolism in mammalian cells, a mixture of [1,2-¹³C₂]Glucose and [U-¹³C₅]Glutamine offers superior performance. However, if the research question is focused on a specific pathway, a single, optimally chosen tracer, such as [1,2-¹³C₂]Glucose for the PPP or [U-¹³C₅]Glutamine for the TCA cycle, will yield the most precise flux estimates. By carefully considering the metabolic network of interest and adhering to rigorous experimental protocols, researchers can leverage the power of MFA to gain unprecedented insights into cellular physiology, disease pathogenesis, and the mechanism of action of novel therapeutics.

References

Navigating the Metabolic Maze: A Comparative Guide to L-Alanine-1-13C and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals venturing into the intricate world of metabolic analysis, the choice of an appropriate isotopic tracer is paramount. L-Alanine, a key player in central carbon metabolism, serves as an excellent probe. This guide provides a comprehensive assessment of the limitations of L-Alanine-1-13C as a metabolic tracer, offering a comparative analysis with alternative labeled alanines, supported by experimental data and detailed protocols to inform your research decisions.

The Central Role of L-Alanine in Metabolism

L-Alanine stands at the crossroads of several major metabolic pathways, including glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism.[1] Its reversible transamination to pyruvate, catalyzed by alanine aminotransferase (ALT), directly links amino acid and carbohydrate metabolism. This central position makes isotopically labeled L-alanine an invaluable tool for tracing carbon flow and elucidating metabolic phenotypes in various physiological and pathological states, including cancer.[1]

This compound: A Position-Specific Probe

This compound, with a single carbon-13 label at the carboxyl position, offers the distinct advantage of providing positional information. This specificity can be crucial for dissecting the contributions of different metabolic pathways to the pyruvate pool. For instance, the fate of the 1-13C label can help distinguish between pyruvate carboxylase and pyruvate dehydrogenase activities.

Limitations of this compound

Despite its utility, this compound is not without its limitations. Understanding these is critical for robust experimental design and accurate data interpretation.

  • Limited Mass Shift: The single 13C label results in a minimal mass shift (M+1) in downstream metabolites. In complex biological samples analyzed by mass spectrometry, this can make it challenging to resolve the labeled isotopologues from the natural abundance background of other metabolites, potentially leading to lower sensitivity and accuracy compared to more heavily labeled tracers.

  • Label Scrambling: The carbon-1 label can be lost as 13CO2 through the action of pyruvate dehydrogenase, which converts pyruvate to acetyl-CoA. While this can be informative, it also means the label does not fully trace through all subsequent metabolic pathways, a phenomenon known as label scrambling. This necessitates careful consideration of the specific metabolic questions being addressed.

  • Incomplete Picture of Carbon Metabolism: As only one carbon is labeled, it provides a limited view of the overall fate of the alanine carbon backbone. Pathways that involve the rearrangement of the carbon skeleton may not be fully captured.

Alternative Metabolic Probes: A Comparative Analysis

To overcome the limitations of this compound, researchers can turn to a variety of alternative labeled alanines. The choice of tracer should be guided by the specific research question and the analytical platform being used.

FeatureThis compoundL-Alanine-U-13C3L-Alanine-¹³C₃,¹⁵NL-Alanine-d4
Labeling Type Position-SpecificUniform 13CUniform 13C, 15NDeuterated
Isotopic Purity ≥99 atom % 13C≥99 atom % 13C≥98 atom % 13C, ≥98 atom % 15N≥98 atom % D
Molecular Weight 90.09 g/mol 92.08 g/mol 93.07 g/mol 93.12 g/mol
Key Advantage Positional information for pathway discrimination.Traces the entire carbon backbone.Traces both carbon and nitrogen flux.Useful for NMR studies of large proteins.
Key Limitation Limited mass shift, potential for label scrambling.Loss of positional information.Complex data interpretation.Potential for kinetic isotope effects.
Primary Application Distinguishing convergent metabolic pathways.General metabolic flux analysis.Combined carbon and nitrogen metabolism studies.NMR-based structural and dynamic studies.

Data compiled from publicly available information from various suppliers.

Performance in Key Research Applications

The choice of labeled alanine significantly impacts the quality of data obtained in different applications.

Metabolic Flux Analysis (MFA)
  • This compound: Best suited for resolving fluxes at specific metabolic nodes where the fate of the carboxyl carbon is divergent. For example, it can help differentiate the entry of pyruvate into the TCA cycle via pyruvate carboxylase (retaining the label on oxaloacetate) versus pyruvate dehydrogenase (losing the label as CO2).

  • L-Alanine-U-13C3: Provides a more comprehensive view of carbon flow through central metabolism as all three carbons are traced. This is advantageous for a general assessment of metabolic pathways.[2] However, the loss of positional information can make it difficult to dissect fluxes through specific, parallel pathways.

  • L-Alanine-¹³C₃,¹⁵N: Enables simultaneous carbon and nitrogen flux analysis, offering a more holistic view of cellular metabolism.[3] However, the increased number of labels can complicate data analysis and interpretation.[3]

  • L-Alanine-d4: Can be used for metabolic tracing, but the potential for kinetic isotope effects, where the heavier deuterium isotope can alter reaction rates, must be carefully considered.

Quantitative Proteomics (SILAC)

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) relies on the incorporation of labeled amino acids into proteins for quantitative mass spectrometry.

  • This compound: The small mass shift is not ideal for SILAC, where a larger mass difference between labeled and unlabeled peptides is preferred for accurate quantification.

  • L-Alanine-¹³C₃,¹⁵N: The significant mass shift (+4 Da) makes it an excellent choice for SILAC experiments, facilitating clear separation and accurate quantification of peptide pairs.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and reliable results in metabolic tracing studies.

Protocol 1: In Vitro Metabolic Labeling of Adherent Cells

Objective: To trace the metabolic fate of this compound in cultured cells.

Materials:

  • 6-well cell culture plates

  • Complete growth medium

  • Labeling medium (e.g., glucose-free, serum-free medium supplemented with this compound)

  • Phosphate-buffered saline (PBS), pre-warmed

  • Liquid nitrogen or dry ice

  • 80% Methanol (-80°C)

  • Cell scraper

Procedure:

  • Cell Seeding: Seed cells in 6-well plates to achieve ~80% confluency at the time of harvest.

  • Media Change: Once cells are confluent, aspirate the growth medium.

  • Wash: Gently wash the cells twice with pre-warmed PBS.

  • Labeling: Add 1 mL of pre-warmed labeling medium containing this compound to each well and incubate for the desired time.

  • Metabolism Quenching: Aspirate the labeling medium and immediately place the plate on dry ice or in liquid nitrogen to halt metabolic activity.

  • Metabolite Extraction: a. Add 1 mL of ice-cold 80% methanol to each well. b. Scrape the cells in the cold methanol and transfer the suspension to a microcentrifuge tube. c. Vortex thoroughly and incubate at -20°C for at least 1 hour to precipitate proteins.

  • Sample Processing: a. Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. b. Collect the supernatant containing the polar metabolites for analysis.

Protocol 2: Sample Analysis by Mass Spectrometry

Objective: To determine the isotopic enrichment in metabolites.

Procedure:

  • Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization (for GC-MS): Resuspend the dried extract in a suitable derivatization agent (e.g., MTBSTFA) to increase volatility.

  • LC-MS or GC-MS Analysis: Inject the prepared sample into the mass spectrometer.

  • Data Analysis: a. Identify peaks corresponding to metabolites of interest based on retention time and mass-to-charge ratio (m/z). b. Determine the mass isotopologue distribution (MID) for each metabolite by analyzing the relative abundances of the different mass ions. c. Correct the raw data for the natural abundance of 13C.

Visualizing Metabolic Pathways and Workflows

Alanine Metabolism and Entry into the TCA Cycle

Alanine_Metabolism Metabolic Fate of this compound Alanine This compound Pyruvate Pyruvate-1-13C Alanine->Pyruvate ALT Lactate Lactate-1-13C Pyruvate->Lactate LDH AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH Oxaloacetate Oxaloacetate-1-13C Pyruvate->Oxaloacetate PC CO2 13CO2 AcetylCoA->CO2 TCA TCA Cycle AcetylCoA->TCA Oxaloacetate->TCA

Caption: Key metabolic pathways traced using this compound.

General Experimental Workflow for Metabolic Tracing

Experimental_Workflow Workflow for 13C Metabolic Tracing cluster_experiment Experimental Phase cluster_analysis Analytical Phase CellCulture Cell Culture / Animal Model Labeling Isotopic Labeling (e.g., this compound) CellCulture->Labeling Quenching Metabolism Quenching Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis MS or NMR Analysis Extraction->Analysis DataProcessing Data Processing & Isotopologue Distribution Analysis->DataProcessing FluxAnalysis Metabolic Flux Analysis DataProcessing->FluxAnalysis Interpretation Biological Interpretation FluxAnalysis->Interpretation

Caption: A generalized workflow for 13C metabolic labeling experiments.

Conclusion

This compound is a valuable tool for metabolic research, offering specific positional information that can be instrumental in dissecting complex metabolic pathways. However, researchers must be cognizant of its limitations, including the small mass shift and the potential for label scrambling. For a more comprehensive view of carbon metabolism, uniformly labeled L-Alanine-U-13C3 is a strong alternative, while L-Alanine-¹³C₃,¹⁵N allows for the simultaneous investigation of carbon and nitrogen fluxes. The optimal choice of tracer ultimately depends on the specific biological question, the analytical instrumentation available, and the desired level of metabolic detail. By carefully considering the comparative data and protocols presented in this guide, researchers can make informed decisions to enhance the rigor and impact of their metabolic studies.

References

Safety Operating Guide

Proper Disposal of L-Alanine-1-13C: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of L-Alanine-1-13C, a non-radioactive, stable isotope-labeled amino acid. Adherence to these procedures is critical for maintaining laboratory safety and ensuring regulatory compliance. While L-Alanine and its isotopically labeled forms are generally not classified as hazardous substances, all laboratory chemicals should be handled with caution.[1][2]

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk. While some safety data sheets (SDS) do not classify this chemical as hazardous, others suggest it may cause skin, eye, and respiratory irritation.[3] Therefore, exercising caution is paramount.

Table 1: Personal Protective Equipment (PPE) and Safety Measures

CategoryRequirementRationale
Eye Protection Chemical safety goggles or glasses.[3]To prevent eye irritation from dust particles.
Hand Protection Protective gloves.To prevent skin contact and potential irritation.
Respiratory Protection Use in a well-ventilated area. If dust is generated, wear a NIOSH-approved respirator (e.g., N95 dust mask).To avoid inhalation of dust, which may cause respiratory tract irritation.
Body Protection Wear suitable protective clothing to minimize skin contact.To prevent contamination of personal clothing.
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.To prevent accidental ingestion.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all applicable local, state, and federal environmental control regulations. It is the responsibility of the chemical waste generator to correctly classify and dispose of the waste.

Step 1: Waste Identification and Collection

  • Carefully collect all waste material, including unused product, contaminated consumables (e.g., weigh boats, gloves, wipes), and spill cleanup materials.

  • Place all waste into a designated, properly labeled, and sealable container to await disposal.

  • Avoid generating dust during the collection process. For spills, gently sweep or shovel the solid material into the container.

Step 2: Waste Labeling and Storage

  • Clearly label the waste container as "this compound Waste" and include any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Store the sealed waste container in a cool, dry, and well-ventilated area.

  • Keep the container away from incompatible materials, such as strong oxidizing agents, strong acids, or strong bases.

Step 3: Consultation and Professional Disposal

  • Consult your institution's EHS department. This is a critical step to ensure compliance with specific institutional and local regulations, which can vary significantly.

  • Do not mix with other waste streams. Leave the chemical waste in its original or a designated, compatible container.

  • Do not dispose of this compound down the drain or in regular trash. This can lead to environmental contamination and regulatory violations.

  • Arrange for pickup by a licensed professional waste disposal service. The preferred method of disposal is typically incineration by an authorized facility, which may be equipped with an afterburner and scrubber to ensure complete destruction of the compound.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

This compound Disposal Workflow A Start: Unused this compound or Contaminated Materials B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect Waste into a Designated, Sealed Container B->C D Label Container Clearly with Chemical Name and Hazards C->D E Store in a Cool, Dry, Well-Ventilated Area D->E F Consult Institutional EHS for Specific Guidance E->F G Arrange for Pickup by a Licensed Waste Disposal Contractor F->G H End: Proper Disposal via Incineration or Other Approved Method G->H

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling L-Alanine-1-13C

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and logistical plans are critical for the secure and effective handling of L-Alanine-1-13C in a laboratory setting. This guide provides clear, scannable information to ensure the safety of researchers, scientists, and drug development professionals. By adhering to these procedures, you can minimize risks and maintain a secure research environment.

This compound is a stable, non-radioactive isotope-labeled amino acid. While it is generally considered non-hazardous, prudent laboratory practices are essential to ensure safety.[1] The following information outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound is outlined below. This equipment should be worn at all times when handling the compound to prevent potential exposure.

PPE CategoryRecommended EquipmentSpecifications
Eye Protection Safety glasses with side shields or gogglesMust be worn to protect against dust particles.[2][3]
Hand Protection Nitrile glovesWear suitable protective gloves.[2][4]
Respiratory Protection NIOSH/CEN approved respirator (e.g., N95)Recommended when handling the solid form to avoid dust inhalation, especially in poorly ventilated areas.
Body Protection Laboratory coatA fully buttoned lab coat is necessary to protect against spills.
Footwear Closed-toe shoesShoes must fully cover the feet to protect from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedure

Following a standardized operational plan minimizes the risk of exposure and contamination.

  • Preparation:

    • Ensure the work area, such as a chemical fume hood or a designated benchtop, is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Locate the nearest safety shower and eyewash station before beginning work.

  • Handling the Compound:

    • Handle this compound in a well-ventilated area. If there is a potential for dust formation, use a fume hood or provide appropriate exhaust ventilation.

    • Avoid direct contact with the skin and eyes.

    • Minimize the creation of dust when handling the solid powder.

    • After handling, wash hands thoroughly with soap and water.

  • Storage:

    • Store this compound in a tightly closed container.

    • Keep the container in a cool, dry place away from light and moisture. The recommended storage is at room temperature.

Disposal Plan: Managing Waste Safely

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Segregate waste contaminated with this compound from other laboratory waste.

    • Use designated, clearly labeled, and sealed containers for this waste.

  • Disposal Procedure:

    • Dispose of unused this compound and contaminated materials through a licensed professional waste disposal service.

    • Do not dispose of the compound down the drain or in the regular trash.

    • All disposal activities must comply with federal, state, and local environmental regulations.

Safety and Physical Properties

Understanding the physical and chemical properties of this compound can further inform safe handling practices.

PropertyValue
Molecular Formula C₂¹³CH₇NO₂
Molecular Weight 90.09 g/mol
Appearance White crystalline powder
Melting Point 314.5 °C (decomposes)
Solubility Soluble in water

This structured approach to handling this compound ensures a safer laboratory environment for all personnel.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe Personal Protective Equipment (PPE) Selection cluster_action Action Start Handling this compound CheckDust Potential for Dust Generation? Start->CheckDust BasePPE Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat - Closed-toe Shoes CheckDust->BasePPE No Respiratory Add Respiratory Protection (e.g., N95 Respirator) CheckDust->Respiratory Yes Proceed Proceed with Handling BasePPE->Proceed Respiratory->BasePPE

Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Alanine-1-13C
Reactant of Route 2
L-Alanine-1-13C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.